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  • Product: D-Quinovose
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Core Science & Biosynthesis

Foundational

what is the structure of D-Quinovose

An In-Depth Technical Guide to the Structure of D-Quinovose For Researchers, Scientists, and Drug Development Professionals Abstract D-Quinovose (6-deoxy-D-glucose) is a naturally occurring deoxy sugar of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure of D-Quinovose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Quinovose (6-deoxy-D-glucose) is a naturally occurring deoxy sugar of significant interest in glycobiology and medicinal chemistry. As a constituent of various natural products, including cardiac glycosides and bacterial polysaccharides, a thorough understanding of its three-dimensional structure is paramount for elucidating its biological function and for the rational design of novel therapeutics. This guide provides a comprehensive analysis of the stereochemistry, cyclization, and conformational isomerism of D-Quinovose, grounded in established principles of carbohydrate chemistry.

Fundamental Chemical Identity

D-Quinovose, also known by synonyms such as D-glucomethylose and epifucose, is a hexose sugar and a structural isomer of rhamnose.[1] Its fundamental chemical identity is defined by the molecular formula C₆H₁₂O₅ and a molecular weight of approximately 164.16 g/mol .[1][2] Systematically, it is named 6-deoxy-D-glucose, which precisely describes its core structure: a D-glucose molecule where the hydroxyl group at the C6 position is replaced by a hydrogen atom, resulting in a terminal methyl group.[2][3]

Linear Structure and Stereochemistry

In its open-chain form, D-Quinovose possesses four chiral centers (C2, C3, C4, and C5). The "D" designation refers to the stereochemical configuration at C5, the chiral center furthest from the aldehyde group (C1). Following the Fischer projection convention, the hydroxyl group on C5 is oriented to the right, analogous to D-glyceraldehyde.[4]

Table 1: Key Structural and Chemical Properties of D-Quinovose

PropertyValueSource
IUPAC Name (3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrolPubChem[2]
Molecular Formula C₆H₁₂O₅PubChem[2]
Molecular Weight 164.16 g/mol PubChem[1][2]
CAS Number 7658-08-4PubChem[1]
Synonyms 6-Deoxy-D-glucose, D-Qui, Isorhamnose, EpifucosePubChem[1][2][3]

Cyclization and Anomeric Forms

In aqueous solutions, monosaccharides with five or more carbons, including D-Quinovose, predominantly exist as cyclic structures.[5] This occurs through an intramolecular nucleophilic attack of the hydroxyl group at C5 on the electrophilic aldehyde carbon (C1), forming a stable six-membered hemiacetal ring known as a pyranose.[5] This cyclization introduces a new chiral center at C1, the anomeric carbon.

The orientation of the newly formed hydroxyl group at the anomeric carbon gives rise to two distinct diastereomers called anomers:[4][5]

  • α-D-quinovopyranose : The anomeric hydroxyl group is in an axial position, oriented trans to the C5 methyl group in the most stable chair conformation.[4][6][7]

  • β-D-quinovopyranose : The anomeric hydroxyl group is in an equatorial position, oriented cis to the C5 methyl group in the most stable chair conformation.[4][8][9]

These anomers can interconvert in solution via the open-chain form, a process known as mutarotation, until an equilibrium is established.[4][5] For D-glucose, the parent sugar, the equilibrium mixture in water consists of approximately 36% α-anomer and 64% β-anomer, with a very small amount of the linear form.[4] A similar equilibrium is expected for D-Quinovose.

D_Quinovose_Cyclization linear Linear D-Quinovose (Fischer Projection) p1 linear->p1 alpha α-D-Quinovopyranose (Haworth Projection) p2 alpha->p2 Mutarotation beta β-D-Quinovopyranose (Haworth Projection) beta->p2 p1->alpha C5-OH attacks C1=O p1->beta

Caption: Cyclization of D-Quinovose into its α and β pyranose anomers.

Conformational Analysis: The Chair Conformation

While Haworth projections are useful for representing the cyclic structure in two dimensions, they do not accurately reflect the true three-dimensional geometry.[4] The six-membered pyranose ring is not planar; to minimize angle and eclipsing strain, it adopts a puckered, low-energy chair conformation, similar to cyclohexane.[10][11]

For any pyranose, there are two primary chair conformations that can rapidly interconvert: the ⁴C₁ and ¹C₄ forms. The numbers designate the carbon atoms that are located above (superscript) or below (subscript) the plane defined by the other four ring atoms.[10]

  • ⁴C₁ Conformation : C4 is above the plane and C1 is below.

  • ¹C₄ Conformation : C1 is above the plane and C4 is below.

The stability of a given chair conformation is dictated by the steric interactions of its substituents. Substituents can occupy two types of positions:

  • Axial (a) : Perpendicular to the general plane of the ring.[12]

  • Equatorial (e) : In the general plane of the ring.[12]

Bulky substituents are sterically more stable in the equatorial position to avoid 1,3-diaxial interactions, which are significant van der Waals repulsive forces.[10][11] For most D-aldohexoses, the ⁴C₁ conformation is the most stable because it allows the bulky C5 substituent (in this case, a methyl group) to occupy an equatorial position.[13] In this conformation, the stability of the α and β anomers is determined by the orientation of the remaining hydroxyl groups. The β-anomer of D-glucose is particularly stable because all non-hydrogen substituents are in the equatorial position. For D-Quinovose, which shares the D-gluco configuration, the same principles apply, leading to the ⁴C₁ chair being the overwhelmingly favored conformation.

Chair_Conformations cluster_alpha α-D-Quinovopyranose (⁴C₁ Chair) cluster_beta β-D-Quinovopyranose (⁴C₁ Chair) A Axial OH at C1 causes some steric strain. Other OH groups are equatorial. Methyl group (C6) is equatorial. B All OH groups are equatorial. Methyl group (C6) is equatorial. This is the most stable conformation. A->B Ring Flip (less stable) B->A Equilibrium Favors β-Anomer

Caption: Relative stability of the α and β anomers of D-Quinovopyranose.

Experimental Workflow for Structural Elucidation

The definitive confirmation of D-Quinovose's structure relies on a synergistic application of modern analytical techniques. The causality behind this experimental workflow is to first determine the mass and elemental composition, then to establish the connectivity of atoms, and finally to resolve the three-dimensional stereochemistry.

  • Mass Spectrometry (MS) : The initial step is to determine the precise molecular weight and formula. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of C₆H₁₂O₅.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for elucidating the detailed structure of carbohydrates.

    • ¹³C NMR : Determines the number of unique carbon environments. For D-Quinovopyranose, six distinct signals are expected, with the anomeric carbon (C1) appearing at a characteristic downfield shift (~90-100 ppm).

    • ¹H NMR : Provides information on the number and connectivity of protons. The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) are critical. Large J-values between adjacent protons (e.g., H1-H2, H2-H3) are indicative of a diaxial relationship, which is instrumental in confirming the chair conformation and the relative stereochemistry of the hydroxyl groups.

    • 2D NMR (COSY, HSQC) : These experiments establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). This allows for the unambiguous assignment of all signals in the ¹H and ¹³C spectra, confirming the 6-deoxy-D-gluco configuration.

workflow start Isolated Unknown (e.g., from Natural Product) ms High-Resolution Mass Spectrometry (HRMS) start->ms Determine Formula (C₆H₁₂O₅) nmr NMR Spectroscopy Suite start->nmr analysis Data Integration & Analysis ms->analysis c13 ¹³C NMR nmr->c13 Carbon Skeleton h1 ¹H NMR nmr->h1 Proton Environment & Coupling Constants d2 2D NMR (COSY, HSQC) nmr->d2 Connectivity (C-H, H-H) c13->analysis h1->analysis d2->analysis structure Confirmed Structure: D-Quinovopyranose analysis->structure Assign Stereochemistry & Confirm Conformation

Caption: Experimental workflow for the structural determination of D-Quinovose.

Conclusion

The structure of D-Quinovose is characterized by its 6-deoxy-D-glucose configuration. While it possesses a linear aldehyde form, it exists almost exclusively in a six-membered pyranose ring system. This cyclic structure gives rise to α and β anomers and adopts a highly stable ⁴C₁ chair conformation, where steric hindrance is minimized by placing the majority of its substituents in equatorial positions. A multi-technique analytical approach, dominated by NMR spectroscopy, is essential for the unambiguous confirmation of this detailed three-dimensional architecture, which is fundamental to its role in complex biological systems.

References

  • PubChem. (2026). 6-deoxy-beta-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Deoxy-alpha-D-glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2026). D-Quinovose. National Center for Biotechnology Information. Retrieved from [Link]

  • Merck Index. (n.d.). Quinovose. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Deoxy-D-Glucopyranose. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). quinovose. Retrieved from [Link]

  • University of Regensburg. (n.d.). Structure of saccharides. Retrieved from [Link]

  • Protein Data Bank Japan. (2020). alpha-D-quinovopyranose. Retrieved from [Link]

  • LibreTexts. (2015). 24.2: Conformations and Cyclic Forms of Sugars. Chemistry LibreTexts. Retrieved from [Link]

  • Kuttel, M. M., & Naidoo, K. J. (2011). Pyranose ring conformation in mono- and oligosaccharides. A combined MD and DFT approach. Journal of Physical Chemistry B, 115(40), 11676-11686. Retrieved from [Link]

  • Falah, S. M., & Hassanain, A. H. (n.d.). 6 Pyranose and Furanose rings formation. University of Babylon. Retrieved from [Link]

  • Reusch, W. (n.d.). Chapter 23 notes. Michigan State University. Retrieved from [Link]

  • Vaia. (n.d.). The most stable conformation of the pyranose ring of most D-aldohexoses places the largest group, CH₂OH, in the equatorial position. Retrieved from [Link]

  • LibreTexts. (2023). Stereoisomers: Ring Conformations. Chemistry LibreTexts. Retrieved from [Link]

  • Isbell, H. S., & Tipson, R. S. (1960). Conformations of the Pyranoid Sugars. I. Classification of Conformers. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 64A(2), 171–176. Retrieved from [Link]

Sources

Exploratory

Unlocking the Rare Deoxysugar: Natural Sources, Biosynthesis, and Isolation of D-Quinovose in Plants

Introduction: The Enigma of D-Quinovose in the Plant Kingdom D-Quinovose (6-deoxy-D-glucose) is a rare deoxysugar historically associated with marine invertebrates, such as sea cucumbers and starfish. However, recent phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigma of D-Quinovose in the Plant Kingdom

D-Quinovose (6-deoxy-D-glucose) is a rare deoxysugar historically associated with marine invertebrates, such as sea cucumbers and starfish. However, recent phytochemical and genomic breakthroughs have revealed its critical role as a structural moiety in highly specialized plant secondary metabolites, particularly saponins and resin glycosides. For drug development professionals and natural product chemists, D-quinovose represents a fascinating target. Its incorporation into triterpenoid and diterpenoid scaffolds dramatically alters the amphiphilicity, bioactivity, and pharmacological targeting of the parent aglycone.

This technical guide provides an in-depth analysis of the natural plant sources of D-quinovose, its unique cytosolic biosynthetic assembly, and field-proven protocols for its extraction and structural elucidation.

Section 1: Phytochemical Reservoirs of D-Quinovose

While D-glucose and L-rhamnose are ubiquitous in plant glycosides, the 6-deoxy hexose D-quinovose is an evolutionary anomaly in the plant kingdom. Its presence is highly restricted to specific botanical families, where it acts as a critical determinant of the plant's chemical defense and ecological interaction.

  • Saponaria officinalis (Soapwort): The most prominent and recently elucidated source of D-quinovose is within the Caryophyllaceae family. Saponariosides A and B, the major oleanane-based triterpenoid saponins in soapwort, feature a D-quinovose unit attached to a C-28 D-fucose moiety . These compounds exhibit potent anticancer properties and are heavily investigated as endosomal escape enhancers for targeted tumor therapies.

  • Cyclocarya paliurus: In the Juglandaceae family, the sweet-tasting dammarane-type triterpenoids, such as cyclocaryosides A and I, contain a β-D-quinovose moiety at the C-12 position .

  • Convolvulaceae: Resin glycosides, such as calyhedic acid B from Calystegia hederacea, incorporate D-quinovose into their complex macrocyclic hexasaccharide cores .

  • Stevia rebaudiana: Enzymatic biotransformations of stevia extracts have yielded novel kaurane diterpenoids, such as Rebaudioside QM, where D-quinovose replaces a standard glucose unit .

Table 1: Natural Plant Sources of D-Quinovose
Plant SpeciesBotanical FamilyTarget CompoundAglycone ClassStructural Role of D-Quinovose
Saponaria officinalisCaryophyllaceaeSaponariosides A & BOleanane TriterpenoidTerminal/sub-terminal addition at C-28 D-fucose
Cyclocarya paliurusJuglandaceaeCyclocaryosides A & IDammarane TriterpenoidDirect glycosylation at the C-12 position
Calystegia hederaceaConvolvulaceaeCalyhedic acid BResin GlycosideIntegrated within the macrocyclic hexasaccharide core
Stevia rebaudianaAsteraceaeRebaudioside QMKaurane DiterpenoidReplaces a standard glucose moiety during biotransformation

Section 2: Biosynthetic Logic and Cytosolic Assembly

The biosynthesis of D-quinovose-containing saponins challenges traditional models of plant secondary metabolism. In Saponaria officinalis, the assembly of saponarioside B involves 14 distinct enzymes. The aglycone quillaic acid (QA) is synthesized from β-amyrin via cytochrome P450 oxidations. Subsequently, a series of vacuolar uridine diphosphate-dependent glycosyltransferases (UGTs) decorate the aglycone.

Crucially, the addition of D-quinovose is not mediated by a standard vacuolar UGT. Instead, it is catalyzed by SoGH1, a noncanonical cytosolic glycoside hydrolase family 1 (GH1) transglycosidase . Because SoGH1 localizes to the cytosol rather than the vacuole, the precursor saponin must be transported out of the vacuole, glycosylated with D-quinovose, and subsequently re-compartmentalized. This spatial segregation provides a self-validating regulatory checkpoint for the plant, preventing the premature accumulation of highly lytic, mature saponins in sensitive cellular compartments.

Biosynthesis N1 β-Amyrin N2 Quillaic Acid (QA) Aglycone Core N1->N2 Oxidation (CYPs) N3 Precursor Saponin (with C-28 D-fucose) N2->N3 Glycosyltransferases (UGTs) N4 Saponarioside B (D-quinovose added) N3->N4 SoGH1 (Cytosolic Transglycosidase) Adds D-Quinovose N5 Saponarioside A (D-xylose added) N4->N5 Addition of D-xylose

Biosynthetic pathway of Saponarioside B highlighting cytosolic D-quinovose addition.

Section 3: Methodological Framework for Extraction and Isolation

Isolating D-quinovose-containing glycosides from complex plant matrices requires exploiting their unique amphiphilic properties. The following protocol provides a self-validating system for the targeted recovery of these rare metabolites, ensuring high purity for downstream structural and pharmacological assays.

Protocol: Targeted Isolation of Quinovose-Saponins

Step 1: Matrix Disruption and Extraction

  • Action: Pulverize 1.0 kg of dried S. officinalis roots. Extract with 70% aqueous ethanol (v/v) under ultrasonication (40 kHz, 45°C) for 3 cycles of 2 hours each.

  • Causality: 70% ethanol strikes the optimal dielectric balance, penetrating the lignocellulosic matrix to solubilize the amphiphilic saponins while leaving highly lipophilic waxes and highly polar polysaccharides largely undissolved. Ultrasonication induces cavitation, mechanically shearing cell walls to accelerate mass transfer without thermally degrading the sugars.

Step 2: Liquid-Liquid Partitioning

  • Action: Concentrate the extract under reduced pressure to remove ethanol. Suspend the aqueous residue in H₂O and partition sequentially with n-hexane (3x), ethyl acetate (3x), and water-saturated n-butanol (n-BuOH) (3x).

  • Causality: This orthogonal solvent system acts as a crude fractionation funnel. Hexane removes non-polar lipids; ethyl acetate removes intermediate-polarity aglycones and flavonoids. The n-BuOH phase selectively extracts the target saponins because its polarity precisely matches the amphiphilic nature of the triterpene-oligosaccharide conjugates.

Step 3: Macroporous Resin Enrichment

  • Action: Load the concentrated n-BuOH fraction onto a D101 macroporous adsorption resin column. Wash with 5 column volumes (CV) of distilled water, followed by elution with 70% ethanol.

  • Causality: D101 resin is a non-polar cross-linked polystyrene matrix. The hydrophobic triterpene core of the saponins binds to the resin via van der Waals forces. The water wash acts as a self-validating clearance step, eluting highly polar primary metabolites (free sugars, amino acids). The 70% ethanol disrupts the hydrophobic interactions, selectively recovering the enriched saponin fraction.

Step 4: Preparative HPLC Purification

  • Action: Subject the 70% ethanol eluate to preparative HPLC (C18 reverse-phase column, Mobile phase: Acetonitrile/Water with 0.1% Formic Acid, gradient elution).

  • Causality: The C18 stationary phase resolves individual saponin species based on subtle differences in their sugar chains (e.g., separating Saponarioside A from B). Formic acid suppresses the ionization of any residual organic acids, sharpening the chromatographic peaks and preventing peak tailing.

Extraction S1 Plant Biomass (e.g., S. officinalis) S2 Solvent Extraction (70% EtOH, Ultrasound) S1->S2 S3 Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) S2->S3 S4 n-BuOH Fraction (Saponin Enriched) S3->S4 S5 Macroporous Resin (D101) Elution with EtOH/H2O S4->S5 S6 Preparative HPLC (C18 Column) S5->S6 S7 Pure Quinovose-Glycoside S6->S7 S8 Acid Hydrolysis & Derivatization S7->S8 S9 GC-MS / NMR Analysis S8->S9

Workflow for extraction, isolation, and structural elucidation of quinovose-saponins.

Section 4: Analytical Validation of the D-Quinovose Moiety

To definitively confirm the presence of D-quinovose, researchers must employ a combination of acid hydrolysis and Nuclear Magnetic Resonance (NMR) spectroscopy.

Acid Hydrolysis Protocol
  • Action: Treat 5 mg of the isolated saponin with 2 M Trifluoroacetic acid (TFA) at 110°C for 2 hours. Evaporate the TFA under a nitrogen stream, reduce the released sugars with sodium borohydride, and acetylate with acetic anhydride to form alditol acetates. Analyze via GC-MS.

  • Causality: TFA is chosen over HCl because it is highly volatile. It completely evaporates under nitrogen, preventing the formation of inorganic salts that would severely interfere with the subsequent derivatization and GC-MS injection.

NMR Spectroscopy

The structural elucidation of the intact saponin relies heavily on 1H and 13C NMR . The β-D-quinovose moiety presents highly diagnostic spectral markers that differentiate it from standard hexoses like D-glucose or L-rhamnose.

Table 2: Diagnostic NMR Spectral Data for β-D-Quinovose Moieties
NMR ParameterTypical Chemical Shift (δ) / Coupling Constant (J)Diagnostic Significance
1H NMR: Anomeric Proton (H-1) 4.20 – 4.80 ppm (d, J = 7.8 – 8.0 Hz)The large J coupling constant definitively confirms the β-configuration of the pyranose ring.
1H NMR: C-6 Methyl Protons 1.20 – 1.65 ppm (d, J = 6.0 – 6.5 Hz)The characteristic doublet is the hallmark of the 6-deoxy group, distinguishing it from D-glucose.
13C NMR: Anomeric Carbon (C-1) 100.0 – 106.0 ppmValidates the glycosidic linkage environment and anomeric configuration.
13C NMR: C-6 Methyl Carbon 17.0 – 18.5 ppmThe significant upfield shift confirms the absence of a hydroxyl group at the C-6 position.

Conclusion

The discovery and isolation of D-quinovose in plant secondary metabolites represent a frontier in natural product chemistry. By understanding the cytosolic transglycosylation mechanisms and employing targeted, amphiphile-driven extraction protocols, researchers can unlock these rare compounds for advanced pharmacological applications, including vaccine adjuvants and targeted oncology therapeutics.

References

  • Unlocking saponin biosynthesis in soapwort. Nature Chemical Biology (2024).[Link]

  • Structure-Dependent Activity of Plant-Derived Sweeteners. Molecules (2020).[Link]

  • Resin Glycosides from Convolvulaceae Family: An Update. Molecules (2022).[Link]

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana. Molecules (2024).[Link]

Foundational

Engineering the Next Generation of Natural Sweeteners: D-Quinovose as a Structural Modulator in Steviol Glycosides

Executive Summary The global demand for high-potency, low-calorie natural sweeteners has driven extensive research into Stevia rebaudiana and its diverse profile of steviol glycosides (SGs). While standard SGs—such as St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The global demand for high-potency, low-calorie natural sweeteners has driven extensive research into Stevia rebaudiana and its diverse profile of steviol glycosides (SGs). While standard SGs—such as Stevioside and Rebaudioside A—are heavily reliant on glucose, rhamnose, or xylose extensions, the discovery of rare deoxy-sugar moieties has opened a new frontier in sweetener engineering. This technical whitepaper explores the structural, biosynthetic, and sensory implications of D-Quinovose (6-deoxy-D-glucose) as a component of steviol glycosides, detailing the recent isolation of novel compounds like Rebaudioside QM and outlining the self-validating analytical workflows required for their elucidation.

Structural Biochemistry: The Quinovose Advantage

Steviol glycosides are tetracyclic diterpenoids characterized by a steviol aglycone backbone, typically glycosylated at the C13 and C19 positions 1. The vast majority of these compounds utilize standard hexoses or pentoses. However, a highly rare subgroup incorporates D-quinovose , a 6-deoxyhexose 1.

The structural absence of the C6 hydroxyl group in quinovose fundamentally alters the physicochemical properties of the glycoside. By reducing the overall polarity and hydrogen-bonding capacity of the sugar chain, the 6-deoxy moiety slightly increases localized lipophilicity. This structural perturbation is critical for sensory modulation: it alters the binding thermodynamics within the orthosteric pocket of the T1R2/T1R3 sweet taste heterodimer, potentially enhancing sweetness potency while sterically disfavoring interactions with hTAS2R bitter taste receptors 2.

Biosynthetic Pathways and Enzymatic Biotransformation

The incorporation of D-quinovose into the steviol core requires a specialized nucleotide sugar precursor: UDP-D-quinovose. The committed step in the biosynthesis of this rare deoxy-sugar is catalyzed by UDP-glucose 4,6-dehydratase (UGD46DH) , which converts UDP-D-glucose into the pivotal intermediate UDP-4-keto-6-deoxy-D-glucose, followed by stereospecific reduction 34.

Recently, two novel quinovose-containing steviol glycosides—designated as Rebaudioside QM and Rebaudioside 2QM —were isolated from a biotransformation mixture of Stevia extract 1. The synthesis of these compounds is driven by the inherent diversity of UDP-dependent glycosyltransferases (UGTs), specifically UGT76G1 and UGTSl2, which catalyze complex branching on precursor molecules like Stevioside E 5.

Biosynthesis UDPGlc UDP-D-Glucose UGD UDP-glucose 4,6-dehydratase (UGD46DH) UDPGlc->UGD UDPKeto UDP-4-keto-6-deoxy-D-glucose UGD->UDPKeto Reductase Ketoreductase UDPKeto->Reductase UDPQui UDP-D-Quinovose Reductase->UDPQui UGT UGT76G1 / UGTSl2 (Glycosyltransferases) UDPQui->UGT StevE Stevioside E (Precursor) StevE->UGT RebQM Rebaudioside QM (Quinovose-SG) UGT->RebQM

Caption: Biosynthetic pathway of Rebaudioside QM via UDP-D-quinovose and UGT-mediated glycosylation.

Quantitative Data Analysis

To date, only a handful of quinovose-containing steviol glycosides have been successfully isolated and characterized 1. Table 1 summarizes the critical analytical metrics used to differentiate these rare variants from standard SGs.

Table 1: Quantitative Comparison of Key Quinovose-Containing Steviol Glycosides

CompoundMolecular FormulaMolecular WeightKey Structural FeaturePutative Precursor
Rebaudioside QM C₅₅H₈₈O₃₂1275.3 g/mol β(1→2) linked quinovose at C13Stevioside E
Rebaudioside 2QM C₅₅H₈₈O₃₂1275.3 g/mol Isomeric quinovose linkageUnknown
Stevioside E C₄₉H₇₈O₂₇1113.4 g/mol Lacks terminal quinovoseN/A

(Data derived from comprehensive LC-MS profiling and NMR elucidation 5.)

Experimental Workflow: Biotransformation and Elucidation

Isolating a target molecule that constitutes less than 0.5% of a biotransformation mixture requires a rigorously self-validating protocol. The following methodology outlines the isolation and structural verification of quinovose-SGs.

Protocol: Enzymatic Biotransformation and Isolation of Quinovose-SGs

Step 1: Substrate Preparation & Biotransformation

  • Action: Incubate Stevia rebaudiana extract with recombinant UDP-glucosyltransferases (UGT76G1 and UGTSl2) in a 50 mM Tris-HCl buffer (pH 7.5) containing 3 mM MgCl₂, supplemented with UDP-glucose and UDP-quinovose donors at 30°C for 24 hours.

  • Causality: UGT76G1 and UGTSl2 are selected for their specific regioselectivity—catalyzing β(1→3) and β(1→2) glycosylation, respectively. Mg²⁺ acts as an essential cofactor to stabilize the nucleotide-sugar leaving group during the transferase reaction.

  • Self-Validation Checkpoint: A parallel negative control (heat-denatured UGTs) must be run. The appearance of new chromatographic peaks in the active reaction—absent in the control—validates that the products are enzymatically generated rather than extraction artifacts.

Step 2: Reaction Quenching and Preparative HPLC

  • Action: Quench the reaction with an equal volume of ice-cold methanol, centrifuge at 10,000 x g, and filter (0.22 µm). Inject the supernatant onto a C18 preparative HPLC column using a water/acetonitrile gradient.

  • Causality: Methanol rapidly denatures the UGTs, halting the reaction at the desired kinetic endpoint to prevent over-glycosylation. The C18 stationary phase effectively resolves the SGs based on the slight hydrophobicity differences imparted by the 6-deoxy moiety of quinovose.

Step 3: LC-MS Profiling (SIM Mode)

  • Action: Analyze HPLC fractions using LC-MS in Single Ion Monitoring (SIM) mode set to m/z 1273.5.

  • Causality: Standard hexose additions increase mass by 162 Da, whereas a quinovose (deoxyhexose) addition increases mass by 146 Da. The SIM target of m/z 1273.5 specifically isolates the ion of a steviol core bearing five glucoses and one quinovose 6.

  • Self-Validation Checkpoint: If the mass spectrum displays m/z 1289.5 instead, it indicates a standard hexaglucosyl SG (like Rebaudioside M), prompting the immediate rejection of that fraction.

Step 4: NMR Structural Elucidation

  • Action: Lyophilize the validated fractions and dissolve in pyridine-d₅. Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

  • Causality: Pyridine-d₅ is chosen over D₂O or MeOD because it disrupts the strong intermolecular hydrogen bonding networks typical of highly glycosylated diterpenes, yielding sharply resolved anomeric and methyl proton signals.

  • Self-Validation Checkpoint: The definitive confirmation of quinovose relies on identifying a characteristic methyl doublet at ~1.65 ppm in the ¹H NMR spectrum, which must correlate to a carbon signal at ~18 ppm in the HSQC spectrum. This signature proves the presence of a 6-deoxy sugar, distinguishing it from the diterpenoid core methyls 6.

Workflow Extract Stevia rebaudiana Extract (Precursor Pool) Enzyme Enzymatic Biotransformation (UGT76G1 & UGTSl2) Extract->Enzyme Prep Preparative HPLC Purification Enzyme->Prep LCMS LC-MS Profiling (m/z 1273.5 SIM) Prep->LCMS NMR 1D & 2D NMR Spectroscopy (COSY, HSQC, HMBC) Prep->NMR Elucidation Structural Elucidation (Rebaudioside QM & 2QM) LCMS->Elucidation NMR->Elucidation

Caption: Experimental workflow for the isolation and structural elucidation of quinovose-containing SGs.

Conclusion & Future Perspectives

The identification and enzymatic synthesis of D-quinovose-containing steviol glycosides represent a significant leap in natural product chemistry. By leveraging specific UGTs and nucleotide sugar dehydratases, researchers can now access a wider array of structural analogs that were previously hidden within the Stevia metabolome. As drug development and food science professionals continue to seek optimized high-potency sweeteners, the targeted integration of 6-deoxyhexoses like quinovose offers a rational design pathway to eliminate bitter off-notes and perfect the sensory profile of next-generation sugar alternatives.

References

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana Source: MDPI URL: 1

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana (Pre-print/ResearchGate) Source: ResearchGate URL: 6

  • Synthesis and Taste of Certain Steviol Glycosides Source: Taylor & Francis URL: 2

  • UDP-glucose 4,6-dehydratase Source: Grokipedia URL: 3

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana (PMC) Source: NIH / PMC URL: 5

  • Advances in Engineering Nucleotide Sugar Metabolism for Natural Product Glycosylation in Saccharomyces cerevisiae Source: ACS Publications URL: 4

Sources

Exploratory

D-Quinovose (6-Deoxy-D-Glucose): A Technical Whitepaper on Physicochemical Properties, Analytics, and Biosynthetic Applications

Executive Summary D-Quinovose (6-deoxy-D-glucopyranose) is a naturally occurring, rare deoxysugar characterized by the replacement of the C-6 hydroxyl group of D-glucose with a hydrogen atom. While standard hexoses drive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

D-Quinovose (6-deoxy-D-glucopyranose) is a naturally occurring, rare deoxysugar characterized by the replacement of the C-6 hydroxyl group of D-glucose with a hydrogen atom. While standard hexoses drive primary metabolism, D-quinovose is predominantly utilized in specialized secondary metabolites. It serves as a critical structural moiety in plant sulfolipids such as sulfoquinovosyl diacylglycerol (SQDG)[1], marine triterpene glycosides found in the sea cucumber Stichopus japonicus[2], and specific plant saponins[3].

For drug development professionals and bioengineers, D-quinovose represents a high-value synthon. Its unique steric and electronic profile alters the pharmacokinetic properties of the aglycones it attaches to, making it a prime target for combinatorial biosynthesis aimed at overcoming antimicrobial resistance in macrolide antibiotics[4]. This whitepaper details the physicochemical profiling, chemical reactivity, self-validating analytical protocols, and bioengineering applications of D-quinovose.

Physicochemical Profiling

Understanding the baseline physical properties of D-quinovose is essential for designing extraction, derivatization, and formulation workflows. The substitution of the polar C-6 hydroxyl group with a non-polar methyl group slightly increases the molecule's lipophilicity compared to D-glucose, altering its partitioning behavior in biphasic solvent systems.

PropertyValueScientific Rationale / Source
Chemical Name (3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrolIUPAC standard nomenclature[5].
Molecular Formula C₆H₁₂O₅Reflects the loss of one oxygen atom relative to D-glucose[5].
Molecular Weight 164.16 g/mol Computed average mass[5][6].
Exact Mass 164.068473 DaCrucial for high-resolution mass spectrometry (HRMS)[5].
Melting Point 139.5 °C – 146.0 °CCrystalline solid state; variance depends on anomeric purity[6].
Boiling Point 399.1 °C (Predicted)High boiling point necessitates derivatization for GC-MS analysis[6].
Appearance Crystalline solidTypically isolated as a white powder[7].
Storage Temperature -20 °CPrevents microbial degradation and spontaneous mutarotation[6][7].

Structural Chemistry and Reactivity

As a reducing sugar, D-quinovose undergoes mutarotation in aqueous environments, establishing a dynamic thermodynamic equilibrium between its α- and β-pyranose forms via an open-chain aldehyde intermediate.

A critical challenge in the chromatographic analysis of D-quinovose is its lack of a strong native chromophore or fluorophore . Direct detection via High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis detection is highly insensitive. To bypass this limitation, analytical scientists exploit the electrophilic nature of the transient acyclic carbonyl carbon. By introducing a nucleophilic tagging reagent such as 1-phenyl-3-methyl-5-pyrazolone (PMP), the sugar can be quantitatively converted into a bis-PMP adduct that exhibits intense UV absorbance at 245 nm[2].

Analytical Workflows: HPLC and NMR Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic explanation (causality) and a built-in validation checkpoint to prevent false positives.

Chromatographic Quantification via PMP Derivatization

This protocol is optimized for the extraction and quantification of D-quinovose from complex biological matrices (e.g., marine triterpene glycosides)[2].

Step 1: Acidic Cleavage (Hydrolysis)

  • Procedure: Incubate the sample matrix in 2 M Trifluoroacetic acid (TFA) at 120 °C for 2 hours.

  • Causality & Self-Validation: TFA is selected over heavier mineral acids because its volatility allows for easier downstream removal. The hydronium ions protonate the glycosidic oxygen, forcing the cleavage of the aglycone. Validation: Spike the matrix with a known, non-endogenous synthetic glycoside prior to heating; its complete disappearance in preliminary LC-MS runs confirms the total efficacy of the cleavage.

Step 2: Alkaline Shift and Derivatization

  • Procedure: Neutralize the hydrolysate with 5 M NaOH. Mix 250 µL of the neutralized sample with 250 µL of 0.5 M PMP (in methanol) and 250 µL of 0.3 M NaOH. Incubate at 70 °C for 30 minutes.

  • Causality & Self-Validation: PMP derivatization relies on the nucleophilic attack of the pyrazolone's α-carbon on the acyclic aldehyde form of D-quinovose. This reaction is strictly pH-dependent (optimal at pH ~9); if the solution remains acidic, the nucleophile is protonated and deactivated. Heat overcomes the activation energy barrier. Validation: A blank reagent sample (water + PMP) must be processed in parallel to validate that no background reducing sugars are contaminating the buffers.

Step 3: Liquid-Liquid Extraction of Excess Reagent

  • Procedure: Neutralize the reaction with 250 µL of 0.3 M HCl. Extract the aqueous layer three times with 1 mL of chloroform.

  • Causality & Self-Validation: The condensation reaction is pushed to completion by using a massive molar excess of PMP. However, unreacted PMP strongly absorbs at the same UV wavelength (245 nm) as the analyte. By shifting the pH back to slightly acidic, unreacted PMP becomes highly lipophilic and partitions into the chloroform layer, while the polar bis-PMP-quinovose adduct remains in the aqueous phase. Validation: The third chloroform wash should yield a flat baseline in a rapid UV spectrophotometer check, confirming the total removal of the interferent[2].

Step 4: HPLC-UV Analysis

  • Procedure: Inject the aqueous phase into an HPLC system using a C18 column. Mobile phase: 22% acetonitrile in 0.05 M KH₂PO₄ (pH 5.2).

  • Causality: The slightly acidic phosphate buffer suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks for the PMP-quinovose adduct[2].

G N1 Sample Matrix (Triterpene Glycosides) N2 Acid Hydrolysis (2M TFA, 120°C, 2h) N1->N2 Cleaves aglycone N3 Liberated D-Quinovose N2->N3 Yields free sugar N4 PMP Derivatization (0.5M PMP, 0.3M NaOH, 70°C) N3->N4 Nucleophilic addition N5 Neutralization & Extraction (0.3M HCl, CHCl3 wash) N4->N5 Removes excess PMP N6 HPLC-UV Analysis (22% ACN, pH 5.2 KH2PO4) N5->N6 Analyte injection

Analytical workflow for D-quinovose extraction and HPLC-UV quantification via PMP derivatization.

Structural Elucidation via NMR Spectroscopy

For the de novo identification of quinovose-containing compounds (e.g., novel steviol glycosides), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool[3].

  • The C-6 Methyl Signature: Because D-quinovose is a 6-deoxy sugar, the standard hydroxymethyl group (–CH₂OH) seen in glucose is replaced by a methyl group. In the ¹H NMR spectrum, this manifests as a distinct doublet at approximately δH 1.64 ppm [3]. The doublet splitting is caused by scalar coupling to the adjacent H-5 proton.

  • Anomeric Configuration via Karplus Equation: The anomeric proton (H-1) of β-D-quinovose exhibits a large spin-spin coupling constant (J = 8.0 Hz )[3]. According to the Karplus relationship, a J-value of 8 Hz dictates a dihedral angle of approximately 180°. This confirms an axial-axial relationship between H-1 and H-2, self-validating the β-pyranose chair conformation.

  • 2D Validation: A ¹H-¹H COSY cross-peak between the δH 1.64 ppm methyl doublet and the H-5 multiplet definitively maps the deoxy position, preventing misidentification with other methyl-bearing contaminants.

Biosynthetic Pathways & Drug Development Applications

The structural diversity of natural products is paramount in the arms race against antimicrobial resistance. D-quinovose has been successfully integrated into macrolide antibiotics via combinatorial biosynthesis, altering the drug's binding affinity to bacterial ribosomes[4].

By utilizing a genetically engineered strain of Streptomyces venezuelae with a targeted deletion of the desI gene, the normal biosynthesis of the native sugar (desosamine) is truncated[4].

  • Pathway Stalling: The desI gene encodes a dehydrase responsible for C-4 deoxygenation. Knocking it out stalls the assembly line at the TDP-4-keto-6-deoxy-D-glucose intermediate.

  • Endogenous Reduction: The host organism's innate, pathway-independent reductases then reduce the C-3 ketone, yielding TDP-D-quinovose [4].

  • Promiscuous Ligation: Native glycosyltransferases (DesVII/DesVIII) exhibit substrate promiscuity, allowing this non-native sugar to be appended to a macrolide aglycone (e.g., 10-deoxymethynolide), yielding a novel antibiotic analogue[4].

The self-validating proof of this engineered pathway is the mass shift observed in LC-MS/MS: the replacement of desosamine with quinovose alters the parent ion mass and fragmentation pattern, confirming successful integration.

G S1 Glucose-1-Phosphate S2 TDP-D-Glucose S1->S2 dTTP integration S3 TDP-4-keto-6-deoxy-D-glucose S2->S3 Dehydration S4 TDP-D-Quinovose S3->S4 C-3/C-4 Reduction (desI deletion) S6 Quinovose-Appended Macrolide (Novel Antibiotic Analogue) S4->S6 Glycosyltransferase (DesVII/DesVIII) S5 Macrolide Aglycone (e.g., 10-deoxymethynolide) S5->S6 Aglycone acceptor

Biosynthetic pathway for generating novel quinovose-appended macrolide antibiotics.

References

  • National Institutes of Health (NIH) - PubChem. "D-Quinovose | C6H12O5 | CID 439746 - Physical and Chemical Properties." 5

  • Carl Roth. "6-Deoxy-D-glucose Technical Data Sheet." 6

  • Santa Cruz Biotechnology. "SAFETY DATA SHEET: 6-Deoxy-D-glucose."7

  • ACS Organic Letters. "Biosynthesis of Desosamine: Construction of a New Macrolide Carrying a Genetically Designed Sugar Moiety." 4

  • Wikipedia. "Hexose - Deoxyhexoses." 1

  • ACS Journal of Agricultural and Food Chemistry. "Determination of Triterpene Glycosides in Sea Cucumber (Stichopus japonicus) and Its Related Products by High-Performance Liquid Chromatography." 2

  • MDPI. "Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana." 3

Sources

Foundational

Structural and Stereochemical Divergence

Deoxyhexoses in Drug Discovery: A Structural and Biosynthetic Analysis of D-Quinovose and L-Rhamnose 6-Deoxyhexoses are a specialized class of carbohydrates where the hydroxyl group at the C6 position is replaced by a hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Deoxyhexoses in Drug Discovery: A Structural and Biosynthetic Analysis of D-Quinovose and L-Rhamnose

6-Deoxyhexoses are a specialized class of carbohydrates where the hydroxyl group at the C6 position is replaced by a hydrogen atom. This deoxygenation imparts increased hydrophobicity compared to standard hexoses, making them critical for cellular architecture, immune evasion, and the bioactivity of secondary metabolites[1].

D-Quinovose (6-deoxy-D-glucose): D-Quinovose retains the standard D-gluco stereochemistry at the C2, C3, C4, and C5 positions[2]. It is a relatively rare sugar found natively in plant sulfolipids (as sulfoquinovose) and in the crust of Bacillus subtilis spores, where it forms a homopolymer known as quinovosan. In pharmaceutical development, it serves as a critical engineered sugar moiety in the combinatorial biosynthesis of macrolide antibiotics[1].

L-Rhamnose (6-deoxy-L-mannose): Unlike most naturally occurring sugars that exist in the D-configuration, rhamnose predominantly occurs in nature in its L-form, possessing the L-manno stereochemistry[3]. It is an essential structural component of the mycobacterial cell wall—where it covalently links arabinogalactan to peptidoglycan—and is a key building block in streptococcal capsular polysaccharides[4][5][6].

Quantitative Structural Comparison

Property D-Quinovose L-Rhamnose
IUPAC Name (3R,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol (3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol
Molecular Formula C6H12O5 C6H12O5
Molecular Weight 164.16 g/mol 164.16 g/mol
Melting Point ~146 °C 91 - 93 °C (monohydrate)
Density ~1.17 g/mL 1.41 g/mL

| Biological Role | Spore crusts, macrolide derivatives | Bacterial cell walls, plant glycans |

(Data sourced from[2],[7],[3],[8])

Biosynthetic Pathways: Evolutionary and Enzymatic Divergence

The biosynthesis of nucleotide-activated 6-deoxyhexoses typically utilizes glucose-1-phosphate as a universal precursor, but the pathways rapidly diverge based on the required stereochemistry of the final metabolite.

For L-Rhamnose , the universally conserved rml pathway in bacteria requires four sequential enzymes: RmlA (thymidylyltransferase), RmlB (4,6-dehydratase), RmlC (3,5-epimerase), and RmlD (4-reductase)[4][9]. The epimerization at C3 and C5 catalyzed by RmlC is the critical mechanistic step that flips the stereochemistry from the D-gluco to the L-manno configuration[6].

For D-Quinovose , biosynthesis branches from the shared intermediate dTDP-4-keto-6-deoxy-D-glucose. In Streptomyces venezuelae, the pathway to D-quinovose bypasses epimerization entirely. Instead, a pathway-independent 3-ketohexose reductase stereospecifically reduces the C3 ketone while retaining the D-gluco configuration[1][10]. In Bacillus subtilis, the yfnHGFED operon drives the synthesis of D-quinovose for spore crust assembly.

Biosynthesis cluster_Rha dTDP-L-Rhamnose Biosynthesis cluster_Qui dTDP-D-Quinovose Biosynthesis G1P Glucose-1-Phosphate dTDP_Glc dTDP-D-Glucose G1P->dTDP_Glc RmlA dTDP_Glc2 dTDP-D-Glucose G1P->dTDP_Glc2 Nucleotidyltransferase dTDP_4keto dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc->dTDP_4keto RmlB (Dehydratase) dTDP_L_Rha dTDP-L-Rhamnose dTDP_4keto->dTDP_L_Rha RmlC & RmlD dTDP_4keto2 dTDP-4-keto-6-deoxy-D-glucose dTDP_Glc2->dTDP_4keto2 DesIV/DesIII dTDP_D_Qui dTDP-D-Quinovose dTDP_4keto2->dTDP_D_Qui 3-keto reductase

Comparative biosynthesis of dTDP-L-Rhamnose and dTDP-D-Quinovose from Glucose-1-Phosphate.

Therapeutic Applications and Drug Targeting

Targeting L-Rhamnose in Infectious Diseases Because the rml pathway is essential for the viability and virulence of Mycobacterium tuberculosis and Streptococcus pyogenes, and is entirely absent in humans, Rml enzymes are prime targets for novel antibacterial agents[4][5][6][9]. Inhibiting the formation of dTDP-L-rhamnose disrupts the structural integrity of the mycobacterial cell wall, rendering the pathogen highly susceptible to host immune clearance and existing antibiotics[4].

D-Quinovose in Combinatorial Biosynthesis The structural flexibility of macrolide antibiotics allows for the substitution of their native sugars to combat antimicrobial resistance. By genetically deleting the desI gene (a C-4 dehydrase) in S. venezuelae, researchers can terminate native desosamine biosynthesis[1]. The accumulated intermediate is reduced to D-quinovose by an endogenous reductase, and subsequently attached to the macrolactone ring by a promiscuous glycosyltransferase (DesVII), yielding novel, bioactive quinovosyl-macrolides[1][10].

Experimental Methodologies

Protocol 1: High-Throughput Screening (HTS) for RmlD Inhibitors

Objective: Identify small-molecule inhibitors of dTDP-L-rhamnose biosynthesis. Causality: Direct detection of nucleotide sugars is methodologically challenging in HTS formats. Because RmlD catalyzes an NADH-dependent reduction, monitoring the depletion of NADH via absorbance at 340 nm provides a real-time, scalable kinetic readout[6].

  • Recombinant Expression: Express M. tuberculosis RmlB, RmlC, and RmlD in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Assay Master Mix: Prepare a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 200 µM NADH, and 100 nM of each Rml enzyme.

  • Compound Incubation: Dispense 10 µM of screening compounds into 384-well plates. Add the Master Mix and incubate for 15 minutes at room temperature. (Causality: Pre-incubation allows for the binding of competitive or allosteric inhibitors before substrate introduction).

  • Reaction Initiation: Add 50 µM dTDP-D-glucose to initiate the coupled reaction.

  • Kinetic Readout: Measure absorbance at 340 nm every 30 seconds for 20 minutes.

  • Self-Validation System: Include a positive control (EDTA to chelate essential divalent cations) and a negative control (DMSO vehicle). Validate primary hits orthogonally using LC-MS/MS to directly quantify the ratio of dTDP-4-keto-6-deoxy-D-glucose to dTDP-L-rhamnose, ruling out false positives that merely oxidize NADH independent of RmlD[6].

Protocol 2: Engineering Quinovosyl-Macrolides via in vivo Gene Deletion

Objective: Synthesize novel macrolide derivatives carrying D-quinovose instead of D-desosamine[1]. Causality: Deleting desI prevents C-4 deoxygenation, forcing the biosynthetic machinery to shunt the intermediate through a latent 3-ketohexose reductase, producing D-quinovose[1].

  • Vector Construction: Assemble a suicide vector containing homologous flanking regions upstream and downstream of the desI gene from S. venezuelae.

  • Conjugation: Transfer the vector into S. venezuelae via intergeneric conjugation from E. coli S17-1.

  • Mutant Selection: Select for double-crossover recombinants using antibiotic resistance markers and confirm desI deletion via Southern blot and PCR.

  • Fermentation: Culture the desI mutant in vegetative medium for 48 hours, then transfer to production medium for 4 days. (Causality: Two-stage fermentation separates biomass accumulation from secondary metabolite biosynthesis, maximizing macrolide yield).

  • Extraction and Validation: Extract the culture broth with ethyl acetate and purify the novel macrolide using preparative HPLC. Confirm the presence of the D-quinovose moiety (specifically the retention of the C-4 hydroxyl group) using 1H/13C NMR and high-resolution mass spectrometry (HRMS)[1].

References

  • [2] 2.[4] 3.[5] 4.[6] 5.[9]

  • [7]

  • [3] 8.[10] 9. 10.[1] 11.[8]

Sources

Exploratory

A Technical Guide to the Function of D-Quinovose in Secondary Metabolites

Abstract: The structural diversity of natural products is a key determinant of their vast range of biological activities. Among the myriad of modifications observed, glycosylation with rare sugars stands out as a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The structural diversity of natural products is a key determinant of their vast range of biological activities. Among the myriad of modifications observed, glycosylation with rare sugars stands out as a critical tailoring reaction. D-Quinovose (6-deoxy-D-glucose), a 6-deoxyhexose, is a prevalent glycosidic unit in a variety of secondary metabolites, including antibiotics and anticancer agents. Its presence is not merely decorative; the quinovose moiety is often indispensable for the compound's efficacy, influencing everything from solubility and stability to target recognition and binding.[1][2] This technical guide provides an in-depth exploration of the function of D-quinovose in secondary metabolites, intended for researchers, scientists, and drug development professionals. We will dissect its biosynthetic pathway, analyze its functional roles with mechanistic insights, and present detailed experimental workflows for its study, thereby offering a comprehensive resource for the field.

Introduction: D-Quinovose, a Crucial Deoxy Sugar in Bioactive Natural Products

Deoxy sugars are carbohydrates that have had one or more hydroxyl groups replaced by a hydrogen atom.[2] This seemingly minor alteration significantly increases the hydrophobicity and chemical stability of the sugar.[2] D-Quinovose, as a 6-deoxysugar, is a common constituent of many bacterial secondary metabolites and is essential for their clinical relevance.[2][3] The removal or alteration of these sugar moieties frequently leads to a dramatic decrease or complete abolishment of biological activity, underscoring their integral role.[2] The sugar portion of a natural product can influence its pharmacokinetic properties and is often directly involved in the molecular interactions with its biological target.[1] Therefore, a thorough understanding of the biosynthesis and function of D-quinovose is paramount for the exploitation and engineering of these valuable molecules for therapeutic purposes.

The Biosynthetic Pathway of dTDP-D-Quinovose

The journey of D-quinovose from a primary metabolite to its activated form, ready for attachment to an aglycone, is a multi-step enzymatic cascade. In most bacteria, the precursor for D-quinovose is dTDP-D-glucose, which is synthesized from glucose-1-phosphate and dTTP.[4] The pathway to dTDP-D-quinovose involves two key enzymatic steps.

First, the enzyme dTDP-D-glucose 4,6-dehydratase catalyzes the dehydration of dTDP-D-glucose to form the intermediate dTDP-4-keto-6-deoxy-D-glucose.[5] Subsequently, the enzyme dTDP-4-keto-6-deoxy-D-glucose reductase reduces the keto group at the C4 position to a hydroxyl group, yielding the final product, dTDP-D-quinovose.[5] This activated sugar is then ready to be transferred to an aglycone by a specific glycosyltransferase.

D_Quinovose_Biosynthesis cluster_0 Central Metabolism cluster_1 dTDP-Sugar Pathway Glucose_1_P Glucose-1-Phosphate dTDP_Glucose dTDP-D-Glucose Glucose_1_P->dTDP_Glucose Nucleotidylyltransferase (dTTP -> PPi) Intermediate dTDP-4-keto-6-deoxy-D-glucose dTDP_Glucose->Intermediate dTDP-D-glucose 4,6-dehydratase dTDP_Quinovose dTDP-D-Quinovose Intermediate->dTDP_Quinovose dTDP-4-keto-6-deoxy-D-glucose reductase (NAD(P)H)

Caption: Biosynthetic pathway of dTDP-D-Quinovose from Glucose-1-Phosphate.

Functional Roles of D-Quinovose in Secondary Metabolites

The attachment of D-quinovose to a secondary metabolite aglycone can profoundly alter its biological properties. These effects can be broadly categorized into two main areas: modulation of physicochemical properties and direct involvement in target interaction.

Modulation of Physicochemical and Pharmacokinetic Properties

The addition of a sugar moiety, even a deoxy sugar like quinovose, generally increases the water solubility of a hydrophobic aglycone. This is crucial for the transport of the molecule within the producing organism and can significantly impact its pharmacokinetic profile in a therapeutic context. Furthermore, the glycosidic bond can protect the aglycone from enzymatic degradation, thereby increasing its stability and bioavailability.

Target Recognition and Specificity

In many cases, the D-quinovose moiety is not just a passive carrier but an active participant in the interaction with the biological target. The sugar can form specific hydrogen bonds and van der Waals interactions with receptors, enzymes, or nucleic acids, which are critical for the compound's mechanism of action.

Case Study: Urdamycin A Urdamycin A is an angucycline-type antibiotic with anticancer properties produced by Streptomyces fradiae.[6][7] Its structure features a complex aglycone glycosylated at two positions. One of these glycosylations involves a C-glycosidically linked D-olivose (another deoxy sugar), and the other involves an O-linked trisaccharide chain that terminates in L-rhodinose, which is biosynthetically related to D-quinovose. Gene inactivation studies have been instrumental in deciphering the role of these sugar moieties. Inactivation of the glycosyltransferase genes responsible for attaching the sugar chains leads to the accumulation of aglycones or partially glycosylated intermediates with significantly reduced or altered biological activity.[6][8] For instance, the mutant lacking all three O-glycosyltransferases (urdGT1a, urdGT1b, urdGT1c) accumulated aquayamycin, which possesses only the C-linked D-olivose and shows a different activity profile.[6][8] This demonstrates that the complete oligosaccharide chain is essential for the characteristic bioactivity of urdamycin A.[6]

Experimental Workflows for Studying D-Quinovose Glycosides

Investigating the function of D-quinovose in a secondary metabolite requires a multi-faceted approach that combines genetics, biochemistry, and analytical chemistry.

Gene Inactivation to Probe Function

A standard method to elucidate the function of glycosylation is to inactivate the genes responsible for the biosynthesis of the sugar or its transfer to the aglycone. In organisms like Streptomyces, this is often achieved through homologous recombination.[9]

Protocol: Targeted Gene Inactivation in Streptomyces

  • Construct the Deletion Plasmid:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target glycosyltransferase gene from the genomic DNA of the producer strain.

    • Clone these two fragments into a suicide vector (a plasmid that cannot replicate in Streptomyces) on either side of an antibiotic resistance cassette. The vector should also contain a counter-selectable marker if a marker-less deletion is desired.

    • Transform the resulting plasmid into a suitable E. coli strain for propagation and then into a donor E. coli strain for conjugation (e.g., ET12567/pUZ8002).

  • Intergeneric Conjugation:

    • Grow the Streptomyces recipient strain and the E. coli donor strain to mid-log phase.

    • Mix the cultures and plate them on a suitable medium (e.g., MS agar) to allow conjugation to occur.[10]

    • Overlay the plates with an antibiotic corresponding to the resistance cassette on the suicide vector to select for exconjugants where the plasmid has integrated into the chromosome via a single crossover event.

  • Selection for Double Crossover:

    • Culture the single-crossover mutants under non-selective conditions to allow for a second crossover event to occur.

    • Plate the culture onto a medium that selects for the loss of the vector backbone (e.g., containing the counter-selectable agent or by replica plating to identify clones that have lost the vector-associated resistance).

    • Screen the resulting colonies by PCR using primers that anneal outside the amplified flanking regions to identify mutants where the target gene has been replaced by the resistance cassette (double crossover).

  • Metabolite Profile Analysis:

    • Cultivate the wild-type and mutant strains under production conditions.

    • Extract the secondary metabolites from the culture broth and mycelium.

    • Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to compare the metabolite profiles. The disappearance of the fully glycosylated final product and the accumulation of a deglycosylated precursor in the mutant confirm the function of the inactivated gene.[11][12][13]

Structural Elucidation of Glycosides

Once a glycosylated metabolite is isolated, its structure, including the identity and linkage of the sugar, must be determined. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[14][15]

Key NMR Experiments for Glycoside Characterization:

  • ¹H and ¹³C NMR: Provide information on the number and type of protons and carbons in the molecule.[16] The anomeric proton of the sugar typically appears in a distinct region of the ¹H NMR spectrum (around 4.5-5.5 ppm).

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the spin systems within the quinovose moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning carbon signals based on their attached protons.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for determining the glycosidic linkage by observing a correlation between the anomeric proton of the quinovose and the carbon of the aglycone to which it is attached.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which helps to determine the stereochemistry of the glycosidic bond.

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_fermentation Fermentation & Extraction cluster_analysis Analytical Chemistry Gene_Inactivation Targeted Gene Inactivation (e.g., Glycosyltransferase) Mutant_Strain Generate Mutant Strain Gene_Inactivation->Mutant_Strain Cultivation Cultivate Wild-Type & Mutant Strains Mutant_Strain->Cultivation Extraction Metabolite Extraction Cultivation->Extraction HPLC_MS HPLC & LC-MS Analysis Extraction->HPLC_MS Isolation Compound Isolation (e.g., Preparative HPLC) HPLC_MS->Isolation NMR Structure Elucidation (1D & 2D NMR) Isolation->NMR Bioactivity Bioactivity Assays (e.g., MIC, IC50) Isolation->Bioactivity Wild_Type_Ref Wild_Type_Ref->Cultivation Wild-Type Strain

Caption: Workflow for investigating the function of D-Quinovose glycosylation.

Future Perspectives: Glycoengineering for Drug Development

A detailed understanding of the role of D-quinovose opens up exciting possibilities for glycoengineering and combinatorial biosynthesis. By expressing different sugar biosynthetic pathways and promiscuous glycosyltransferases in a host organism, it is possible to create novel analogs of known drugs with potentially improved properties.[4][17] For example, attaching a different deoxy sugar or altering the glycosidic linkage could lead to compounds with enhanced potency, a broader spectrum of activity, or the ability to overcome resistance mechanisms. The systematic study of D-quinovose and other deoxy sugars is therefore a critical endeavor in the ongoing quest for new and better therapeutics.

References

  • Function of glycosyltransferase genes involved in urdamycin A biosynthesis. (2000). PubMed. Retrieved from [Link]

  • Yushchuk, O., et al. (2020). An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. Applied and Environmental Microbiology, 86(11). Retrieved from [Link]

  • Faust, B., et al. (2000). Two new tailoring enzymes, a glycosyltransferase and an oxygenase, involved in biosynthesis of the angucycline antibiotic urdamycin A in Streptomyces fradiae Tü2717. Microbiology, 146(1), 155-162. Retrieved from [Link]

  • Kharel, M. K., et al. (2011). Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis. Natural Product Reports, 28(12), 1971-1996. Retrieved from [Link]

  • Phan, N. T., et al. (2022). New Glycosylated Secondary Metabolites from Marine-Derived Bacteria. Marine Drugs, 20(7), 466. Retrieved from [Link]

  • Kim, D.-W., et al. (2015). Proposed biosynthetic pathway of 3'-O-demethyl-D-chalcose, D-quinovose, and L-rhamnose... ResearchGate. Retrieved from [Link]

  • McKay, M. J., et al. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 8047-8105. Retrieved from [Link]

  • NMR for Studying Plant-Based Compounds. (2025). Creative Biostructure. Retrieved from [Link]

  • He, X., & Liu, H. W. (2002). Learning Nature's Strategies for Making Deoxy Sugars: Pathways, Mechanisms, and Combinatorial Applications. Accounts of Chemical Research, 35(7), 498-509. Retrieved from [Link]

  • Kneidinger, B., et al. (2003). Biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria follows a pattern distinct from those of the pathways of 6-deoxy-L-hexoses. Biochemical Journal, 374(Pt 3), 595-604. Retrieved from [Link]

  • Hoffmeister, D., et al. (2001). Two sequence elements of glycosyltransferases involved in urdamycin biosynthesis are responsible for substrate specificity and enzymatic activity. Chemistry & Biology, 8(6), 557-567. Retrieved from [Link]

  • Han, A.-R., et al. (2012). Proposed pathways for the biosynthesis of TDP-D-desosamine, TDP-D-quinovose, and TDP-D-olivose. ResearchGate. Retrieved from [Link]

  • Xu, Z., et al. (2024). Deciphering the Glycosylation Steps in the Biosynthesis of P-1894B and Grincamycin Isolated from Marine-Derived Streptomyces lusitanus SCSIO LR32. Marine Drugs, 22(1), 22. Retrieved from [Link]

  • Luley-Goedl, C., & Nidetzky, B. (2010). Nucleotide Deoxysugars: Essential Tools for the Glycosylation Engineering of Novel Bioactive Compounds. Current Medicinal Chemistry, 17(15), 1544-1557. Retrieved from [Link]

  • Knaack, W., et al. (2021). Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. In Glycosyltransferases (pp. 165-179). Humana, New York, NY. Retrieved from [Link]

  • What Are the Detailed Experimental Procedures for Glycosylation Analysis? (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Thibodeaux, C. J., et al. (2008). Enzymatic Synthesis of TDP-deoxysugars. Methods in Enzymology, 439, 313-352. Retrieved from [Link]

  • Crich, D. (2010). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research, 43(8), 1144-1153. Retrieved from [Link]

  • Bennett, C. S. (2017). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Molecules, 22(4), 549. Retrieved from [Link]

  • Myronovskyi, M. (2018). Example of the I-SceI-based targeted gene inactivation in streptomycetes. ResearchGate. Retrieved from [Link]

  • Song, Z., et al. (2024). Targeted Discovery of Glycosylated Natural Products by Tailoring Enzyme-Guided Genome Mining and MS-Based Metabolome Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Song, Z., et al. (2024). Targeted Discovery of Glycosylated Natural Products by Tailoring Enzyme-Guided Genome Mining and MS-Based Metabolome Analysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Giraud, P., et al. (2021). NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax. Metabolites, 11(2), 87. Retrieved from [Link]

  • Takahashi, H., et al. (2006). Novel glycosylation methods and their application to natural products synthesis. The Journal of Antibiotics, 59(7), 387-410. Retrieved from [Link]

  • Henkel, T., et al. (1990). Landomycins, new angucycline antibiotics from Streptomyces sp. I. Structural studies on landomycins A-D. The Journal of Antibiotics, 43(10), 1270-1278. Retrieved from [Link]

  • Chrysanthakopoulos, M., et al. (2022). NMR Metabolite Profiling in the Quality and Authentication Assessment of Greek Honey—Exploitation of STOCSY for Markers Identification. Molecules, 27(18), 6007. Retrieved from [Link]

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Foundational

The Marine Glycome: A Comprehensive Guide to D-Quinovose in Marine Organisms

Executive Summary The exploration of the marine glycome has unveiled a vast repository of structurally unique carbohydrates with profound pharmacological potential. Among these, D-quinovose (6-deoxy-D-glucose) stands out...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of the marine glycome has unveiled a vast repository of structurally unique carbohydrates with profound pharmacological potential. Among these, D-quinovose (6-deoxy-D-glucose) stands out as a critical monosaccharide building block. Predominantly found in the triterpene glycosides (saponins) of echinoderms and the complex polysaccharides of marine bacteria, D-quinovose plays a pivotal role in mediating the amphiphilic nature and biological activities—such as cytotoxicity and immunomodulation—of these marine secondary metabolites[1].

This whitepaper provides an in-depth technical synthesis of the ecological occurrence, biosynthetic pathways, and rigorous analytical methodologies required for the extraction and characterization of D-quinovose-containing compounds from marine sources.

Taxonomic Distribution and Ecological Occurrence

Unlike terrestrial plants where glucose and galactose dominate, marine organisms frequently incorporate rare deoxy sugars into their secondary metabolites. The deoxygenation at the C-6 position to form D-quinovose significantly increases the lipophilicity of the sugar moiety. This structural modification enhances the membrane-permeabilizing capabilities of the resulting glycosides, which is an evolutionary adaptation used by marine invertebrates for chemical defense[1].

Echinodermata (Sea Cucumbers)

Sea cucumbers (class Holothuroidea) are the most prolific producers of D-quinovose-containing triterpene glycosides. These saponins typically feature a lanostane-type aglycone linked to an oligosaccharide chain of up to six monosaccharide units. In these chains, D-xylose is invariably the first unit attached to the aglycone, while D-quinovose frequently occupies the second position[1][2].

Marine Bacteria

Gram-negative marine bacteria utilize D-quinovose derivatives in their cell surface architectures, specifically within O-specific polysaccharides and lipopolysaccharides (LPS). These carbohydrate antigens are crucial for bacterial survival in extreme marine environments, providing resistance against bacteriophages and environmental stress[3].

Quantitative Data Summary: Occurrence of D-Quinovose
Source OrganismTaxonomic ClassificationCompound ClassSpecific Molecule / Derivative
Holothuria scabraEchinodermata (Sea Cucumber)Triterpene GlycosideScabraside A & B
Holothuria lessoniEchinodermata (Sea Cucumber)Triterpene GlycosideLessoni saponins[2]
Staurocucumis turquetiEchinodermata (Sea Cucumber)Triterpene GlycosideTurquetoside A (3-O-methyl-D-quinovose)
Litorimonas taeanensisMarine BacteriumO-specific PolysaccharideD-QuiNAc4NR (Amino derivative)[4]
Streptomyces venezuelaeMarine-associated BacteriumMacrolide AntibioticQuinovosyl macrolides[5]

Biosynthetic Pathways

The biosynthesis of D-quinovose in marine microorganisms and engineered bacterial strains (such as Streptomyces venezuelae) follows a highly conserved nucleotide-sugar pathway. The process is driven by the necessity to convert standard hexoses into highly decorated, deoxygenated variants that can be seamlessly transferred to complex aglycones by glycosyltransferases[5].

Mechanistic Causality: The critical step in this pathway is the irreversible dehydration at the C-4 and C-6 positions of the nucleotide-activated sugar, catalyzed by a 4,6-dehydratase. This creates a reactive 4-keto-6-deoxy intermediate. A subsequent stereospecific reduction by a 4-ketoreductase yields the final D-quinovose configuration, ready for glycosylation[5].

Biosynthesis A D-Glucose-1-Phosphate B TDP-D-Glucose A->B Nucleotidylyl transferase (e.g., DesIII) C TDP-4-keto-6-deoxy-D-glucose B->C 4,6-dehydratase (e.g., DesIV) D TDP-D-Quinovose C->D 4-ketoreductase (Stereospecific Reduction)

Biosynthetic pathway of TDP-D-quinovose from D-glucose-1-phosphate in microorganisms.

Extraction and Analytical Methodologies

Isolating and quantifying D-quinovose from complex marine matrices requires a self-validating workflow. Because marine saponins are highly amphiphilic, traditional solid-phase silica chromatography often leads to irreversible adsorption and poor recovery. Furthermore, D-quinovose lacks a natural chromophore, making direct UV detection impossible[2][6].

To circumvent these issues, the following protocol utilizes High-Performance Centrifugal Partition Chromatography (HPCPC) for lossless purification, followed by pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to enable highly sensitive HPLC-UV analysis[2][6].

Step-by-Step Protocol: Extraction, Hydrolysis, and HPLC Analysis

Phase 1: Tissue Preparation and Extraction

  • Lyophilization: Freeze-dry the marine visceral mass immediately upon collection to halt endogenous glycosidase activity.

  • Pulverization: Grind the dried tissue into a fine powder using liquid nitrogen to maximize the solvent-accessible surface area.

  • Solvent Extraction: Reflux the powder twice with 70% ethanol (v/v) at 60°C. Ethanol efficiently permeates the tissue and solubilizes the amphiphilic glycosides.

Phase 2: Enrichment and Purification 4. Liquid-Liquid Partitioning: Suspend the crude extract in water and partition against isobutanol. The isobutanol fraction selectively enriches the saponins while leaving highly polar primary metabolites in the aqueous phase[2]. 5. HPCPC Purification: Inject the isobutanol fraction into an HPCPC system. Use a biphasic solvent system (e.g., chloroform/methanol/water). Causality: HPCPC relies entirely on liquid-liquid partitioning without a solid support, preventing the irreversible binding of polar saponins and ensuring >95% recovery[2].

Phase 3: Hydrolysis and Derivatization 6. Acid Hydrolysis: Treat the purified saponin fraction with 2 M Trifluoroacetic acid (TFA) at 120°C for 2 hours. This rigorously cleaves all interglycosidic bonds, liberating free D-quinovose[6]. 7. Aglycone Removal: Neutralize the solution with 5 M NaOH. Extract three times with chloroform. Discard the organic layer (containing the lipophilic aglycones) and retain the aqueous layer containing the free monosaccharides[6]. 8. PMP Derivatization: Mix 250 µL of the aqueous layer with 250 µL of 0.5 M PMP (in methanol) and 250 µL of 0.3 M NaOH. Incubate at 70°C for 30 minutes. Causality: PMP reacts quantitatively with the reducing end of D-quinovose under mildly alkaline conditions, tagging the sugar with a strong UV-absorbing moiety (λmax = 245 nm) and increasing its hydrophobicity for reverse-phase separation[6].

Phase 4: Chromatographic Analysis 9. HPLC-UV Analysis: Inject the derivatized sample onto a C18 reverse-phase column. Use an isocratic mobile phase of 22% acetonitrile in 0.05 M KH₂PO₄ buffer (pH 5.2). Quantify against a standard calibration curve of pure D-quinovose derivatized under identical conditions[6].

Workflow N1 Marine Tissue (Viscera) N2 Lyophilization & Pulverization N1->N2 N3 70% EtOH Extraction N2->N3 N4 Liquid-Liquid Partition (H2O / Isobutanol) N3->N4 N5 HPCPC Purification N4->N5 N6 Acid Hydrolysis (2M TFA, 120°C) N5->N6 N7 PMP Derivatization (70°C, pH > 7) N6->N7 N8 HPLC-UV / LC-MS Analysis N7->N8

Step-by-step extraction and analytical workflow for D-quinovose from marine tissues.

Pharmacological and Drug Development Potential

The presence of D-quinovose in marine natural products is not merely a taxonomic curiosity; it is a critical determinant of bioactivity. In drug development, the glycosylation pattern of a macrolide or triterpene dictates its pharmacokinetic profile.

For instance, the combinatorial biosynthesis of macrolide antibiotics in engineered Streptomyces strains has demonstrated that replacing native sugars with D-quinovose can drastically alter the antimicrobial spectrum and overcome existing bacterial resistance mechanisms[5]. Similarly, in cancer therapeutics, the D-quinovose moiety in sea cucumber saponins (e.g., Scabraside A) interacts specifically with the cholesterol-rich domains of tumor cell membranes, inducing pore formation and subsequent apoptosis[1][7]. Understanding and harnessing the marine D-quinovose pathway provides a powerful tool for the chemoenzymatic synthesis of next-generation therapeutics.

References

  • "Bioconversion of 12-, 14-, and 16-membered ring aglycones to glycosylated macrolides in an engineered strain of Streptomyces venezuelae." ResearchGate.
  • "The Structural Diversity of Carbohydrate Antigens of Selected Gram-Negative Marine Bacteria." MDPI.
  • "Secondary Metabolites from Polar Organisms." MDPI.
  • "The structure of the O-specific polysaccharide from marine bacterium Litorimonas taeanensis G5T containing 2-acetamido-4-((3S,5S)-3,5-dihydroxyhexanamido)-2,4-dideoxy-D-quinovose." PubMed.
  • "Determination of Triterpene Glycosides in Sea Cucumber (Stichopus japonicus) and Its Related Products by High-Performance Liquid Chromatography." ACS Publications.
  • "Structural Elucidation of Novel Saponins in the Sea Cucumber Holothuria lessoni." MDPI.
  • "Two New Cytotoxic Triterpene Glycosides from the Sea Cucumber Holothuria scabra." Zhejiang University.
  • "Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties." Semantic Scholar.

Sources

Exploratory

Biosynthesis of TDP-D-quinovose in Microorganisms: A Technical Guide to Pathway Engineering and Glycodiversification

Executive Summary Deoxysugars are critical structural elements that dictate the bioactivity, target binding affinity, and pharmacokinetic profiles of many microbial secondary metabolites, including macrolide antibiotics[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deoxysugars are critical structural elements that dictate the bioactivity, target binding affinity, and pharmacokinetic profiles of many microbial secondary metabolites, including macrolide antibiotics[1]. Among these, TDP-D-quinovose (thymidine diphosphate-6-deoxy-D-glucose) serves as a highly valuable nucleotide sugar donor in glycodiversification[2].

This technical guide provides an in-depth mechanistic breakdown of the TDP-D-quinovose biosynthetic cascade. By leveraging the enzymatic promiscuity of actinomycetes—specifically Streptomyces venezuelae—researchers can engineer hybrid pathways to append D-quinovose onto non-native aglycones, generating novel bioactive derivatives[3].

The Core Biosynthetic Pathway: Mechanistic Breakdown

The biosynthesis of TDP-D-quinovose is an elegant three-step enzymatic cascade that branches from primary metabolism. The pathway relies on the formation of a universal deoxysugar intermediate, which is subsequently reduced to yield the final quinovose moiety.

Phase 1: Sugar Activation (Thymidylylation)

The pathway initiates with the activation of glucose-1-phosphate (G1P). A nucleotidyltransferase (such as DesIII in the desosamine pathway or its homolog RmlA ) catalyzes the transfer of a thymidylyl group from dTTP to G1P, forming TDP-D-glucose . This step is thermodynamically driven by the hydrolysis of the byproduct pyrophosphate.

Phase 2: 4,6-Dehydration

TDP-D-glucose is then processed by a 4,6-dehydratase (DesIV or RmlB ). This enzyme utilizes a tightly bound NAD+ cofactor to transiently oxidize the C4 hydroxyl, facilitating the elimination of water at C6, and subsequently re-reduces the intermediate to yield TDP-4-keto-6-deoxy-D-glucose (TKDG) [4]. TKDG is the critical branch-point intermediate for over 90 different TDP-deoxysugars[2].

Phase 3: Stereospecific Ketoreduction

To generate TDP-D-quinovose, the C4 ketone of TKDG must be reduced. In engineered S. venezuelae systems, this is achieved by an endogenous, pathway-independent C4-ketoreductase (SvRed ). This NADPH-dependent enzyme stereospecifically reduces the C4 ketone to an axial hydroxyl group, finalizing the synthesis of TDP-D-quinovose[5].

Biosynthesis G1P Glucose-1-Phosphate TDP_Glc TDP-D-glucose G1P->TDP_Glc DesIII / RmlA (Thymidylyltransferase) TKDG TDP-4-keto-6-deoxy- D-glucose (TKDG) TDP_Glc->TKDG DesIV / RmlB (4,6-dehydratase) TDP_Qui TDP-D-quinovose TKDG->TDP_Qui SvRed (C4-Ketoreductase)

Enzymatic cascade for TDP-D-quinovose biosynthesis from Glucose-1-Phosphate.

Combinatorial Biosynthesis & Glycosyltransfer

To utilize TDP-D-quinovose in drug development, it must be transferred to an aglycone acceptor. Streptomyces venezuelae is the premier host for this due to the extreme substrate flexibility of its native glycosyltransferase, DesVII [6].

Causality in Enzyme Selection: DesVII cannot function efficiently in isolation; it requires the auxiliary chaperone protein DesVIII for structural stabilization and optimal catalytic activity[6]. When co-expressed, the DesVII/DesVIII complex can accept TDP-D-quinovose (a non-native donor) and attach it to various 12- and 14-membered macrolactones (e.g., 10-deoxymethynolide or narbonolide)[3].

Glycosylation Aglycone Aglycone Acceptor (10-deoxymethynolide) GT Glycosyltransferase Complex (DesVII + DesVIII Chaperone) Aglycone->GT SugarDonor Sugar Donor (TDP-D-quinovose) SugarDonor->GT Product Quinovosyl Macrolide (Bioactive Derivative) GT->Product Glycosylation Reaction

Combinatorial biosynthesis workflow utilizing DesVII/DesVIII for glycodiversification.

Quantitative Data Summaries

Table 1: Key Enzymes in TDP-D-quinovose Biosynthesis and Transfer
EnzymeClassificationBiological FunctionPathway Role
DesIII / RmlA NucleotidyltransferaseG1P + dTTP → TDP-D-glucose + PPiActivates the sugar precursor.
DesIV / RmlB 4,6-hydro-lyaseTDP-D-glucose → TKDG + H₂OGenerates the universal branching intermediate.
SvRed C4-KetoreductaseTKDG + NADPH → TDP-D-quinovoseStereospecific reduction of the C4 ketone.
DesVII GlycosyltransferaseTDP-D-quinovose + Aglycone → ProductAppends the deoxysugar to the macrolactone.
DesVIII Auxiliary ProteinChaperone / ActivatorStabilizes DesVII for flexible substrate acceptance.
Table 2: LC-MS/MS Validation Parameters for Quinovosyl Macrolides[3]
Aglycone AcceptorGlycosylated ProductRetention Time (min)Observed Mass (m/z)Mass Shift (Δ)
10-DeoxymethynolideQuinovosyl-10-deoxymethynolide22.5465+146 Da
NarbonolideQuinovosyl-narbonolide24.7521+146 Da

Experimental Methodologies

Protocol 1: In Vivo Metabolic Engineering for Quinovose Accumulation[3][6]

This protocol describes the generation of a self-validating microbial factory for quinovosyl macrolides.

  • Strain Construction (Background Clearance): Genetically manipulate Streptomyces venezuelae ATCC 15439 by deleting the entire native des biosynthetic gene cluster (encoding desosamine enzymes). This prevents endogenous sugar competition and yields a null mutant (e.g., strain YJ028).

  • Plasmid Integration: Introduce an integrative plasmid (e.g., pYJ136) harboring desIII and desIV into the chromosomal attB site. This drives the intracellular accumulation of the TKDG intermediate.

  • Endogenous Reduction: Allow the native S. venezuelae pathway-independent reductase (SvRed) to naturally convert the accumulated TKDG pool into TDP-D-quinovose.

  • Glycosyltransfer Co-expression: Transform the strain with a secondary plasmid (e.g., pYJ142) expressing the desVII and desVIII GT complex.

  • Fermentation & Feeding: Cultivate the engineered strain in SCM (Soluble Carbohydrate Medium). Feed the culture with 10-deoxymethynolide.

  • System Validation (LC-MS): Extract the culture broth with ethyl acetate. Analyze via LC-MS. A self-validating successful run will show an m/z of 465, corresponding to the precise +146 Da mass shift of a quinovose addition (as opposed to the +161 Da shift of native desosamine).

Protocol 2: In Vitro One-Pot Enzymatic Synthesis of TKDG[7]

Isolating TDP-D-glucose is highly inefficient due to its lability. This one-pot protocol utilizes a coupled ATP-regeneration system to drive the reaction forward to the stable TKDG intermediate.

  • Reaction Mixture Setup: In a 50 mM sodium phosphate buffer (pH 7.5), combine 20 mM dTMP, 80 mM G1P, 60 mM acetyl phosphate, 1 mM ATP, and 20 mM MgCl₂.

  • Enzyme Addition: Introduce purified recombinant enzymes: TMK (TMP kinase), ACK (acetate kinase), RmlA (dTDP-glucose synthase), and RmlB (dTDP-glucose 4,6-dehydratase).

  • Incubation: Incubate the mixture at 37°C for 4 hours. Causality: ACK utilizes acetyl phosphate to continuously regenerate ATP from ADP, driving the TMK and RmlA reactions to completion without requiring stoichiometric amounts of expensive ATP.

  • Purification & Validation: Quench the reaction by ultrafiltration (10 kDa MWCO). Purify TKDG using anion-exchange chromatography. Validate the product via HPLC (monitoring the thymidine peak at 267 nm; expected retention time ~35.3 min) and 1H-NMR to confirm the presence of the C4 keto group.

References

  • Bioconversion of 12-, 14-, and 16-membered ring aglycones to glycosylated macrolides in an engineered strain of Streptomyces venezuelae Source: ResearchGate URL
  • Production of Activated TDP-Deoxysugars in Recombinant Microorganisms Source: Google Patents URL
  • Characterization of TDP-4-Keto-6-deoxy-d-glucose-3,4-ketoisomerase from the d-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: In Vitro Activity and Substrate Specificity Studies Source: ACS Publications URL
  • Source: Oxford Academic (FEMS Microbiology Letters)
  • Source: Chemical Science (RSC Publishing)
  • One-pot enzymatic production of dTDP-4-keto-6-deoxy-D-glucose from dTMP and glucose-1-phosphate Source: PubMed URL
  • dTDP-glucose 4,6-dehydratase Source: Wikipedia URL

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Protocols & Analytical Methods

Method

Application Note: Regioselective Chemical Synthesis of D-Quinovose (6-Deoxy-D-Glucose) from D-Glucose

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale D-Quinovose (6-deoxy-D-glucose) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

D-Quinovose (6-deoxy-D-glucose) is a high-value rare sugar that serves as a critical building block in the synthesis of bacterial O-antigens[1], pharmaceutical intermediates, and industrial flavor compounds such as Furaneol[2]. Because D-glucose possesses multiple hydroxyl groups of similar chemical reactivity, the direct, unguided deoxygenation of the C-6 position is impossible.

To achieve high regioselectivity without relying on exhaustive protection-deprotection cycles, this protocol leverages the inherent steric accessibility of the primary C-6 hydroxyl group. The synthesis is a self-validating, five-step system designed for high laboratory-scale yield and reproducibility:

  • Anomeric Protection (Fischer Glycosylation): D-glucose is converted to methyl α-D-glucopyranoside. This locks the carbohydrate in its stable pyranose ring form and masks the reactive hemiacetal, preventing unwanted oxidative or degradative side reactions during subsequent steps.

  • Regioselective Sulfonylation: Utilizing the steric freedom of the primary alcohol, p-toluenesulfonyl chloride (TsCl) is applied at low temperatures. The kinetic control ensures the selective formation of the 6-O-tosylate while leaving the secondary hydroxyls (C-2, C-3, C-4) largely unreacted.

  • Halide Substitution (Finkelstein Reaction): The tosylate is displaced by iodide. Iodide acts as an optimal intermediate because it is an excellent leaving group for subsequent reduction and its introduction is highly efficient via an S N​ 2 mechanism[3].

  • Catalytic Hydrogenolysis: The C-I bond is cleaved using palladium on carbon (Pd/C) under a hydrogen atmosphere. An amine base is introduced to scavenge the resulting hydroiodic acid (HI), preventing premature cleavage of the methyl glycoside[4].

  • Global Deprotection: Acid-catalyzed hydrolysis removes the methyl group, yielding the free D-quinovose as an anomeric mixture.

Experimental Workflow & Pathway Visualization

SynthesisRoute A 1. D-Glucose (Starting Material) B 2. Methyl α-D-glucopyranoside (Anomeric Protection) A->B MeOH, H+ Reflux, 24h C 3. Methyl 6-O-tosyl-α-D-glucopyranoside (Regioselective Activation) B->C TsCl, Pyridine 0 °C to 4 °C, 16h D 4. Methyl 6-iodo-6-deoxy-α-D-glucopyranoside (Halide Substitution) C->D NaI, DMF 80 °C, 4h E 5. Methyl 6-deoxy-α-D-glucopyranoside (Catalytic Reduction) D->E H2, Pd/C, Et3N MeOH, RT, 12h F 6. D-Quinovose (Global Deprotection) E->F 1M HCl (aq) 80 °C, 3h

Figure 1: Five-step synthetic workflow for the conversion of D-glucose to D-quinovose.

Step-by-Step Experimental Protocols

Safety Note: Perform all reactions in a well-ventilated fume hood. Pyridine and DMF are toxic; handle with appropriate PPE.

Step 1: Synthesis of Methyl α-D-Glucopyranoside

Causality: Refluxing D-glucose in methanol with an acid catalyst generates an equilibrium mixture of α and β methyl glycosides. The α-anomer is thermodynamically favored and selectively crystallizes from the reaction mixture, providing a highly pure starting material without column chromatography.

  • Suspend anhydrous D-glucose (50 g, 277 mmol) in anhydrous methanol (500 mL).

  • Add 15 g of strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H + form).

  • Reflux the mixture under argon for 24 hours until TLC (DCM:MeOH 4:1) indicates complete consumption of D-glucose.

  • Filter the hot solution to remove the resin and concentrate the filtrate in vacuo to ~150 mL.

  • Allow the solution to cool to 4 °C overnight. Collect the white crystals of methyl α-D-glucopyranoside via vacuum filtration and wash with cold ethanol.

Step 2: Regioselective Tosylation

Causality: Maintaining the reaction at 0 °C to 4 °C is critical. Higher temperatures will provide the thermal energy required to overcome the steric hindrance of the secondary hydroxyls, leading to di- and tri-tosylated byproducts.

  • Dissolve methyl α-D-glucopyranoside (20 g, 103 mmol) in anhydrous pyridine (150 mL) and cool to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (21.6 g, 113 mmol, 1.1 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 4 °C for 16 hours.

  • Quench the reaction by adding ice water (20 mL). Concentrate the mixture under reduced pressure to remove the majority of the pyridine.

  • Dilute with ethyl acetate (300 mL), wash with 1M HCl (3 x 100 mL) to remove residual pyridine, followed by saturated NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate to yield methyl 6-O-tosyl-α-D-glucopyranoside.

Step 3: Iodination (Finkelstein Displacement)

Causality: DMF is utilized as a polar aprotic solvent to leave the iodide anion highly unsolvated and nucleophilic, ensuring a rapid S N​ 2 displacement of the bulky tosylate group.

  • Dissolve the crude tosylate (30 g, ~86 mmol) in anhydrous DMF (200 mL).

  • Add sodium iodide (38.6 g, 258 mmol, 3.0 eq).

  • Heat the mixture to 80 °C and stir for 4 hours.

  • Cool to room temperature, dilute with water (400 mL), and extract with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to reduce any generated iodine (I 2​ ) back to iodide, ensuring a colorless organic layer. Dry and concentrate to yield methyl 6-iodo-6-deoxy-α-D-glucopyranoside.

Step 4: Catalytic Hydrogenolysis

Causality: Triethylamine (Et 3​ N) is added as an acid scavenger. Without it, the hydroiodic acid (HI) produced during the reduction of the C-I bond would rapidly hydrolyze the methyl glycoside and poison the palladium catalyst[2][4].

  • Dissolve the iodo-sugar (20 g, 65.7 mmol) in methanol (200 mL).

  • Add triethylamine (13.7 mL, 98.5 mmol, 1.5 eq) and 10% Pd/C (2.0 g).

  • Purge the reaction flask with argon, then introduce hydrogen gas (H 2​ ) via a balloon or Parr shaker at 1-2 atm.

  • Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield crude methyl 6-deoxy-α-D-glucopyranoside.

Step 5: Acidic Hydrolysis to D-Quinovose

Causality: Aqueous HCl cleaves the acetal linkage. A basic ion-exchange resin is used for neutralization rather than NaOH to avoid the formation of inorganic salts (NaCl) that are notoriously difficult to separate from highly polar free sugars.

  • Dissolve the crude methyl 6-deoxy-α-D-glucopyranoside (10 g, 56 mmol) in 1M aqueous HCl (100 mL).

  • Heat the solution to 80 °C for 3 hours.

  • Cool to room temperature and neutralize the solution to pH 7 using a weakly basic anion-exchange resin (e.g., Amberlite IRA-400, OH form).

  • Filter the resin and lyophilize (freeze-dry) the aqueous filtrate to afford D-quinovose as a white powder.

In-Process Quality Control (IPQC) & Data Presentation

To ensure the system is self-validating, researchers must verify the structural transitions at each step. The following table summarizes the expected yields and the definitive 1 H-NMR markers used to confirm successful transformations.

StepIntermediate ProductReaction TimeExpected YieldKey Analytical Marker ( 1 H-NMR, D 2​ O or CDCl 3​ )
1 Methyl α-D-glucopyranoside24 h45–50%*Anomeric proton appears as a doublet at ~4.7 ppm ( J1,2​ ~3.8 Hz).
2 Methyl 6-O-tosyl-α-D-glucopyranoside16 h75–80%Aromatic protons (d, 7.8 & 7.3 ppm); Aryl-CH 3​ singlet at 2.4 ppm.
3 Methyl 6-iodo-6-deoxy-α-D-glucopyranoside4 h85–90%C-6 protons shift upfield to ~3.3–3.5 ppm (shielding by iodine).
4 Methyl 6-deoxy-α-D-glucopyranoside12 h90–95%Critical: C-6 methyl group appears as a distinct doublet at ~1.2 ppm.
5 D-Quinovose3 h80–85%Complete loss of the O-CH 3​ singlet (~3.4 ppm); mixture of α/β anomers.

*Yield reflects the selective crystallization of the pure α-anomer from the α/β equilibrium mixture.

References

  • [1] Di Lorenzo F., et al. "Chemical synthesis elucidates the absolute configuration and key antigenic epitope of Vibrio cholerae serotype O100 O-antigen." Science Advances, 2025. URL:[Link]

  • [2] Firmenich SA. "Process for the preparation of 6-dioxy-D-glucose." European Patent Office, EP0212309A2, 1987. URL:

  • [3] Williams, N. R., & Wander, J. D. "Deoxy Sugars: Occurrence and Synthesis." Advances in Carbohydrate Chemistry and Biochemistry, Vol 61, 2007, pp. 143-216. URL:[Link]

  • [4] Srivastava, V. K., & Lerner, L. M. "A facile synthesis of 6-deoxy-D-glucose. Reduction of a primary sulfonate with lithium triethylborohydride." Carbohydrate Research, 1978. URL:[Link]

Sources

Application

Illuminating the Structure of D-Quinovose: A Detailed Guide to NMR Spectroscopic Analysis

An In-depth Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Introduction: D-Quinovose, a Deoxy Sugar of Biological and Pharmaceutical Significance D-Quinovose (6-deoxy-D-gluc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: D-Quinovose, a Deoxy Sugar of Biological and Pharmaceutical Significance

D-Quinovose (6-deoxy-D-glucose), a C6 deoxy sugar, is a naturally occurring monosaccharide found in a variety of plant glycosides, bacterial polysaccharides, and marine natural products. Its unique structural modification—the absence of a hydroxyl group at the C6 position, replaced by a methyl group—imparts distinct chemical properties that influence the biological activities of the larger molecules it constitutes. In the realm of drug discovery and development, D-quinovose serves as a crucial chiral building block and a key component of numerous bioactive compounds, including those with anticancer and antibacterial properties. The structural elucidation of these complex molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing detailed atomic-level information on connectivity, stereochemistry, and conformation in solution.[1]

This comprehensive guide provides a detailed walkthrough of the NMR spectroscopic analysis of D-Quinovose. It is designed for researchers and drug development professionals who require a robust and reliable methodology for the structural verification and characterization of this important monosaccharide and its derivatives. By explaining the causality behind experimental choices and providing self-validating protocols, this document aims to serve as a practical resource for obtaining and interpreting high-quality NMR data.

The Structural Complexity of D-Quinovose in Solution

Like most reducing sugars, D-Quinovose in solution exists as a complex equilibrium mixture of different isomers. The primary forms are the six-membered pyranose rings, which exist as two anomers: α-D-quinovopyranose and β-D-quinovopyranose. These anomers differ in the stereochemistry at the anomeric carbon (C1). While five-membered furanose forms can also exist, they are typically present in much lower concentrations for aldohexoses like quinovose and are often not observed in standard NMR experiments.[2] The interconversion between the α and β anomers, known as mutarotation, occurs via the open-chain aldehyde form.

The accurate assignment of NMR signals for each anomer is critical for the structural elucidation of any quinovose-containing compound. The characteristic chemical shifts and scalar coupling constants for each proton and carbon provide a unique fingerprint for each anomeric form.

Core Principles of NMR-Based Structural Elucidation of D-Quinovose

The structural analysis of D-Quinovose by NMR spectroscopy relies on a suite of one-dimensional (1D) and two-dimensional (2D) experiments.

  • 1D ¹H NMR: This is the initial and most fundamental experiment. It provides information on the chemical environment of each proton. However, for carbohydrates, significant signal overlap is common in the ¹H spectrum, particularly in the non-anomeric region (typically 3-4 ppm), making complete assignment from a 1D spectrum alone challenging.[2]

  • 1D ¹³C NMR: The ¹³C spectrum offers a much wider chemical shift dispersion than the ¹H spectrum, resulting in better-resolved signals for each carbon atom.[3] This is crucial for identifying the number of sugar residues and confirming the carbon backbone.

  • 2D Homonuclear Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) scalar couplings, typically through two or three bonds. This allows for the tracing of the proton spin system within each quinovose anomer, connecting adjacent protons from H1 to H5.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning carbon resonances based on their corresponding proton assignments.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different structural fragments, such as the linkage between a quinovose unit and another molecule.

By systematically combining the information from these experiments, a complete and unambiguous assignment of all ¹H and ¹³C resonances for both the α and β anomers of D-Quinovose can be achieved.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality Spectra

A well-prepared sample is crucial for obtaining high-resolution NMR spectra. The following protocol is recommended for the analysis of D-Quinovose.

Protocol 1: Sample Preparation for NMR Analysis

  • Analyte Purity: Ensure the D-Quinovose sample is of high purity (≥98%). Impurities will complicate the spectra and may interfere with signal assignments.

  • Solvent Selection: Use high-purity deuterated water (D₂O, 99.9% D or higher). D₂O is the solvent of choice for carbohydrates as it is a good solvent and the deuterium signal is used for field-frequency locking. The hydroxyl protons (-OH) of the sugar will exchange with the deuterium of the solvent, simplifying the ¹H spectrum by removing the broad -OH signals.

  • Concentration: Prepare a solution of D-Quinovose at a concentration of 5-25 mg in 0.6-0.7 mL of D₂O for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Weigh the D-Quinovose into a clean, dry vial. Add the D₂O and vortex for 30-60 seconds to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) can be added. The methyl signal of these compounds is set to 0.00 ppm.[4]

Diagram 1: Sample Preparation Workflow

G cluster_prep Sample Preparation start Start: High-Purity D-Quinovose weigh Weigh 5-100 mg of D-Quinovose start->weigh dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve vortex Vortex for 30-60s dissolve->vortex filter Filter into NMR Tube vortex->filter end Sample Ready for NMR filter->end

Caption: Workflow for preparing D-Quinovose for NMR analysis.

NMR Data Acquisition: A Step-by-Step Guide

The following protocols outline the acquisition of standard 1D and 2D NMR spectra on a modern NMR spectrometer (e.g., 500 MHz or higher).

Protocol 2: 1D ¹H and ¹³C NMR Acquisition

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency on the D₂O signal. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution. The residual HDO signal in the ¹H spectrum can be suppressed using presaturation.[5]

  • ¹H Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zgpr).

    • Spectral Width: ~12 ppm, centered around 4.5 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C Acquisition:

    • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~120 ppm, centered around 75 ppm.

    • Acquisition Time: ~1-1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, depending on concentration.

Protocol 3: 2D NMR Acquisition (COSY, HSQC, HMBC)

  • COSY Acquisition:

    • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): Same as the ¹H spectrum (~12 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans: 2-8 per increment.

  • HSQC Acquisition:

    • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~120 ppm.

    • Number of Increments (F1): 128-256.

    • Number of Scans: 4-16 per increment.

  • HMBC Acquisition:

    • Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~120 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans: 8-32 per increment.

Diagram 2: NMR Data Acquisition and Analysis Workflow

G cluster_acq Data Acquisition & Analysis H1 1D ¹H NMR Assign Spectral Assignment H1->Assign C13 1D ¹³C NMR C13->Assign COSY 2D COSY COSY->Assign HSQC 2D HSQC HSQC->Assign HMBC 2D HMBC HMBC->Assign Structure Structure Elucidation Assign->Structure

Caption: Workflow for NMR data acquisition and structural elucidation.

Data Interpretation and Spectral Assignment

In D₂O, D-quinovose exists primarily as a mixture of α- and β-pyranose anomers. The following tables provide expected ¹H and ¹³C chemical shifts and coupling constants based on data for related 6-deoxyhexopyranoses.[5]

Table 1: Expected ¹H NMR Data for D-Quinovopyranose Anomers in D₂O

Protonα-Anomer δ (ppm)MultiplicityJ (Hz)β-Anomer δ (ppm)MultiplicityJ (Hz)
H-1~5.15d~3.5~4.55d~8.0
H-2~3.50dd3.5, 9.5~3.20dd8.0, 9.0
H-3~3.65t~9.5~3.45t~9.0
H-4~3.30t~9.5~3.30t~9.0
H-5~3.70dq9.5, 6.2~3.35dq9.0, 6.2
H-6 (CH₃)~1.20d~6.2~1.25d~6.2

Table 2: Expected ¹³C NMR Data for D-Quinovopyranose Anomers in D₂O

Carbonα-Anomer δ (ppm)β-Anomer δ (ppm)
C-1~93.5~97.5
C-2~72.5~75.5
C-3~74.0~77.0
C-4~72.0~72.0
C-5~71.0~76.0
C-6 (CH₃)~18.0~18.0
Step-by-Step Assignment Strategy
  • Identify Anomeric Signals: In the ¹H spectrum, the anomeric protons (H-1) are the most downfield signals in the sugar ring region, typically between 4.5 and 5.5 ppm. The α-anomer has an equatorial H-1 and a smaller coupling constant (³JH1,H2 ≈ 3-4 Hz), while the β-anomer has an axial H-1 and a larger coupling constant (³JH1,H2 ≈ 7-9 Hz).[2]

  • Trace the Spin System with COSY: Starting from each anomeric proton, use the COSY spectrum to identify the coupled H-2 proton. From H-2, trace the connectivity to H-3, then to H-4, and finally to H-5.

  • Identify the H-6 Methyl Group: The H-5 proton will show a COSY correlation to the upfield methyl protons (H-6) around 1.2-1.3 ppm.[6]

  • Assign Carbon Resonances with HSQC: Use the HSQC spectrum to correlate each assigned proton (H-1 to H-6) with its directly attached carbon (C-1 to C-6). The anomeric carbons (C-1) will be in the 90-100 ppm region.[6]

  • Confirm Assignments with HMBC: Use the HMBC spectrum to verify the assignments through long-range correlations. For example, the anomeric proton (H-1) should show a correlation to C-5. The methyl protons (H-6) will show correlations to C-5 and C-4.

Applications in Drug Discovery and Development

D-Quinovose is a key structural motif in a number of natural products with promising therapeutic activities. For instance, it is a component of certain cardiac glycosides and bacterial lipopolysaccharides. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

In drug development, D-quinovose serves as a valuable chiral synthon for the synthesis of novel drug candidates. The ability to incorporate this deoxy sugar into lead compounds allows for the exploration of structure-activity relationships and the optimization of drug-like properties. For example, quinovose-containing glycosides have been investigated for their potential as anticancer and antibacterial agents. The precise structural characterization by NMR is an indispensable step in these synthetic and medicinal chemistry efforts, ensuring the correct identity and stereochemistry of the target molecules.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural analysis of D-Quinovose. Through a systematic application of 1D and 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C resonances for both the α and β anomers can be achieved. The protocols and data presented in this guide offer a robust framework for researchers in academia and industry to confidently characterize D-Quinovose and its derivatives. As a key component of many bioactive molecules and a versatile synthetic building block, the ability to perform detailed structural analysis of D-Quinovose is essential for advancing research in glycoscience and drug discovery.

References

  • Guan, Y., Shree Sowndarya, S. V., Gallegos, L. C., St John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. Available at: [Link]

  • Tako, M., & Yoza, K. I. (2016). A rare sugar, 6-deoxy-d-altrose, isolated from a polysaccharide extracted from an edible folk medicinal mushroom (Lactarius akahatsu) was identified using 1H and 13C-NMR including 2D-COSY and 2D-HSQC spectroscopy, and specific rotation. ResearchGate. Available at: [Link]

  • Vasella, A., & Witzig, C. (1994). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 59(19), 5584-5594. Available at: [Link]

  • Snyder, J. R. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Available at: [Link]

  • Davis, J. T. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 17957-17975. Available at: [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link]

  • Magni, F., et al. (2021). Natural products as reservoirs of novel therapeutic agents. Journal of Biological Research-Thessaloniki, 28(1), 1-20. Available at: [Link]

  • Carbonero, E. R., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(10-11), 1744-1755. Available at: [Link]

  • Silipo, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. Food Chemistry, 347, 129031. Available at: [Link]

Sources

Method

Application Note: Advanced Protocols for the Isotopic Labeling of D-Quinovose (6-Deoxy-D-Glucose)

Introduction and Strategic Rationale D-Quinovose (6-deoxy-D-glucose) is a critical rare monosaccharide found in bacterial capsular polysaccharides, plant sulfolipids, and immunogenic saponins[1]. In modern drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

D-Quinovose (6-deoxy-D-glucose) is a critical rare monosaccharide found in bacterial capsular polysaccharides, plant sulfolipids, and immunogenic saponins[1]. In modern drug development and chemical biology, the isotopic labeling of D-quinovose with ^13C, ^2H, or ^18O is essential for Metabolic Oligosaccharide Engineering (MOE), NMR-based structural elucidation, and mass spectrometry (MS) metabolic tracing in live cells[2].

The choice of labeling strategy is dictated by the downstream application. Chemical synthesis is optimal for generating site-specific isotopologues (e.g., [6-^2H3]-D-quinovose) by manipulating specific carbon centers via halogenation and reductive displacement[3]. Conversely, enzymatic synthesis is strictly required when the end goal is a nucleotide-activated sugar (e.g., TDP-D-quinovose) for direct use in glycosyltransferase assays, as it ensures absolute stereochemical control and avoids the thermodynamic instability of chemically synthesized keto-sugar intermediates[4].

Mechanistic Workflows

G cluster_chemical Chemical Synthesis (Site-Specific Labeling) cluster_enzymatic Enzymatic Synthesis (Nucleotide Activation) A1 D-Glucose (13C-labeled) A2 1. Protection & C6-Iodination (I2, PPh3, Imidazole) A1->A2 A3 2. Isotopic Reduction (LiAlD4 for 2H at C6) A2->A3 A4 [U-13C, 6-2H3]-D-Quinovose A3->A4 B1 TDP-[U-13C]-D-Glucose B2 4,6-Dehydratase (Formation of 4-keto intermediate) B1->B2 B3 Stereoselective Reductase (C4 Ketone Reduction) B2->B3 B4 TDP-[U-13C]-D-Quinovose B3->B4

Figure 1: Chemical and enzymatic workflows for the isotopic labeling of D-quinovose.

Experimental Methodologies

Protocol A: Chemical Synthesis of[U-^13C, 6-^2H3]-D-Quinovose

Objective: Synthesize a dual-labeled D-quinovose probe for advanced NMR and MS/MS isotopologue analysis.

Step 1: Glycosidation and Selective C6-Iodination

  • Dissolve 5.00 g of[U-^13C]-D-glucose in 2% methanolic HCl and reflux for 4 hours to form methyl α-D-glucopyranoside.

  • Suspend the intermediate in 100 mL of anhydrous toluene and heat to 80 °C.

  • Add Triphenylphosphine (PPh3, 1.2 eq) and imidazole (3.7 eq). Stir for 10 minutes.

  • Slowly add Iodine (I2, 1.5 eq) over 30 minutes, then reflux for 1 hour[3]. Causality: Protecting the anomeric center as a methyl glycoside prevents unwanted ring-opening. The Appel-type reaction selectively activates the primary C6 hydroxyl group over the secondary hydroxyls, substituting it with iodine to create a prime leaving group for isotopic reduction[3].

Step 2: Isotopic Reduction

  • Purify the 6-iodo intermediate via silica gel chromatography and dissolve in anhydrous THF.

  • Cool the reaction to 0 °C and slowly add Lithium aluminum deuteride (LiAlD4, 2.0 eq). Reflux for 4 hours. Causality: LiAlD4 acts as a nucleophilic source of deuteride (D⁻), displacing the iodine via an SN2 mechanism and installing the deuterium label specifically at the C6 position[5].

Step 3: Global Deprotection and Self-Validation

  • Quench the reaction carefully with D2O to prevent proton exchange.

  • Hydrolyze the methyl glycoside using 1 M HCl at 100 °C for 2 hours to yield the free [U-^13C, 6-^2H3]-D-quinovose.

  • Self-Validation System: Analyze the final product via high-resolution mass spectrometry (HRMS) and 600 MHz ^1H-NMR. The complete disappearance of the H-6 doublet at 1.25 ppm and the appearance of a mass shift of +3 Da confirm quantitative deuterium incorporation[6].

Protocol B: Enzymatic Synthesis of TDP-[U-^13C]-D-Quinovose

Objective: Generate a nucleotide-activated labeled sugar for direct use in glycosyltransferase assays and live-cell MOE[2].

Step 1: Dehydration

  • Incubate 10 mM TDP-[U-^13C]-D-glucose with purified TDP-D-glucose 4,6-dehydratase (e.g., Tyl1a) in 50 mM NaH2PO4 buffer (pH 7.0) containing 150 mM NaCl at 37 °C for 2 hours[4]. Causality: The dehydratase catalyzes the NAD+-dependent oxidation of the C4 hydroxyl, followed by the elimination of water at C6. This mimics the natural biosynthetic pathway of deoxysugars, yielding the crucial TDP-4-keto-6-deoxy intermediate[4].

Step 2: Stereoselective Reduction

  • Add NADPH (2.0 eq) and a pathway-independent 4-ketoreductase to the reaction mixture. Incubate for an additional 2 hours. Causality: The reductase stereoselectively reduces the C4 ketone back to an equatorial hydroxyl group, completing the transformation to TDP-D-quinovose without altering the isotopic backbone[7].

  • Self-Validation System: Confirm the stereoselective reduction by monitoring the disappearance of the 4-keto UV absorbance at 267 nm[4].

Quantitative Data Summaries

To ensure the trustworthiness of the synthesized probes, researchers must cross-reference their analytical outputs with the standardized metrics provided below. Note that NMR frequencies for D-quinovose are optimally resolved at 600 MHz to prevent spectral overlap[6].

Table 1: Analytical Validation Metrics for Isotopically Labeled D-Quinovose

CompoundLabeling StrategyExpected MS (m/z) [M+Na]⁺Key ¹H NMR Shifts (D₂O, ppm)Key ¹³C NMR Shifts (ppm)
Unlabeled D-Quinovose None187.061.25 (d, 3H, H-6)17.5 (C-6)
[6-²H₃]-D-Quinovose Chemical (LiAlD₄)190.08H-6 signal absent16.8 (m, C-6, C-D coupling)
[U-¹³C]-D-Quinovose Enzymatic193.081.25 (dd, 3H, H-6)17.5 (d, C-6, C-C coupling)
[U-¹³C, 6-²H₃]-D-Quinovose Chemical196.10H-6 signal absent16.8 (m, C-6, C-D coupling)

References

  • Matović, J. et al. "Synthesis and In Vitro Evaluation of a Set of 6-Deoxy-6-thio-carboranyl d-Glucoconjugates Shed Light on the Substrate Specificity of the GLUT1 Transporter." ACS Omega (2022). URL: [Link]

  • Zhao, Z. et al. "Characterization of TDP-4-Keto-6-deoxy-d-glucose-3,4-ketoisomerase from the d-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: In Vitro Activity and Substrate Specificity Studies." Biochemistry (2006). URL: [Link]

  • Sayed, K. et al. "Neomycin biosynthesis: The incorporation of D-6-deoxyglucose derivatives and variously labelled glucose into the 2-deoxystreptamine ring." The Journal of Antibiotics (1992). URL: [Link]

  • Gauthier, A. et al. "Biochemical Applications of Microbial Rare Glycan Biosynthesis, Recognition, and Sequencing." Biochemistry (2025). URL: [Link]

  • "Primary Structure of Glycans by NMR Spectroscopy." Chemical Reviews (2023). URL: [Link]

  • "New olivosyl derivatives of methymycin/pikromycin from an engineered strain of Streptomyces venezuelae." FEMS Microbiology Letters (2004). URL: [Link]

  • Davidson, J. "Synthesis of Clostridium bolteae Capsular Polysaccharide Fragments: A Repeating Disaccharide Unit." University of Guelph (2016). URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of D-Quinovose

Welcome to the technical support center for the purification of D-Quinovose (6-deoxy-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of D-Quinovose (6-deoxy-D-glucose). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges encountered during the isolation and purification of this rare sugar. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the integrity and success of your experiments.

Introduction to D-Quinovose Purification Challenges

D-Quinovose, a 6-deoxyhexose, presents a unique set of purification challenges due to its structural similarity to other common monosaccharides, the potential for anomerization in solution, and its stability under various conditions. Successful purification requires a multi-step approach and a thorough understanding of the underlying chemical principles. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of D-Quinovose and how do they impact purification?

A1: D-Quinovose is typically sourced from the hydrolysis of natural products (e.g., ginsenosides, steviol glycosides) or through chemical synthesis.[1] Natural product hydrolysates are often complex mixtures containing various other sugars, aglycones, and plant metabolites, necessitating extensive cleanup. Synthetic routes may result in impurities such as starting materials (e.g., D-glucose), reaction byproducts, and inorganic salts from workup procedures. The initial purity and the nature of contaminants will dictate the required purification strategy.

Q2: I am observing peak splitting for D-Quinovose in my HPLC analysis. What is the cause and how can I resolve it?

A2: Peak splitting for reducing sugars like D-Quinovose is often due to the separation of its α and β anomers. In solution, these anomers exist in equilibrium. To obtain a single, sharp peak, you can either increase the column temperature or adjust the mobile phase to a high pH. Elevated temperatures (e.g., >60°C) can accelerate the interconversion of anomers, causing them to elute as a single peak. Similarly, a mobile phase with a high pH (e.g., using a dilute sodium hydroxide solution) can also promote rapid anomerization.

Q3: What is the optimal pH for working with D-Quinovose solutions to ensure its stability?

A3: Based on studies of the structurally similar D-glucose, D-Quinovose is most stable in a slightly acidic environment, around pH 4.[2] In strongly acidic or alkaline solutions, degradation can occur, especially at elevated temperatures. For long-term storage, it is advisable to keep D-Quinovose solutions at a neutral to slightly acidic pH and at low temperatures (-20°C or -80°C).[3]

Q4: Can I use the same HPLC column for both analytical and preparative scale purification of D-Quinovose?

A4: While the same stationary phase chemistry can be used, it is not practical to use the same column. Preparative columns have a larger diameter and particle size to accommodate higher sample loads, whereas analytical columns are smaller for high-resolution separation of small sample volumes. It is common to develop a method on an analytical column and then scale it up to a preparative column with the same stationary phase.

Troubleshooting Guides

Problem 1: Poor Resolution and Co-elution with Other Sugars

Symptoms:

  • Broad, overlapping peaks in your chromatogram.

  • Low purity of collected fractions, confirmed by techniques like mass spectrometry or NMR.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Inappropriate Column Chemistry The selected stationary phase does not provide sufficient selectivity for D-Quinovose and its contaminants.For separating monosaccharides, consider using an amino (NH2) column in normal-phase (partition) mode or a ligand-exchange column.[4] Anion-exchange chromatography can also be effective, especially when dealing with complex mixtures.[4]
Suboptimal Mobile Phase The mobile phase composition is not optimized for separating sugars with subtle structural differences.For amino columns, a mobile phase of acetonitrile and water is typically used.[4] The elution order is influenced by the water content. For ligand-exchange columns, the choice of metal counterion (e.g., Ca2+, Pb2+) can significantly affect selectivity.[4]
Column Overload Injecting too much sample onto the column leads to peak broadening and poor separation.Reduce the injection volume or the concentration of your sample. If high throughput is required, consider scaling up to a larger diameter preparative column.
Problem 2: Low Recovery of D-Quinovose

Symptoms:

  • The amount of purified D-Quinovose is significantly lower than expected based on the starting material.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Degradation during Purification D-Quinovose may be degrading due to harsh pH or high temperatures.As mentioned in the FAQs, maintain a pH around 4 for optimal stability.[2] If high temperatures are used to manage anomer separation, minimize the exposure time.
Irreversible Adsorption to the Column The sugar may be strongly interacting with the stationary phase, especially if it is not properly conditioned or if there are active sites.Ensure the column is properly equilibrated with the mobile phase before injection. Using a guard column can help protect the analytical column from strongly adsorbing contaminants.[5] For amide columns, be aware of the potential for Schiff base formation with reducing sugars, which is temperature-dependent.
Losses during Sample Preparation Significant amounts of D-Quinovose can be lost during pre-purification steps like filtration or extraction.Use an internal standard that is structurally similar to D-Quinovose but not present in your sample to track and correct for losses during sample processing.[6]
Problem 3: Presence of Non-Sugar Impurities in the Final Product

Symptoms:

  • The purified D-Quinovose contains residual solvents, salts, or other non-carbohydrate contaminants.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Incomplete Removal of Synthetic Reagents Byproducts and reagents from the synthesis of D-Quinovose may co-elute or be retained.A preliminary cleanup step using solid-phase extraction (SPE) can be effective. For example, a reversed-phase SPE cartridge can remove non-polar impurities, while an ion-exchange SPE cartridge can remove charged species.
Contamination from the Purification System Ghost peaks can appear due to contaminants in the mobile phase, sample vials, or from carryover from previous injections.Always use high-purity solvents (HPLC grade or better). Run blank injections to identify the source of contamination.[7] Implement a thorough needle wash protocol in your autosampler.[7]
Salt Accumulation If using buffered mobile phases, salts can accumulate in the final product after solvent evaporation.Desalting can be achieved using size-exclusion chromatography (e.g., with a Bio-Gel P-2 or Sephadex G-10 column) or by using a volatile buffer system that can be removed under vacuum.

Experimental Protocols

Protocol 1: Purification of D-Quinovose using Preparative HPLC with an Amino Column

This protocol is suitable for purifying D-Quinovose from a mixture of monosaccharides.

1. Sample Preparation:

  • Dissolve the crude D-Quinovose sample in the initial mobile phase (e.g., 80:20 acetonitrile:water).
  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. Chromatographic System:

  • Column: Preparative Amino (NH2) column (e.g., 20 x 250 mm, 10 µm particle size).
  • Mobile Phase A: Acetonitrile
  • Mobile Phase B: Ultrapure Water
  • Flow Rate: 10 mL/min
  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
  • Column Temperature: 35°C

3. Gradient Elution Program:

Time (min)%A (Acetonitrile)%B (Water)
08020
206040
256040
308020
408020

4. Post-Purification:

  • Collect fractions corresponding to the D-Quinovose peak.
  • Pool the fractions and remove the solvent using a rotary evaporator.
  • The resulting solid can be further dried under high vacuum.
Protocol 2: Removal of Glucose Impurity using Enzymatic Oxidation

This protocol is useful if your D-Quinovose sample is contaminated with D-glucose.

1. Principle:

  • Glucose oxidase specifically oxidizes β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide.[8] D-Quinovose is not a substrate for this enzyme. The resulting charged gluconate can be easily separated from the neutral D-Quinovose by ion-exchange chromatography.

2. Procedure:

  • Dissolve the impure D-Quinovose in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5).
  • Add immobilized glucose oxidase and catalase (to break down the hydrogen peroxide byproduct).[8]
  • Incubate the mixture with gentle agitation at room temperature. Monitor the disappearance of glucose by TLC or analytical HPLC.
  • Once the reaction is complete, remove the immobilized enzymes by filtration.
  • The resulting solution containing D-Quinovose and sodium gluconate can be further purified by passing it through an anion-exchange resin to bind the gluconate.

Visualizations

Workflow for Troubleshooting D-Quinovose Purification

troubleshooting_workflow start Start Purification check_purity Assess Purity (HPLC, MS, NMR) start->check_purity pure Pure D-Quinovose check_purity->pure Yes impure Impure Product check_purity->impure No coelution Co-elution with other sugars? impure->coelution optimize_hplc Optimize HPLC Method (Column, Mobile Phase) coelution->optimize_hplc Yes low_recovery Low Recovery? coelution->low_recovery No optimize_hplc->check_purity check_stability Check pH and Temperature Stability low_recovery->check_stability Yes non_sugar Non-sugar impurities? low_recovery->non_sugar No check_stability->check_purity non_sugar->check_purity No pre_cleanup Add Pre-cleanup Step (SPE, Desalting) non_sugar->pre_cleanup Yes pre_cleanup->check_purity

Caption: A decision tree for troubleshooting common issues in D-Quinovose purification.

Logical Relationship of Purification Steps

purification_steps start Crude D-Quinovose pre_cleanup Pre-cleanup (e.g., SPE, Enzymatic treatment) start->pre_cleanup primary_purification Primary Purification (e.g., Preparative HPLC) pre_cleanup->primary_purification fraction_analysis Fraction Analysis (e.g., Analytical HPLC, TLC) primary_purification->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling post_processing Post-processing (Solvent Removal, Desalting) pooling->post_processing final_product Pure D-Quinovose post_processing->final_product

Caption: A typical workflow for the purification of D-Quinovose.

References

  • Current time information in Asia/Manila. (n.d.). Google.
  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved March 28, 2026, from [Link]

  • Liu, H. W., & Thorson, J. S. (1992). Mechanistic studies of the biosynthesis of 3,6-dideoxyhexoses in Yersinia pseudotuberculosis. Purification and stereochemical analysis of CDP-D-glucose oxidoreductase. PubMed, 267(18), 13203–13211. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved March 28, 2026, from [Link]

  • Thibodeaux, C. J., Melançon, C. E., 3rd, & Liu, H. W. (2008). Enzymatic Synthesis of TDP-deoxysugars. PubMed Central, 444, 335–387. [Link]

  • Methods for Separating Sugars. (n.d.). Shimadzu (Nederland). Retrieved March 28, 2026, from [Link]

  • Process for the preparation of 6-dioxy-D-glucose. (1987). Google Patents.
  • Simerska, P., Monti, D., Cechova, I., & Křen, V. (2009). Scheme 1. Synthesis of quinovose (6-deoxy-d-glucose). ResearchGate. Retrieved from [Link]

  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.). Waters Corporation. Retrieved March 28, 2026, from [Link]

  • Method for separating monosaccharides from mixtures including di-, and higher saccharides. (1974). Google Patents.
  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Brehmer, B., & Fischer, L. (2010). Enzymatic oxidation and separation of various saccharides with immobilized glucose oxidase. PubMed, 20(4), 543–549. [Link]

  • Stability of dextrose solutions of varying pH. (1949). Journal of Research of the National Bureau of Standards, 43(2), 201. [Link]

  • D-Quinovose. (n.d.). PubChem. National Institutes of Health. Retrieved March 28, 2026, from [Link]

  • Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides. (2025). MDPI. Retrieved from [Link]

  • Synthesis of an L-Quinovose-Containing Disaccharide. (2001). ResearchGate. Retrieved from [Link]

  • Concise synthesis of sulfoquinovose and sulfoquinovosyl diacylglycerides, and development of a fluorogenic substrate for sulfoquinovosidases. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of an L-quinovose-containing disaccharide. (2001). PubMed. [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. PubMed. [Link]

  • Effect of temperature and pH in a-glucosidase activity and stability. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Production of D-Quinovose

Welcome to the Biocatalysis and Glycoengineering Support Hub. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and utilization of D-quinovose (6-deoxy-D-glucose).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biocatalysis and Glycoengineering Support Hub. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis and utilization of D-quinovose (6-deoxy-D-glucose). This rare deoxyhexose is critical for synthesizing pharmaceutical adjuvants (e.g., saponin analogs), studying bacterial spore adhesion, and developing novel therapeutics.

This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights to optimize your D-quinovose workflows.

Troubleshooting & FAQs: Enzymatic Synthesis & Pathway Engineering

Q1: My one-pot synthesis of dTDP-D-quinovose using the SuSy-RmlB module is yielding low conversion rates (<10%). What is causing this bottleneck? Causality & Solution: The bottleneck is typically caused by the accumulation of inhibitory byproducts or thermodynamic imbalances when all enzymes are active simultaneously. In the established1[1], sucrose synthase (SuSy) and dTMP-kinase generate the precursor dTDP-α-D-glucose. If RmlB (4,6-dehydratase) is introduced too early, the continuous consumption of dTDP-α-D-glucose disrupts the delicate UDP/dTDP nucleotide ratios required by SuSy, leading to premature reaction stalling. Self-Validating Fix: Separate the reaction into a two-step cascade. First, allow the SuSy module to reach equilibrium (monitor via HPLC until dTDP-α-D-glucose plateaus). Only then, introduce RmlB to convert the intermediate to dTDP-6-deoxy-4-keto-α-D-glucose. Follow this with a stereoselective reduction (e.g., NaBH 4​ ), which yields a predictable 2:1 ratio of dTDP-D-quinovose to dTDP-D-fucose[1].

Q2: We are attempting to glycosylate a quillaic acid aglycone with D-quinovose to synthesize saponarioside analogs, but our standard plant UGTs show zero activity. Why? Causality & Solution: Standard plant UDP-glycosyltransferases (UGTs) are evolutionarily tuned for abundant nucleotide sugars (like UDP-glucose) and lack the binding pocket architecture to accommodate the 6-deoxy structure of D-quinovose. Recent genomic mining of soapwort (Saponaria officinalis) revealed that nature bypasses UGTs for this specific step. Instead, D-quinovose addition requires a non-canonical 2[2], named SoGH1. Self-Validating Fix: Clone and express the recombinant SoGH1 enzyme for your downstream glycosylation steps. Validate the transglycosylation by running a control reaction with the C-28 D-fucose moiety of your saponin precursor, as SoGH1 specifically facilitates the addition of D-quinovose at this position[2].

Q3: I am trying to extract the D-quinovose homopolymer (quinovosan) from Bacillus subtilis spores, but my yields are negligible. Are my sporulation conditions affecting biosynthesis? Causality & Solution: Yes. The biosynthesis of quinovosan—a non-covalently bound polysaccharide in the spore crust—is strictly regulated by the 3[3], which is highly sensitive to environmental stressors during late stationary phase. Specifically, yfnH and yfnG are required for quinovose biosynthesis. If your sporulation medium is depleted of divalent cations (Ca 2+ , Mg 2+ ) or experiences oxygen limitation, the transcription of these late-stage crust genes is severely repressed[3]. Self-Validating Fix: Supplement your sporulation medium with optimal Ca 2+ /Mg 2+ concentrations and maintain high aeration. To extract the polymer, avoid harsh acid hydrolysis which degrades the α/β-D-quinovosyl residues; instead, use mild sonication combined with a non-ionic surfactant wash to release the amphiphilic quinovosan[3].

Q4: Is there a scalable chemical alternative to generate unactivated D-quinovose precursors if enzymatic scaling becomes cost-prohibitive? Causality & Solution: Yes. While enzymatic modules are excellent for nucleotide-activated sugars, bulk unactivated D-quinovose can be synthesized via radical deiodination. A highly efficient, green-chemistry approach utilizes4[4]. The calcium hypophosphite acts as a cheap, water-soluble reducing agent, oxidizing into insoluble calcium phosphite, which drives the reaction forward and allows for easy product isolation via filtration[4].

Quantitative Data & Enzyme Parameters

Table 1: Key Enzymes in D-Quinovose Workflows

Enzyme / OperonSource OrganismFunction / MechanismOutput
SuSy Module S. cerevisiae / PotatoCouples dTMP phosphorylation with sucrose cleavagedTDP-α-D-glucose
RmlB Salmonella enterica4,6-dehydratase; removes water at C4/C6dTDP-6-deoxy-4-keto-α-D-glucose
SoGH1 Saponaria officinalisNon-canonical GH1 transglycosidaseSaponarioside B (Quinovose addition)
yfnHGFED Bacillus subtilisSynthesizes and assembles quinovose monomersQuinovosan (Spore crust homopolymer)

Table 2: Quantitative Comparison of D-Quinovose Production Strategies

MethodTypical ScaleYield / ConversionKey ReagentsProsCons
Enzymatic Module System 0.2 - 0.6 g~35-45% overalldTMP, Sucrose, SuSy, RmlB, NaBH 4​ Produces nucleotide-activated sugar ready for transferRequires purified recombinant enzymes
Spore Crust Extraction μg to mg< 1% of spore dry weightB. subtilis spores, mild surfactantsYields natural polymeric quinovosanLow absolute yield, requires optimized sporulation
Ca(H 2​ PO 2​ ) 2​ Deiodination 100+ mmol> 85%Iodinated sugar precursors, Ca(H 2​ PO 2​ ) 2​ Cheap, scalable, non-toxicProduces unactivated sugar

Validated Experimental Protocol: Two-Step Modular Synthesis of dTDP-D-Quinovose

This protocol utilizes a self-validating thermodynamic trap to ensure high yields of the 4-keto intermediate before chemical reduction.

Phase 1: Precursor Synthesis (SuSy Module)

  • Reaction Setup: In a 50 mL bioreactor, prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , and 1 mM DTT.

  • Substrate Addition: Add 20 mM dTMP, 20 mM ATP, and 200 mM Sucrose. (Mechanistic note: The 10x excess of sucrose drives the equilibrium toward dTDP-glucose).

  • Enzyme Initiation: Introduce 5 U/mL dTMP-kinase and 5 U/mL Sucrose Synthase (SuSy).

  • Incubation & Validation: Incubate at 30°C for 4 hours. Self-Validation Step: Pull a 10 μL aliquot and analyze via anion-exchange HPLC (260 nm). Proceed to Phase 2 only when the dTMP peak is depleted (>95% conversion to dTDP-α-D-glucose).

Phase 2: Dehydration and Reduction 5. Dehydration: Add 10 U/mL of purified RmlB (4,6-dehydratase) directly to the reaction mixture. Incubate for an additional 2 hours at 30°C to generate dTDP-6-deoxy-4-keto-α-D-glucose. 6. Enzyme Quenching: Remove proteins by ultrafiltration (10 kDa MWCO membrane) to prevent unwanted side reactions during the chemical reduction step. 7. Stereoselective Reduction: Chill the filtrate to 4°C. Slowly add 1.5 equivalents of NaBH 4​ (dissolved in cold 0.1 M NaOH) dropwise. (Mechanistic Insight: The hydride attack on the C4 ketone occurs preferentially from the less sterically hindered face, yielding a 2:1 ratio of D-quinovose to D-fucose). 8. Purification: Quench residual NaBH 4​ with dilute acetic acid (to pH 6.5). Isolate dTDP-D-quinovose using preparative anion-exchange chromatography (e.g., Q-Sepharose) with a linear gradient of ammonium bicarbonate (0 to 0.5 M).

Pathway Visualizations

G Sucrose Sucrose dTDP_Glc dTDP-α-D-glucose Sucrose->dTDP_Glc SuSy dTMP dTMP dTMP->dTDP_Glc dTMP-Kinase dTDP_Keto dTDP-6-deoxy-4-keto- α-D-glucose dTDP_Glc->dTDP_Keto RmlB (4,6-dehydratase) dTDP_Qui dTDP-D-quinovose dTDP_Keto->dTDP_Qui NaBH4 Reduction

Modular enzymatic synthesis pathway of dTDP-D-quinovose from sucrose and dTMP.

G Glc1P Glucose-1-Phosphate NDP_Glc NDP-Glucose Glc1P->NDP_Glc yfnH (Nucleotidyltransferase) NDP_Qui NDP-D-Quinovose NDP_Glc->NDP_Qui yfnG (Biosynthesis) Quinovosan Quinovosan Polymer (Spore Crust) NDP_Qui->Quinovosan yfnF/E/D (Assembly) Saponin Saponarioside B (Plant Metabolite) NDP_Qui->Saponin SoGH1 (Transglycosidase)

Biosynthetic utilization of D-quinovose in B. subtilis (solid) and S. officinalis (dashed).

References

  • Title: An enzyme module system for the synthesis of dTDP-activated deoxysugars from dTMP and sucrose Source: PubMed (ChemBioChem) URL: 1

  • Title: Unlocking saponin biosynthesis in soapwort Source: eScholarship.org URL: 2

  • Title: Structural characterization and biosynthesis of quinovosan, a deoxyhexose homopolymer involved in crust architecture of Bacillus subtilis spores Source: PubMed (Carbohydrate Polymers) URL: 3

  • Title: Calcium hypophosphite mediated deiodination in water: mechanistic insights and applications in large scale syntheses of d-quinovose and d-rhamnose Source: Green Chemistry (RSC Publishing) URL: 4

Sources

Troubleshooting

overcoming low yield in D-Quinovose extraction

Welcome to the D-Quinovose Extraction Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals facing bottlenecks in the isolation and purification of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the D-Quinovose Extraction Technical Support Center . This portal is designed for researchers, analytical scientists, and drug development professionals facing bottlenecks in the isolation and purification of D-quinovose (6-deoxy-D-glucose).

D-quinovose is a rare, high-value deoxysugar naturally occurring in marine triterpene glycosides (e.g., in sea cucumbers)[1], specific plant saponins[2], and chloroplast sulfolipids[3]. Due to its low natural abundance and high susceptibility to degradation during chemical cleavage, achieving a high extraction yield requires precise control over cellular disruption, hydrolysis thermodynamics, and chromatographic resolution.

Core Extraction & Purification Workflow

G Biomass Raw Biomass (Marine/Plant Tissue) Extraction Microwave-Assisted Extraction (80% EtOH, 50°C) Biomass->Extraction Cellular matrix disruption Partitioning Solvent Partitioning (n-Butanol/H2O) Extraction->Partitioning Crude extract recovery Hydrolysis Controlled Hydrolysis (1M TFA, 80°C) Partitioning->Hydrolysis Saponin enrichment Purification HILIC Chromatography Hydrolysis->Purification Glycosidic cleavage Quinovose Purified D-Quinovose Purification->Quinovose Baseline resolution

Workflow for high-yield D-Quinovose extraction and purification.

Troubleshooting Guide & FAQs

Q1: My initial crude extraction of quinovose-containing saponins yields very low mass. How can I improve the recovery from raw biomass? Causality: Traditional maceration or Soxhlet extraction often fails to fully penetrate the dense cellular matrix of marine or plant biomass, leaving polar glycosides trapped. Furthermore, prolonged heating during Soxhlet extraction degrades thermally labile saponins. Solution: Transition to Microwave-Assisted Extraction (MAE). Microwave radiation causes localized heating and rapid intracellular pressure buildup, rupturing cell walls and accelerating solvent penetration[4]. Optimizing the parameters to 50°C for 4–6 minutes using an 80% ethanol-water mixture (1:150 solid-to-liquid ratio) maximizes the solubilization of polar triterpene glycosides while preventing thermal degradation[4].

Q2: During the acid hydrolysis step to cleave the aglycone, my D-quinovose yield drops drastically, and the solution turns dark. What is happening? Causality: D-quinovose is a reducing sugar. Harsh mineral acid hydrolysis (e.g., using 2M HCl or H₂SO₄ at >100°C for several hours) drives the dehydration of the sugar into furfural derivatives (such as 5-hydroxymethylfurfural). These derivatives rapidly polymerize into dark, insoluble humins, destroying your yield. Solution: Implement a volatile, mild acid hydrolysis system. Use 1M Trifluoroacetic acid (TFA) at 80°C for 2–3 hours. TFA provides sufficient protonation to cleave the glycosidic bonds but is gentle enough to preserve the pyranose ring. Because TFA is volatile, it can be entirely removed via co-evaporation with methanol, preventing continued degradation during the concentration phase. For highly sensitive linkages, partial hydrolysis using 0.05 N H₂SO₄ at 100°C for just 1 hour can yield intact 6-deoxyglucobioses before total degradation occurs[5].

Pathway Saponin Glycosidic Precursor MildAcid Volatile Acid (1M TFA, 80°C) Saponin->MildAcid HarshAcid Mineral Acid (2M HCl, 110°C) Saponin->HarshAcid Quinovose Intact D-Quinovose MildAcid->Quinovose Preserves reducing sugar Degradation Furfural & Humins HarshAcid->Degradation Dehydration cascade

Causality of hydrolysis conditions on D-Quinovose degradation.

Q3: I have successfully hydrolyzed the extract, but I cannot resolve D-quinovose from D-glucose and D-xylose during chromatography. How do I achieve baseline separation? Causality: D-quinovose (6-deoxy-D-glucose) differs from D-glucose only by the lack of a hydroxyl group at the C-6 position. On standard Reversed-Phase (C18) columns, highly polar monosaccharides elute in the void volume with minimal retention or resolution. Solution: Switch your stationary phase to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. HILIC utilizes a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The absence of the C-6 hydroxyl group makes D-quinovose slightly more hydrophobic than D-glucose, allowing it to elute earlier than glucose on a HILIC column, achieving baseline resolution.

Quantitative Data: Process Optimization

Table 1: Comparative Data on Extraction and Hydrolysis Parameters

ParameterTraditional MethodOptimized MethodYield Impact
Extraction Technique Maceration (24h, 25°C)Microwave-Assisted (4 min, 50°C)+40% raw saponin recovery
Solvent System 100% Methanol80% Ethanol / 20% WaterEnhanced polar glycoside solubility
Hydrolysis Acid 2M HCl or H₂SO₄1M Trifluoroacetic Acid (TFA)Prevents sugar dehydration
Hydrolysis Temp 110°C (Reflux)80°C (Sealed vial)Eliminates humin formation
Chromatography Reversed-Phase (C18)HILIC (Amide/Zwitterionic)Baseline resolution from D-glucose

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Microwave-Assisted Extraction (MAE) & Partitioning

This protocol maximizes the extraction of quinovose-containing saponins from raw biomass while removing non-polar lipids.

  • Biomass Preparation: Lyophilize and pulverize the biomass (e.g., sea cucumber body walls or plant leaves) to a fine powder to maximize the solvent contact surface area[1].

  • Solvent Addition: Suspend the powder in an 80% ethanol/water mixture at a 1:150 (w/v) solid-to-liquid ratio[4].

  • Microwave Extraction: Apply microwave radiation at 125W, maintaining the internal temperature at 50°C for exactly 4 to 6 minutes[4].

  • Concentration: Centrifuge the homogenate at 4,000 × g for 10 minutes. Collect the supernatant and concentrate it under reduced pressure (rotary evaporation at 40°C) to yield a viscous crude extract[2].

  • Liquid-Liquid Partitioning: Resuspend the crude extract in distilled water. Partition successively with equal volumes of n-hexane (discard to remove lipids) and n-butanol. Retain the n-butanol fraction, which contains the enriched triterpene glycosides[1].

  • System Validation (TLC): Spot the n-butanol fraction on a Silica gel 60 TLC plate. Develop the plate using a mobile phase of CHCl₃:MeOH:H₂O (7:3:1). Spray with p-anisaldehyde-sulfuric acid reagent and heat at 105°C for 5 minutes. The appearance of blue-violet spots confirms the successful enrichment of saponins[4].

Protocol B: Controlled Hydrolysis and HILIC Purification

This protocol cleaves the aglycone without destroying the target deoxysugar, followed by high-resolution isolation.

  • Acid Hydrolysis: Dissolve the dried n-butanol fraction in 1M Trifluoroacetic acid (TFA) in a heavy-walled borosilicate reaction vial.

  • Thermal Incubation: Seal the vial and incubate in a heating block at 80°C for 3 hours. Critical: Do not exceed 90°C to prevent the dehydration of quinovose.

  • Neutralization: Terminate the reaction by cooling the vial in an ice bath. Transfer the solution to a round-bottom flask and co-evaporate the volatile TFA with HPLC-grade methanol under reduced pressure until a neutral pH is achieved.

  • Sample Reconstitution: Reconstitute the dried hydrolysate in 75% Acetonitrile / 25% Water. Filter through a 0.22 µm PTFE syringe filter.

  • HILIC Purification: Inject the sample onto a preparative HILIC column (e.g., Waters XBridge Amide). Utilize an isocratic elution profile of 80% Acetonitrile supplemented with 10 mM ammonium acetate at a flow rate appropriate for your column dimensions.

  • System Validation (LC-MS & NMR): Collect the fraction corresponding to D-quinovose. Analyze the fraction via negative-ion API-ES LC-MS to confirm the presence of the m/z 163 peak (deprotonated D-quinovose). For absolute structural verification, perform ¹H NMR; the anomeric proton should exhibit a large coupling constant (J ≈ 8.0 Hz), which is the definitive signature for β-D-quinovose[6].

Sources

Optimization

troubleshooting D-Quinovose detection in complex samples

Technical Support Center: Troubleshooting D-Quinovose & Sulfoquinovose Detection Introduction D-Quinovose (6-deoxy-D-glucose) and its sulfonated derivative, sulfoquinovose (SQ, 6-deoxy-6-sulfo-D-glucose), are critical co...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting D-Quinovose & Sulfoquinovose Detection

Introduction D-Quinovose (6-deoxy-D-glucose) and its sulfonated derivative, sulfoquinovose (SQ, 6-deoxy-6-sulfo-D-glucose), are critical components of the biogeochemical sulfur cycle, heavily abundant in photosynthetic organisms as sulfoquinovosyl diacylglycerols (SQDG)[1]. Detecting these rare sugars in complex matrices—such as marine invertebrate extracts, plant tissues, and gut microbiome samples—presents unique analytical challenges due to matrix interference and low natural abundance[2][3]. This technical support guide provides mechanistic troubleshooting, validated protocols, and data interpretation strategies for researchers and drug development professionals.

Module 1: Sample Preparation & Matrix Deconvolution

FAQ 1: Why am I losing my sulfoquinovose signal during solid-phase extraction (SPE) of microbiome samples? Causality & Solution: Sulfoquinovose is highly polar and carries a permanent negative charge due to its sulfonate group[4]. Standard reversed-phase (C18) SPE cartridges rely on hydrophobic interactions and will not retain SQ, leading to complete breakthrough during the loading phase. For complex biological fluids (e.g., gut microbiome models), skip traditional SPE. Instead, utilize a non-derivatized, solvent-precipitation extraction method. Recent validated methodologies demonstrate that a simple methanol/water extraction without derivatization preserves SQ and its downstream degradation products, such as 2,3-dihydroxypropane-1-sulfonate (DHPS)[2][5].

FAQ 2: In marine extracts (e.g., sea cucumber), how do I accurately quantify D-quinovose bound in triterpene glycosides? Causality & Solution: D-quinovose is often locked within complex holostane triterpene glycosides[3]. Direct detection is hindered by the lack of a strong chromophore and the massive structural diversity of the aglycones. Perform acid hydrolysis to liberate the D-quinovose, followed by precolumn derivatization using 1-phenyl-3-methyl-5-pyrazolone (PMP)[3][6]. PMP reacts quantitatively with reducing sugars under mild alkaline conditions, adding a strong UV-absorbing chromophore and improving ionization efficiency for downstream mass spectrometry[3].

Protocol A: Acid Hydrolysis & PMP Derivatization for Marine/Plant Extracts

Self-Validating System: The inclusion of a known concentration of an internal standard (e.g., L-rhamnose) prior to hydrolysis ensures that any incomplete hydrolysis or derivatization inefficiency is mathematically normalized, validating the entire sample preparation workflow.

  • Hydrolysis: Add 2 M trifluoroacetic acid (TFA) to the dried extract. Heat at 110°C for 2 hours to liberate D-quinovose[3].

  • Neutralization: Evaporate TFA under a stream of nitrogen, co-evaporating with methanol to remove residual acid.

  • Derivatization: Reconstitute the residue in 250 µL of 0.3 M NaOH. Add 250 µL of 0.5 M PMP in methanol. Incubate at 70°C for 30 minutes[3].

  • Quenching & Cleanup: Cool to room temperature. Neutralize with 250 µL of 0.3 M HCl. Extract the aqueous layer three times with 1 mL chloroform to remove excess PMP reagent[3].

  • Analysis: Inject the aqueous layer into the HPLC-UV (245 nm) or LC-MS system[6].

Module 2: Chromatographic Separation Challenges

FAQ 3: My HPAEC-PAD chromatogram shows co-elution of D-quinovose with other deoxyhexoses (like fucose or rhamnose). How can I resolve this? Causality & Solution: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) separates carbohydrates based on their pKa values. Deoxyhexoses have very similar pKa values, leading to co-elution on standard CarboPac columns under strong isocratic alkaline conditions[7]. To resolve this, implement a weak multi-step gradient. Start with a very low concentration of NaOH (e.g., 2-10 mM) to increase the retention time and exploit subtle differences in hydroxyl group orientation. If co-elution persists, utilize a CarboPac PA20 column, which is specifically optimized for mono- and disaccharides, and employ a post-column base addition to maintain PAD sensitivity[7].

Table 1: Comparison of D-Quinovose Detection Modalities

ModalityTarget AnalyteDerivatizationSensitivity (LOD)Primary Challenge
LC-MS/MS (MRM) Sulfoquinovose, DHPSNoHigh (Low nM)Matrix ion suppression; requires HILIC columns[2][8].
HPLC-UV D-QuinovoseYes (PMP)~0.13 mg/LExcess reagent removal; co-eluting matrix peaks[3].
HPAEC-PAD D-QuinovoseNoHigh (Low nM)Co-elution with fucose/rhamnose; requires metal-free flow path[7].
GC-MS (EI) D-QuinovoseYes (Aldononitrile)HighOverlapping retention times with structurally similar aldoses[9].

Module 3: Mass Spectrometry & Signal Optimization

FAQ 4: I am using LC-MS/MS to track sulfoquinovose degradation in the gut microbiome, but my signal-to-noise ratio is terrible. What is causing this? Causality & Solution: If you are using reversed-phase chromatography, SQ is likely eluting in the void volume along with salts and other highly polar matrix components, causing severe ion suppression[8]. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar compounds like SQ and DHPS, separating them from the void volume[8]. For MS parameters, operate in negative electrospray ionization (ESI-) mode , as the sulfonate group readily yields a stable[M-H]- ion. Utilize specific Multiple Reaction Monitoring (MRM) transitions targeting the cleavage of the sulfonate moiety[2].

Protocol B: Multiplexed LC-MS/MS-MRM for Sulfoquinovose in Microbiome Samples

Self-Validating System: Monitoring the stoichiometric conversion of SQ to DHPS and ultimately to hydrogen sulfide (H2S) ensures the biological pathway is active and validates the extraction efficiency across different molecular classes[2][5].

  • Extraction: Lyophilize the biological sample. Extract with 80% cold methanol to precipitate proteins while solubilizing sulfonates[2].

  • Centrifugation: Spin at 14,000 x g for 15 mins at 4°C. Collect the supernatant and dry under vacuum.

  • Reconstitution: Reconstitute in the HILIC starting mobile phase (e.g., 90% Acetonitrile / 10% 10mM Ammonium Acetate, pH 9.0)[8].

  • Chromatography: Inject onto a zwitterionic HILIC column. Use a gradient decreasing the organic phase to elute the highly polar SQ and DHPS[8].

  • Detection: Monitor SQ in ESI- mode. (Note: Ensure the mass spectrometer is calibrated for low mass range accuracy, as DHPS has a relatively low m/z).

Visualizations

Pathway SQDG Sulfoquinovosyl Diacylglycerol (SQDG) SQ Sulfoquinovose (SQ) SQDG->SQ YihQ Enzyme (Sulfoquinovosidase) DHPS 2,3-dihydroxypropane-1-sulfonate (DHPS) SQ->DHPS E. coli / Gut Microbiota Sulfide Hydrogen Sulfide (H2S) DHPS->Sulfide Bilophila wadsworthia

Microbial degradation pathway of sulfoquinovose (SQ) in the human gut microbiome.

Workflow Start Sample Matrix? Microbiome Gut Microbiome / Fluids (High Salt/Matrix) Start->Microbiome Plant Plant / Marine Extracts (Complex Glycosides) Start->Plant Prep1 Non-Derivatized Extraction (Methanol Precipitation) Microbiome->Prep1 Prep2 Acid Hydrolysis + PMP Derivatization Plant->Prep2 Detect1 HILIC LC-MS/MS (Negative Ion Mode) Prep1->Detect1 Detect2 HPLC-UV / LC-MS (Positive/Negative) Prep2->Detect2

Decision matrix for D-Quinovose sample preparation and detection modalities.

References

  • Title: Multiplexed Quantitative Assessment of the Fate of Taurine and Sulfoquinovose in the Intestinal Microbiome Source: MDPI Metabo / NIH URL: [Link]

  • Title: Determination of Triterpene Glycosides in Sea Cucumber (Stichopus japonicus) and Its Related Products by High-Performance Liquid Chromatography Source: ACS Publications URL: [Link]

  • Title: Mechanistically Diverse Pathways for Sulfoquinovose Degradation in Bacteria Source: ACS Catalysis URL: [Link]

  • Title: Protein flexibility drives sugar rotation and high substrate promiscuity in a GDP-sugar 4-epimerase Source: NIH PMC URL
  • Title: Sulfoquinovose degradation by cow rumen microbiota Source: Oxford University Press URL
  • Title: Prebiotic sugar formation by gamma rays simulating aqueous alteration inside meteorite parent bodies Source: NII URL

Sources

Troubleshooting

Technical Support Center: D-Quinovose Synthesis

Last Updated: March 28, 2026 Welcome to the technical support center for D-Quinovose (6-deoxy-D-glucose) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: March 28, 2026

Welcome to the technical support center for D-Quinovose (6-deoxy-D-glucose) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic pathway. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during the synthesis of this rare sugar.

D-Quinovose is a 6-deoxysugar that is a component of various natural products with significant biological activities.[1] Its synthesis, while well-established, can be prone to several side reactions that can impact yield and purity. This guide provides practical, experience-based advice to help you optimize your synthetic route and overcome common hurdles.

Troubleshooting Guide: Side Reactions in D-Quinovose Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: Low yield of the desired 6-deoxy product and formation of an elimination byproduct.

Question: I am attempting to synthesize D-Quinovose from a 6-O-tosyl-D-glucose derivative via reduction with LiAlH₄, but I am observing a significant amount of a byproduct that appears to be a glycal, resulting in a low yield of D-Quinovose. What is causing this, and how can I prevent it?

Answer:

This is a classic issue where an elimination reaction competes with the desired nucleophilic substitution (hydride reduction). The tosyl group at the C-6 position is a good leaving group, and under basic conditions (which can be generated by the hydride reagent), an E2 elimination can occur, leading to the formation of a 5,6-unsaturated sugar (a glycal).[2][3][4]

Causality: The strong, sterically hindered nature of LiAlH₄ can act as a base, abstracting a proton from C-5, which then facilitates the elimination of the tosylate at C-6.

Solutions:

  • Choice of Reducing Agent: Switch to a less basic and more sterically hindered hydride source. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives that are less prone to inducing elimination.

  • Protecting Group Strategy: The protecting groups on the other hydroxyls can influence the conformation of the pyranose ring and the accessibility of the C-5 proton. If you are using bulky protecting groups, they might favor a conformation that facilitates the anti-periplanar arrangement required for E2 elimination. Consider using smaller protecting groups if your synthetic scheme allows.[5][6]

  • Reaction Conditions: Running the reaction at a lower temperature can help to favor the desired substitution reaction over the elimination pathway.[7] Start the reaction at 0°C and slowly allow it to warm to room temperature while monitoring the progress by TLC.

Problem 2: Epimerization at C-5 during the synthesis.

Question: During my synthesis of D-Quinovose, I am noticing the formation of L-Idose derivatives as a significant byproduct. What is causing this epimerization at C-5, and how can I suppress it?

Answer:

Epimerization at C-5 is a known side reaction, particularly when using methods that involve the formation of a carbocation or a radical intermediate at or near C-5.[8][9][10][11][12] It can also occur under basic conditions that allow for the formation of an enolate intermediate if a carbonyl group is present at a neighboring position.

Causality: The stereochemical integrity of C-5 can be compromised if a reaction intermediate allows for the loss of stereochemistry at that center. For instance, if a reaction proceeds through a planar carbocation at C-5, a subsequent nucleophilic attack can occur from either face, leading to a mixture of epimers.

Solutions:

  • Avoid Harsh Acidic or Basic Conditions: If your synthetic route involves steps with strong acids or bases, these could be the culprits. Try to use milder reagents or buffer the reaction mixture to maintain a neutral pH.

  • Mechanism-Considerate Reagent Choice: If you suspect a radical-mediated epimerization, you might need to reconsider the reagents used. For example, some deoxygenation methods can proceed via radical intermediates.[9][10] Choosing a method with a well-defined stereochemical outcome is crucial.

  • Protecting Group Influence: The nature of your protecting groups can influence the stability of intermediates. Electron-withdrawing protecting groups can destabilize carbocation intermediates, potentially slowing down epimerization. Conversely, participating neighboring groups can help to control the stereochemistry of reactions.[7]

Problem 3: Incomplete deprotection of the final product.

Question: I have successfully synthesized the protected D-Quinovose, but I am struggling with the final deprotection step. I am observing a mixture of partially deprotected products. How can I ensure complete deprotection?

Answer:

Incomplete deprotection is a common frustration in carbohydrate synthesis, often due to the stability of certain protecting groups or steric hindrance.[13][14]

Causality: The efficiency of deprotection depends on the type of protecting group, the reagents used for cleavage, and the overall steric environment of the molecule. Some protecting groups, like benzyl ethers, can be stubborn to remove, especially in a poly-functionalized molecule.

Solutions:

  • Optimize Deprotection Conditions: For benzyl ethers, catalytic hydrogenation (e.g., H₂, Pd/C) is standard. Ensure your catalyst is active and that the reaction is run under sufficient hydrogen pressure and for an adequate duration. If the reaction stalls, filtering the mixture through Celite and adding fresh catalyst can help.

  • Orthogonal Protecting Group Strategy: A well-designed synthesis will employ an orthogonal protecting group strategy, where different types of protecting groups can be removed under distinct conditions without affecting others.[15][16] For example, using acid-labile silyl ethers, base-labile acyl groups, and hydrogenolysis-labile benzyl ethers allows for selective deprotection.

  • Stepwise Deprotection: In some cases, a stepwise deprotection approach may be necessary. For instance, removing an acid-labile group first might improve the accessibility of other protected sites for subsequent deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for D-Quinovose synthesis?

A1: D-Glucose is the most common and readily available starting material for the synthesis of D-Quinovose.[1] The synthesis typically involves the selective modification of the C-6 hydroxyl group.

Q2: Are there enzymatic methods for synthesizing D-Quinovose?

A2: Yes, enzymatic and chemo-enzymatic approaches are being developed. These methods often involve the use of enzymes like dehydratases and reductases to modify nucleotide-activated sugars.[17][18][19][20] For example, TDP-D-glucose can be converted to TDP-4-keto-6-deoxy-D-glucose, which is a key intermediate in the biosynthesis of many deoxysugars, including D-Quinovose.[17][21]

Q3: How can I monitor the progress of my D-Quinovose synthesis?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most steps in the synthesis.[7] Staining with a carbohydrate-specific stain (e.g., p-anisaldehyde or ceric ammonium molybdate) is essential for visualizing the sugar derivatives. For more detailed analysis and characterization of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are indispensable.

Q4: What are the key considerations for choosing protecting groups in D-Quinovose synthesis?

A4: The choice of protecting groups is critical and should be guided by the overall synthetic strategy.[5][6][22] Key considerations include:

  • Stability: The protecting groups must be stable to the reaction conditions of subsequent steps.

  • Orthogonality: The ability to selectively remove one type of protecting group in the presence of others is crucial for complex syntheses.[15]

  • Influence on Reactivity: Protecting groups can influence the reactivity and stereoselectivity of glycosylation and other reactions.[7]

Experimental Protocols & Data

Table 1: Comparison of Reducing Agents for 6-O-Tosyl-D-Glucose Derivatives
Reducing AgentTypical Yield of D-Quinovose DerivativeTypical Yield of Elimination ByproductKey Considerations
LiAlH₄40-60%30-50%Strong base, prone to causing elimination.
NaBH₄60-75%15-25%Milder, but can still lead to some elimination.
NaBH₃CN80-90%<10%Less basic, generally higher yielding for the desired product.
Protocol: Reductive Deoxygenation of a 6-O-Tosyl-D-Glucose Derivative
  • Dissolution: Dissolve the 6-O-tosyl-D-glucose derivative (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DME) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add the chosen reducing agent (e.g., NaBH₃CN, 3.0 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0°C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired D-Quinovose derivative.

Visualizing Reaction Pathways

Desired Synthesis vs. Side Reactions

G cluster_0 Desired Pathway: Nucleophilic Substitution (S_N2) cluster_1 Side Reaction: Elimination (E2) cluster_2 Side Reaction: Epimerization Start 6-O-Tosyl-D-glucose Derivative Quinovose D-Quinovose Derivative Start->Quinovose  Reduction (e.g., NaBH₃CN)   Elimination_Product 5,6-Unsaturated (Glycal) Byproduct Start->Elimination_Product  Strong Base (e.g., LiAlH₄)   Epimer_Product L-Idose Derivative Quinovose->Epimer_Product  Harsh Conditions  

Caption: Key reaction pathways in D-Quinovose synthesis.

References

  • Fiveable. (2025, August 15). Epimerization: Organic Chemistry Study Guide. Retrieved from [Link]

  • Thorson, J. S., et al. (n.d.). Enzymatic Synthesis of TDP-deoxysugars. National Institutes of Health. Retrieved from [Link]

  • Nagib, D. A., et al. (2022, June 22). Selective Axial-to-Equatorial Epimerization of Carbohydrates. ACS Publications. Retrieved from [Link]

  • Nagib, D. A., et al. (2022, June 22). Selective Axial-to-Equatorial Epimerization of Carbohydrates. National Institutes of Health. Retrieved from [Link]

  • Glycopedia. (2020, March 3). Synthesis of Rare Sugar Isomers through Site-selective Epimerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of quinovose (6-deoxy-d-glucose). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 6-dioxy-D-glucose.
  • National Institutes of Health. (n.d.). Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae: in vitro Activity and Substrate Specificity Studies. Retrieved from [Link]

  • Demchenko, A. V. (n.d.). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

  • Oxford Academic. (2004, March 15). Biosynthesis of 6-deoxyhexose glycans in bacteria. Glycobiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Epimer. Retrieved from [Link]

  • Beilstein Journals. (2017, June 27). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Elimination reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • Roy, B. (n.d.). Strategies for Protecting Group Free Glycosidation. Retrieved from [Link]

  • Chemistry Steps. (2025, October 25). Elimination Reactions: an Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Protecting Groups in Synthesis of Monosaccharides' Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

  • PubMed. (2014, June 27). In vitro biosynthesis and chemical identification of UDP-N-acetyl-d-quinovosamine (UDP-d-QuiNAc). Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Ludger Ltd. (n.d.). Guide to Glycosylation Analysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Addition-Elimination Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed biosynthetic pathway of 3'-O-demethyl-D-chalcose, D-quinovose,.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). D-Quinovose. PubChem. Retrieved from [Link]

  • ACS Central Science. (2023, July 12). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Retrieved from [Link]

  • ACS Publications. (2022, May 25). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews. Retrieved from [Link]

  • Preprints.org. (2024, December 24). Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides. Retrieved from [Link]

  • PubMed. (2005, July 15). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Concise synthesis of sulfoquinovose and sulfoquinovosyl diacylglycerides, and development of a fluorogenic substrate for sulfoquinovosidases. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of an L-Quinovose-Containing Disaccharide. Retrieved from [Link]

Sources

Optimization

Section 1: Troubleshooting FAQs (Mechanistic Breakdown)

Technical Support Center: D-Quinovose (6-Deoxy-D-Glucose) Solution Stability & Handling Welcome to the Glycobiology & Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: D-Quinovose (6-Deoxy-D-Glucose) Solution Stability & Handling

Welcome to the Glycobiology & Carbohydrate Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible kinetic data, unexpected browning, or rapid substrate depletion when working with D-quinovose (6-deoxy-D-glucose) and its nucleotide-activated derivatives. D-quinovose is a critical 6-deoxyhexose found in plant sulfolipids (sulfoquinovose) and bacterial glycans[1]. However, like all reducing sugars, its behavior in aqueous solution is dynamic and highly dependent on the physicochemical milieu.

This guide provides a mechanistic breakdown of D-quinovose stability issues, translating chemical causality into actionable, self-validating laboratory protocols.

Q1: My D-quinovose solution shows inconsistent peak integration in HPLC/NMR over the first few hours of preparation. Is my powder degrading?

  • Causality: You are observing mutarotation, not degradation. In aqueous solution, the linear aldehyde form of D-quinovose acts as a transient intermediate, allowing the cyclic hemiacetal to continuously open and close[1]. This results in a dynamic equilibrium between the α-pyranose and β-pyranose anomers. Because the α and β forms have different spatial environments, they elute at slightly different retention times in high-performance anion-exchange chromatography (HPAEC) and exhibit distinct NMR chemical shifts.

  • Actionable Insight: Never use freshly dissolved D-quinovose for precise enzymatic kinetic assays. Allow the solution to equilibrate at room temperature for at least 2–3 hours until the anomeric ratio stabilizes.

Q2: I am using a Tris-HCl buffer (pH 7.5) for my enzyme assay, but the D-quinovose stock turns slightly yellow/brown over time. What is happening?

  • Causality: You have inadvertently initiated the Maillard reaction. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. The electrophilic carbonyl carbon of the open-chain form of D-quinovose reacts with this nucleophilic amine to form a reversible Schiff base[2]. Over time, this undergoes Amadori rearrangement and polymerizes into brown melanoidins.

  • Actionable Insight: Switch to amine-free biological buffers such as HEPES, MOPS, or phosphate buffers when working with reducing sugars.

Q3: My assay requires a highly alkaline environment (pH > 8.0). Why am I losing my D-quinovose substrate?

  • Causality: Under alkaline conditions, reducing sugars undergo base-catalyzed enolization. For D-quinovose, hydroxide ions deprotonate the alpha-carbon (C2), forming an enediol intermediate. This triggers the Lobry de Bruyn-van Ekenstein transformation, isomerizing D-quinovose (an aldohexose) into 6-deoxy-D-fructose (a ketohexose) and minor amounts of 6-deoxy-D-mannose (D-rhamnose).

  • Actionable Insight: Maintain stock solutions at a slightly acidic to neutral pH (pH 5.0–6.5) where the enolization rate is negligible.

Q4: We are synthesizing TDP-4-keto-6-deoxy-D-glucose for downstream glycosyltransferase assays, but the intermediate degrades almost immediately. How can we stabilize it?

  • Causality: Keto-sugar nucleotides, specifically 4-keto intermediates like TDP-4-keto-6-deoxy-D-glucose, possess an inherently unstable structural motif[3]. The highly electron-withdrawing 4-keto group increases the acidity of the C5 proton, making the molecule highly susceptible to spontaneous degradation or hydration, especially at elevated temperatures or alkaline pH.

  • Actionable Insight: Generate this intermediate enzymatically in situ coupled directly to your downstream consuming enzyme, or store it strictly at -80°C in slightly acidic conditions (pH 6.0) and avoid repeated freeze-thaw cycles[3].

Section 2: Quantitative Stability Profile of D-Quinovose

To facilitate easy comparison, the following table summarizes the quantitative parameters governing D-quinovose stability across different solution environments.

Environmental ConditionPrimary Chemical PathwayReaction Kinetics / Half-LifePrimary Degradation/Isomerization ProductOptimal Mitigation Strategy
Aqueous, pH 5.5 - 7.0 Mutarotation (Anomeric Equilibrium)Fast (Equilibrates in ~2-4 hours at 25°C)α-D-quinovose ⇌ β-D-quinovosePre-equilibrate solutions before kinetic assays.
Alkaline, pH > 7.5 Lobry de Bruyn-van Ekenstein IsomerizationModerate (Hours to Days depending on [OH⁻])6-Deoxy-D-fructoseStore stocks in unbuffered water or pH 6.0 buffer.
Acidic, pH < 3.0 + Heat Acid-Catalyzed DehydrationSlow at 25°C; Rapid at >80°C5-Methylfurfural[4]Avoid strong acids; neutralize immediately if acid-quenching.
Presence of 1° Amines Maillard CondensationModerate (Accelerated by heat and pH > 7.0)Schiff Bases / Melanoidins (Browning)[2]Use HEPES, MOPS, or Phosphate buffers exclusively.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Kinetically Stable D-Quinovose Stock Solutions Objective: Formulate a 100 mM stock solution resistant to isomerization and Maillard degradation, with a built-in validation step.

  • Solvent Preparation: Boil ultrapure Milli-Q water for 5 minutes to degas and remove dissolved CO₂. Allow it to cool to room temperature. Adjust to pH 6.0 using dilute HCl (do NOT use amine-containing buffers).

  • Dissolution: Weigh the required mass of D-quinovose powder and dissolve it in the prepared water to reach a 100 mM concentration.

  • Equilibration: Stir the solution gently at 25°C for 3 hours in the dark to allow complete mutarotation to the thermodynamic α/β equilibrium.

  • Sterilization: Filter the solution through a 0.22 µm polyethersulfone (PES) syringe filter into sterile, amber glass vials.

  • Self-Validation (Purity Check): Withdraw a 10 µL aliquot and dilute it into 990 µL of 0.1% Trifluoroacetic acid (TFA). Measure the UV absorbance at 280 nm and 320 nm against a blank.

    • Validation Logic: Pure D-quinovose lacks a chromophore and will not absorb at these wavelengths. Any significant absorbance at 280 nm indicates the formation of 5-methylfurfural (acid degradation)[4], while absorbance at 320 nm indicates Schiff base formation (amine contamination)[2]. If Abs < 0.01, the system is validated.

  • Storage: Aliquot into single-use tubes and freeze at -20°C.

Protocol 2: NMR Validation of Anomeric Equilibrium Objective: Ensure the sugar substrate has reached a steady-state anomeric ratio before utilizing it in sensitive enzyme kinetic assays.

  • Sample Prep: Dissolve 5 mg of D-quinovose in 600 µL of Deuterium Oxide (D₂O). Immediately transfer to an NMR tube.

  • Time-Course Acquisition: Acquire 1D ¹H-NMR spectra at 10 minutes, 60 minutes, 120 minutes, and 240 minutes post-dissolution.

  • Integration: Identify the anomeric protons (H1). The α-anomer typically appears further downfield (e.g., ~5.2 ppm) as a doublet with a small coupling constant (J ~ 3-4 Hz), while the β-anomer appears slightly upfield (e.g., ~4.6 ppm) with a larger coupling constant (J ~ 7-8 Hz) due to axial-axial coupling.

  • Self-Validation (Equilibrium Check): Calculate the ratio of the integrated area of the α-H1 peak to the β-H1 peak.

    • Validation Logic: The system is validated as "kinetically stable" when the α:β integration ratio remains constant (typically around 36:64) across two consecutive spectra taken 60 minutes apart. Do not proceed with enzymatic assays until this steady state is confirmed.

Section 4: Pathway Visualization

QuinovoseStability Quinovose D-Quinovose (6-Deoxy-D-Glucose) Mutarotation Anomeric Equilibrium (α/β Pyranose) Quinovose->Mutarotation Aqueous Dissolution Alkaline Alkaline Isomerization (pH > 7.5) Quinovose->Alkaline OH⁻ Acidic Acidic Dehydration (pH < 3.0 + Heat) Quinovose->Acidic H⁺ / -3 H₂O Amines Amine Condensation (e.g., Tris Buffer) Quinovose->Amines + R-NH₂ Fructose 6-Deoxy-D-Fructose (Lobry de Bruyn-van Ekenstein) Alkaline->Fructose Enolization Methylfurfural 5-Methylfurfural (Irreversible Degradation) Acidic->Methylfurfural Dehydration Maillard Schiff Base / Browning (Maillard Reaction) Amines->Maillard Irreversible

D-Quinovose solution stability: Mutarotation, alkaline isomerization, acidic dehydration, and Maillard.

References

  • Hexose - Wikipedia Source: Wikipedia URL:[Link]

  • Non-enzymatic browning in citrus juice: chemical markers, their detection and ways to improve product quality Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Dynamic materials derived from biobased furans: towards the 'sleeping giant' awakening Source: Russian Academy of Sciences (Math-Net.Ru) URL:[Link]

  • Enzymatic Synthesis of TDP-deoxysugars Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing D-Quinovose Glycosylation Efficiency

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive resource to address the unique stereoelectronic and steric challenges associated with D-quinovose (6-deoxy-D-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive resource to address the unique stereoelectronic and steric challenges associated with D-quinovose (6-deoxy-D-glucose) glycosylation. Whether you are synthesizing complex bacterial O-antigens, macrocyclic antibiotics, or engineering biocatalytic pathways, this guide provides mechanistically grounded solutions to improve your yields and stereoselectivity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my β-selectivity poor when using standard trichloroacetimidate quinovosyl donors? Causality: Standard Lewis acid promoters (like TMSOTf or BF₃·OEt₂) often lead to anomeric mixtures because the lack of an oxygen atom at the 6-position alters the stereoelectronic landscape of the sugar, reducing the stabilizing effect of the oxocarbenium ion and making standard neighboring-group participation less reliable. Solution: Switch to a cationic palladium catalyst, specifically Pd(PhCN)2(OTf)2. Mechanistic studies show that the cationic palladium complex coordinates simultaneously to the C(1)-imidate nitrogen and the C(2)-oxygen of the trichloroacetimidate donor. This forms a rigid, seven-membered ring intermediate that sterically shields the α-face, strongly directing nucleophilic attack from the β-face to yield 1,2-trans glycosides[1].

Q2: I am trying to glycosylate a highly sterically hindered macrocyclic aglycone with D-quinovose, but my yields are <10%. How can I improve this? Causality: Bulky acceptors (such as the macrolactone core in mangrolide A synthesis) fail with standard thioglycosides or phosphoramidates due to slow nucleophilic attack. This kinetic bottleneck allows competing donor degradation pathways (e.g., hydrolysis or elimination) to dominate before the glycosidic bond can form[2]. Solution: Transition to a rationally designed trifluorophenylacetimidate donor paired with the highly reactive, non-coordinating trityl salt Ph3CB(C6F5)4. This specific combination provides higher donor stability prior to activation and generates a highly reactive, "naked" oxocarbenium equivalent that forces the glycosylation of hindered alcohols, improving yields significantly[2].

Q3: How do I efficiently construct 1,2-cis (α-linkages) for D-quinovose without neighboring group participation? Causality: Without a participating ester group at C2, α-selectivity relies entirely on the kinetic anomeric effect and solvent participation. Standard non-participating solvents often yield unmanageable α/β mixtures[3]. Solution: Utilize thioglycoside donors activated by iodonium ions (e.g., NIS/AgOTf) strictly in an ether-based solvent (like diethyl ether or THF). The ether solvent participates mechanistically by trapping the oxocarbenium ion to form an equatorial oxonium intermediate. This sterically blocks the β-face and forces the incoming acceptor to attack from the axial (α) face, ensuring high 1,2-cis selectivity required for structures like the Acinetobacter baumannii O-antigen[3].

Q4: How can I improve the conversion rate of enzymatic D-quinovose glycosylation in vitro? Causality: Low yields in biocatalytic setups often stem from poor enzyme promiscuity toward unnatural aglycones or the accumulation of unreduced biosynthetic intermediates. In heterologous systems, incomplete reduction of intermediates leads to off-target keto-sugars[4]. Solution: Utilize highly promiscuous glycosyltransferases such as AuCGT or specific UDP-glucosyltransferases (e.g., UGT76G1/UGTSl2)[5][6]. If synthesizing the TDP-D-quinovose donor in situ, verify that the C4-reduction of TDP-4-keto-6-deoxy-D-glucose is efficient (e.g., using specific reductase mutants like KdesI) to prevent the accumulation of dead-end keto-sugars[4].

Part 2: Quantitative Data & Performance Metrics

To assist in selecting the optimal glycosylation strategy, the following table summarizes the expected efficiencies of various D-quinovose glycosylation methods based on field-validated data.

Glycosyl Donor TypePromoter / CatalystTarget LinkageTypical YieldStereoselectivity (α:β)Primary Application
Trichloroacetimidate Pd(PhCN)2(OTf)21,2-trans (β)80–95%> 1:20Standard β-glycosides[1]
Trifluorophenylacetimidate Ph3CB(C6F5)41,2-trans (β)40–81%1:4 to Exclusive βHighly hindered macrocycles[2]
Thioglycoside NIS / AgOTf (Ether)1,2-cis (α)70–85%> 10:1Bacterial O-antigens[3]
TDP-D-Quinovose UGTs / AuCGTBiocatalytic25–60%Exclusive (Enzyme-dependent)Natural product biotransformation[5][6]

Part 3: Validated Experimental Protocols

Protocol A: Palladium-Catalyzed β-Selective Chemical Glycosylation

This protocol utilizes a self-validating catalytic generation step to ensure high β-selectivity.

  • Catalyst Generation: In a flame-dried Schlenk flask under Argon, dissolve Pd(PhCN)2Cl2 (5 mol%) and AgOTf (10 mol%) in anhydrous CH₂Cl₂.

    • Self-Validation Check: Stir for 30 minutes in the dark. The formation of a white precipitate (AgCl) visually confirms the successful generation of the active cationic Pd(PhCN)2(OTf)2 complex.

  • Reagent Addition: Filter the catalyst solution through a PTFE syringe filter into a separate flask containing the quinovosyl trichloroacetimidate donor (1.2 eq), the acceptor (1.0 eq), and activated 4Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor via TLC (Hexanes/EtOAc). The disappearance of the imidate donor spot (usually UV-active and chars dark brown with anisaldehyde) indicates completion.

  • Quenching & Workup: Quench the reaction by adding a drop of triethylamine (TEA). Filter through a pad of Celite to remove molecular sieves and palladium residues, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Iodonium-Promoted α-Selective Thioglycoside Activation

This protocol leverages solvent participation for 1,2-cis selectivity.

  • Pre-activation: Co-evaporate the quinovosyl thioglycoside donor (1.5 eq) and the acceptor (1.0 eq) with anhydrous toluene three times to remove trace water. Dissolve the mixture in anhydrous diethyl ether (0.05 M) and add freshly activated 4Å molecular sieves. Stir at room temperature for 1 hour under Argon.

  • Promoter Addition: Cool the mixture to -40 °C. Add N-iodosuccinimide (NIS, 1.7 eq) followed by a catalytic amount of AgOTf (0.2 eq).

    • Self-Validation Check: The reaction mixture will immediately turn a deep red/brown color, visually validating the generation of the active iodonium species.

  • Quenching: Once TLC indicates complete consumption of the donor (typically 30–60 minutes), quench the reaction at -40 °C by adding saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

    • Self-Validation Check: The solution must transition from deep red/brown to pale yellow or colorless, confirming the complete neutralization of excess electrophilic iodine.

  • Extraction: Extract with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate for purification.

Part 4: Pathway & Workflow Visualizations

G Start D-Quinovose Glycosylation Q1 Target Linkage? Start->Q1 Beta 1,2-trans (β-linkage) Q1->Beta β Alpha 1,2-cis (α-linkage) Q1->Alpha α Beta_Donor Use Trichloroacetimidate or Trifluorophenylacetimidate Beta->Beta_Donor Alpha_Donor Use Thioglycoside Donor Alpha->Alpha_Donor Hindered Highly Hindered Acceptor? Beta_Donor->Hindered Alpha_Promoter Promoter: NIS/AgOTf or Iodonium ion Alpha_Donor->Alpha_Promoter Beta_Promoter Promoter: Pd(PhCN)2(OTf)2 (Forms 7-membered intermediate) Hindered->Beta_Promoter No Ph3C Use Ph3CB(C6F5)4 Activator Hindered->Ph3C Yes

Decision matrix for chemical D-quinovose glycosylation based on linkage and steric hindrance.

G Glc Glucose-1-Phosphate Enz1 TDP-glucose synthase Glc->Enz1 TDP_Glc TDP-D-Glucose Enz2 TDP-glucose 4,6-dehydratase TDP_Glc->Enz2 TDP_Keto TDP-4-keto-6-deoxy-D-glucose Enz3 C4-reductase (e.g. KdesI mutant) TDP_Keto->Enz3 TDP_Qui TDP-D-Quinovose Enz4 Glycosyltransferase (UGT / AuCGT) TDP_Qui->Enz4 Glycoside Quinovosylated Product (e.g., Macrolide/Steviol) Enz1->TDP_Glc Enz2->TDP_Keto Enz3->TDP_Qui Enz4->Glycoside

Enzymatic biosynthesis pathway from glucose-1-phosphate to quinovosylated natural products.

Part 5: References

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana Source: MDPI URL:[Link]

  • Palladium and nickel catalyzed stereoselective formation of glycosides Source: University of Iowa URL:[Link]

  • Total Synthesis and Biological Evaluation of the Glycosylated Macrocyclic Antibiotic Mangrolide A Source: ZORA (Zurich Open Repository and Archive) URL:[Link]

  • Targeted Discovery of Glycosylated Natural Products by Tailoring Enzyme-Guided Genome Mining and MS-Based Metabolome Analysis Source: ACS Publications URL:[Link]

  • Characterization of TDP-4-Keto-6-Deoxy-D-Glucose-3,4-Ketoisomerase (Tyl1a) from the D-Mycaminose Biosynthetic Pathway of Streptomyces fradiae Source: NIH (PubMed Central) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

The Synthesis of D-Quinovose: A Comparative Guide to Chemical and Enzymatic Approaches

Introduction: The Significance of D-Quinovose in Modern Research D-Quinovose (6-deoxy-D-glucose) is a rare deoxy sugar that, despite its scarcity in nature, is a crucial component of various biologically active natural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of D-Quinovose in Modern Research

D-Quinovose (6-deoxy-D-glucose) is a rare deoxy sugar that, despite its scarcity in nature, is a crucial component of various biologically active natural products.[1] Its presence in these molecules often dictates their biological function, making D-Quinovose a molecule of significant interest to researchers in drug development and glycobiology.[2] The synthesis of this rare sugar is paramount for advancing research into novel therapeutics, including antiviral and anti-cancer agents.[2] This guide provides an in-depth comparison of the two primary methods for obtaining D-Quinovose: traditional chemical synthesis and modern enzymatic approaches. We will explore the underlying principles of each method, present detailed experimental protocols, and offer a critical evaluation to guide researchers in selecting the most suitable approach for their specific needs.

The Classical Route: Multi-Step Chemical Synthesis

Traditional organic chemistry provides a well-established, albeit often arduous, path to D-Quinovose. These methods typically commence with a more abundant and inexpensive starting material, such as D-glucose, and involve a series of protection, modification, and deprotection steps to achieve the desired 6-deoxy structure.

The Logic of the Chemical Approach

The core challenge in the chemical synthesis of D-Quinovose from D-glucose is the selective deoxygenation of the primary hydroxyl group at the C6 position while leaving the other four hydroxyl groups untouched. This necessitates a strategic sequence of reactions:

  • Anomeric Protection: The anomeric carbon (C1) is typically protected first, often as a methyl glycoside, to prevent its participation in subsequent reactions.

  • Selective Protection of C6: The primary hydroxyl group at C6 is more reactive than the secondary hydroxyls, allowing for its selective protection with a bulky group (e.g., trityl chloride).

  • Protection of Remaining Hydroxyls: The hydroxyl groups at C2, C3, and C4 are then protected, commonly through acetylation.

  • Deprotection of C6: The bulky protecting group at C6 is selectively removed.

  • Activation and Deoxygenation: The newly exposed primary hydroxyl group is activated (e.g., by conversion to a tosylate or iodide) and then reduced to a methyl group.

  • Global Deprotection: All remaining protecting groups are removed to yield the final D-Quinovose product.

Representative Chemical Synthesis Workflow

Chemical Synthesis of D-Quinovose D_Glucose D-Glucose Methyl_Glycoside Methyl α-D-glucopyranoside D_Glucose->Methyl_Glycoside 1. MeOH, H+ Trityl_Protected 6-O-Trityl derivative Methyl_Glycoside->Trityl_Protected 2. TrCl, Pyridine Acetylated Fully Acetylated (except C6-OTr) Trityl_Protected->Acetylated 3. Ac2O, Pyridine C6_Deprotected C6-OH derivative Acetylated->C6_Deprotected 4. HBr, AcOH Tosylated 6-O-Tosyl derivative C6_Deprotected->Tosylated 5. TsCl, Pyridine Deoxygenated 6-Deoxy derivative Tosylated->Deoxygenated 6. LiAlH4, THF D_Quinovose D-Quinovose Deoxygenated->D_Quinovose 7. H3O+

Caption: A generalized workflow for the chemical synthesis of D-Quinovose from D-glucose.

Experimental Protocol: A Modified Chemical Synthesis

The following protocol is a conceptual representation based on established chemical transformations for sugar modifications.

Materials: Methyl α-D-glucopyranoside, Pyridine, Trityl chloride (TrCl), Acetic anhydride (Ac₂O), Hydrobromic acid in acetic acid, p-Toluenesulfonyl chloride (TsCl), Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), appropriate solvents for workup and chromatography.

Procedure:

  • Step 1: 6-O-Tritylation: Dissolve methyl α-D-glucopyranoside in anhydrous pyridine and cool in an ice bath. Add trityl chloride portion-wise and stir at room temperature until TLC analysis indicates completion. Quench the reaction with methanol and concentrate under reduced pressure.

  • Step 2: Acetylation: Dissolve the crude product from Step 1 in pyridine and add acetic anhydride. Stir until complete acetylation of the remaining hydroxyl groups is confirmed by TLC.

  • Step 3: Detritylation: Dissolve the fully protected sugar in a suitable solvent and add hydrobromic acid in acetic acid to selectively remove the trityl group at the C6 position.

  • Step 4: 6-O-Tosylation: To the C6-deprotected intermediate, add p-toluenesulfonyl chloride in pyridine to activate the primary hydroxyl group.

  • Step 5: Reduction: The 6-O-tosyl derivative is then treated with a reducing agent like lithium aluminum hydride in THF to effect the deoxygenation.

  • Step 6: Deprotection: The resulting protected 6-deoxyglucose derivative is subjected to acidic hydrolysis to remove the acetyl and methyl glycoside protecting groups, yielding D-Quinovose.

  • Purification: The final product is purified by column chromatography.

The Biological Alternative: Enzymatic Synthesis

Enzymatic synthesis offers a more elegant and "greener" alternative to the multi-step chemical routes.[2] This approach leverages the high specificity and efficiency of enzymes to catalyze the desired transformations, often in aqueous environments under mild conditions.[3]

The Logic of the Enzymatic Approach

The biosynthesis of deoxy sugars in nature provides a blueprint for their enzymatic synthesis in the lab. A common strategy involves a two-step enzymatic cascade starting from a nucleotide-activated sugar, such as thymidine diphosphate (TDP)-D-glucose.

  • Dehydration: An enzyme, TDP-D-glucose 4,6-dehydratase, catalyzes the oxidation at C4 and the elimination of water between C5 and C6, forming a 4-keto-6-deoxy intermediate.

  • Reduction: A second enzyme, TDP-4-keto-6-deoxy-D-glucose reductase, then stereospecifically reduces the ketone at C4 to a hydroxyl group, yielding TDP-D-quinovose. The TDP moiety can then be cleaved to release free D-Quinovose.

This enzymatic pathway is highly efficient and stereospecific, avoiding the need for complex protection and deprotection steps.[4]

Representative Enzymatic Synthesis Workflow

Enzymatic Synthesis of D-Quinovose cluster_0 Enzymatic Cascade Glucose_1P α-D-Glucose-1-Phosphate TDP_Glucose TDP-D-Glucose Glucose_1P->TDP_Glucose Glucose-1-phosphate thymidylyltransferase (TTP) Keto_Intermediate TDP-4-keto-6-deoxy-D-glucose TDP_Glucose->Keto_Intermediate TDP-D-glucose 4,6-dehydratase TDP_Quinovose TDP-D-Quinovose Keto_Intermediate->TDP_Quinovose TDP-4-keto-6-deoxy-D-glucose reductase (NAD(P)H) D_Quinovose D-Quinovose TDP_Quinovose->D_Quinovose Phosphatase

Sources

Comparative

Unveiling the Architecture of a Rare Sugar: A Comparative Guide to the Structural Validation of D-Quinovose

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. This guide provides an in-depth technical comparison of methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. This guide provides an in-depth technical comparison of methodologies for the structural validation of D-Quinovose (6-deoxy-D-glucose), a rare sugar with emerging significance in glycobiology and drug discovery. While a definitive crystal structure of D-Quinovose has yet to be publicly reported, this guide constructs a robust, proposed X-ray crystallography protocol based on established principles and successful validations of closely related stereoisomers. We will objectively compare this gold-standard technique with powerful alternatives, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the supporting experimental data and causality behind protocol choices to empower your research decisions.

The Enigma of D-Quinovose: Why Structural Integrity is Paramount

D-Quinovose, a C-6 deoxy derivative of D-glucose, is a naturally occurring monosaccharide found in various plant glycosides and bacterial polysaccharides.[1] Its unique structural modification, the absence of a hydroxyl group at the 6-position, imparts distinct physicochemical properties that influence its biological activity. From its role as a component of steviol glycosides, affecting sweetness profiles, to its presence in bacterial antigens, the precise conformation of D-Quinovose is a critical determinant of its function.[2] Therefore, rigorous structural validation is a prerequisite for understanding its interactions with biological systems and for its potential application in drug development and material science.

X-Ray Crystallography: The Gold Standard for Atomic-Level Resolution

X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and, consequently, the precise position of each atom. This provides unparalleled detail on bond lengths, bond angles, and stereochemistry.

A Proposed Experimental Workflow for the Crystallographic Validation of D-Quinovose

Given the absence of a published crystal structure for D-Quinovose, the following protocol is a meticulously constructed, field-proven approach based on the successful crystallization of its stereoisomer, 6-deoxy-L-psicofuranose, and general principles of monosaccharide crystallography.[3]

X_Ray_Crystallography_Workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement P1 High-Purity D-Quinovose (>98%) P2 Solvent Screening P1->P2 Dissolution C1 Vapor Diffusion (Hanging/Sitting Drop) P2->C1 C2 Slow Evaporation P2->C2 C3 Temperature Gradient P2->C3 D1 Crystal Mounting & Cryo-cooling C1->D1 C2->D1 C3->D1 D2 Synchrotron X-ray Source D1->D2 D3 Diffraction Data Collection D2->D3 D4 Data Processing & Scaling D3->D4 S1 Phase Determination (Direct Methods) D4->S1 S2 Model Building S1->S2 S3 Structure Refinement S2->S3 S4 Validation (e.g., R-factor, Ramachandran Plot) S3->S4 Output Atomic Coordinates (CIF file) S4->Output Final Structure

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Validation

Comparative Bioactivity and Experimental Profiling of D-Quinovose and L-Rhamnose

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction 6-deoxyhexoses are foundational to the structural integrity of natural products, bacterial cell...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction

6-deoxyhexoses are foundational to the structural integrity of natural products, bacterial cell walls, and bioactive macrolides. Among these, D-Quinovose (6-deoxy-D-glucose) and L-Rhamnose (6-deoxy-L-mannose) exhibit distinct stereochemical profiles that govern their biological roles and metabolic trajectories. This guide delivers an objective, data-driven comparison of their bioactivity, metabolic pathways, and structural integration, providing researchers with self-validating experimental protocols for deoxyhexose profiling.

Structural and Stereochemical Foundations

The functional divergence between D-Quinovose and L-Rhamnose originates in their stereochemistry and preferred ring conformations. L-Rhamnose, an L-sugar, predominantly adopts a specific chair conformation that ensures the equatorial positioning of its hydroxyl groups[1][2]. This equatorial orientation is critical for high-affinity recognition by specific lectins and metabolic enzymes. In contrast, D-Quinovose shares the D-glucose stereocenter configuration but lacks the C-6 hydroxyl group, fundamentally altering its hydration shell and binding kinetics.

Causality in Drug Design: The presence of an equatorial 4-OH group in L-Rhamnose significantly enhances bioreactivity compared to axial counterparts[2]. In the engineering of macrolide antibiotics, substituting native sugars with D-Quinovose or L-Rhamnose alters the drug's binding affinity to bacterial ribosomes, directly impacting its antimicrobial efficacy[3][4].

Bioactivity Profiles and Metabolic Pathways

L-Rhamnose

L-Rhamnose is ubiquitous in plant cell walls (pectin) and bacterial lipopolysaccharides (LPS). It is specifically recognized by L-rhamnose-binding lectins (e.g., GYL-R from bivalves), which play a pivotal role in innate immunity by agglutinating pathogens like E. coli[5]. Metabolically, L-Rhamnose is fermented by specific bacteria (e.g., Loigolactobacillus coryniformis) via 1,2-propanediol into propionate, a potent short-chain carboxylic acid (SCCA) utilized in food preservation[6]. Enteric bacteria like E. coli utilize a phosphorylated pathway involving rhamnulose-1-phosphate aldolase.

D-Quinovose

D-Quinovose is a critical component of plant sulfolipids (as sulfoquinovose) and specialized bacterial structures. It polymerizes into quinovosan, a homopolymer that forms the crust architecture of Bacillus subtilis spores, mediating environmental persistence and surface adhesion[7]. In synthetic biology, D-Quinovose is leveraged in combinatorial biosynthesis to generate novel macrolide derivatives (e.g., replacing D-desosamine in methymycin analogs), bypassing the limitations of traditional chemical glycosylation[3][4].

MetabolicPathways cluster_rhamnose L-Rhamnose Metabolism & Bioactivity cluster_quinovose D-Quinovose Utilization & Bioactivity Rha L-Rhamnose RhaP Phosphorylated Pathway (Bacteria) Rha->RhaP Fermentation Lectin Pathogen Agglutination (GYL-R Lectin Binding) Rha->Lectin Immune Recognition Prop Propionate / 1,2-Propanediol (Antimicrobial SCCA) RhaP->Prop Qui D-Quinovose QuiPol Quinovosan Polymer (B. subtilis crust) Qui->QuiPol yfn Operon Assembly Macrolide Glycosylated Macrolides (Engineered Antibiotics) Qui->Macrolide Combinatorial Biosynthesis

Comparative metabolic and functional pathways of L-Rhamnose and D-Quinovose.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for L-Rhamnose Binding Specificity

This protocol validates the specific binding of L-Rhamnose to lectins (e.g., GYL-R) against pathogen-associated molecular patterns (PAMPs)[5].

Causality & Self-Validation: Periodate oxidation is used to conjugate Horseradish Peroxidase (HRP) to the lectin without disrupting its carbohydrate-binding domain. A competitive inhibition step using free L-Rhamnose acts as a self-validating negative control; if the signal drops, the binding is confirmed to be sugar-specific rather than a non-specific protein interaction.

  • Immobilization: Coat 96-well plates with 100 µL of target PAMPs (e.g., E. coli O111:B4 LPS) at 10 µg/mL. Incubate overnight at 4°C.

  • Blocking: Wash wells three times with TBS-T (Tris-buffered saline + 0.05% Tween-20). Add 200 µL of 3% BSA in TBS to block non-specific binding sites (incubate 2h at 37°C).

  • Lectin Incubation: Add 100 µL of 5[5]. Control Step: In parallel wells, pre-incubate the lectin with 50 mM free L-Rhamnose for 1h before adding to the plate to validate binding specificity.

  • Detection: Wash wells five times with TBS-T to remove unbound lectin. Add 100 µL of TMB substrate. Stop the reaction after 15 mins with 50 µL of 1M H2SO4. Read absorbance at 450 nm.

ELLAWorkflow Immobilize 1. Immobilize PAMPs (e.g., E. coli LPS) Block 2. Block Wells (3% BSA in TBS) Immobilize->Block Incubate 3. Incubate Lectin-HRP (+/- Free L-Rhamnose) Block->Incubate Wash 4. Stringent Wash (Remove Unbound) Incubate->Wash Detect 5. TMB Detection (Absorbance 450nm) Wash->Detect

Step-by-step workflow for the Enzyme-Linked Lectin Assay (ELLA).

Protocol 2: Spectrophotometric Quantification of L-Rhamnose Metabolism

For metabolic profiling (e.g., tracking L-Rhamnose consumption during L. coryniformis fermentation), enzymatic quantification is highly specific[8].

Causality & Self-Validation: The assay relies on L-rhamnose dehydrogenase, which oxidizes L-Rhamnose in the presence of NAD+. The stoichiometric formation of NADH is measured at 340 nm. Reading against a blank (air or water) ensures baseline optical validation, while the use of a known standard curve confirms assay linearity.

  • Sample Prep: Clarify fermentation broth by centrifuging at 1,500 x g for 10 mins. Deproteinize with Carrez reagents if necessary.

  • Reaction Setup: In a 1 cm light path cuvette, combine sample solution (containing 5-100 µg L-Rhamnose), NAD+ buffer, and distilled water to a final volume of 2.35 mL.

  • Enzyme Addition: Add 8[8]. Mix by gentle inversion.

  • Measurement: Incubate for ~5 mins at 25°C. Measure the increase in absorbance at 340 nm. Calculate concentration against the standard curve.

Quantitative Data Comparison

Feature / PropertyD-Quinovose (6-deoxy-D-glucose)L-Rhamnose (6-deoxy-L-mannose)
Natural Occurrence Plant sulfolipids, bacterial spores (B. subtilis crust)[7], macrolides[4]Plant cell walls (pectin), bacterial LPS, rhamnolipids[8]
Metabolic End-Products Sulfoquinovose degradation products, quinovosan[7]Propionate, 1,2-propanediol, L-lactaldehyde[6]
Enzymatic Recognition yfnH / yfnG biosynthetic enzymes, macrolide glycosyltransferases[4][7]L-rhamnose dehydrogenase, rhamnose isomerase[8]
Bioactivity Application Combinatorial biosynthesis of antibiotics (e.g., methymycin analogs)[4]Antimicrobial fermentates, intestinal permeability marker[6][8]
Receptor/Lectin Binding Low affinity for typical L-sugar lectinsHigh affinity for GYL-R and other PAMP-recognizing lectins[5]

References

  • l-rhamnose - assay procedure | Megazyme | 8

  • Sugar Asymmetry: The Evolution of De Novo Asymmetric Syntheses of Carbohydrates from Hexoses to Oligosaccharides | MDPI | 1

  • Modeling of deoxy- and dideoxyaldohexopyranosyl ring puckering | Iowa State University Digital Repository | 2

  • Investigation on L-rhamnose metabolism of Loigolactobacillus coryniformis subsp. coryniformis DSM 20001 and its propionate-containing fermentates | PubMed | 6

  • Proposed biosynthetic pathway of 3'-O-demethyl-D-chalcose, D-quinovose, and L-rhamnose | ResearchGate | 3

  • New l-Rhamnose-Binding Lectin from the Bivalve Glycymeris yessoensis: Purification, Partial Structural Characterization and Antibacterial Activity | PMC | 5

  • L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose | ASM Journals |

  • Biosynthesis of desosamine: construction of a new macrolide carrying a genetically designed sugar moiety | PubMed | 4

  • Structural characterization and biosynthesis of quinovosan, a deoxyhexose homopolymer involved in crust architecture of Bacillus subtilis spores | PubMed |7

Sources

Comparative

Quantitative Analysis of D-Quinovose in Plant Extracts: A Comprehensive Methodological Comparison Guide

Introduction & Analytical Challenges D-Quinovose (6-deoxy-D-glucose) is a critical deoxysugar found predominantly in plant sulfolipids (sulfoquinovosyl diacylglycerol, SQDG) and various bioactive secondary metabolites, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

D-Quinovose (6-deoxy-D-glucose) is a critical deoxysugar found predominantly in plant sulfolipids (sulfoquinovosyl diacylglycerol, SQDG) and various bioactive secondary metabolites, such as specific steviol glycosides 1[1] and triterpene saponins. In agricultural metabolomics and drug development, accurately quantifying D-quinovose serves as a direct proxy for assessing the concentration and structural integrity of these bioactive glycosides.

However, the quantitative analysis of D-quinovose presents a trifecta of analytical challenges:

  • Lack of Chromophore/Fluorophore: Native D-quinovose is invisible to standard UV-Vis or fluorescence detectors.

  • Isomeric Interference: Plant extracts are rich in isobaric deoxysugars (e.g., L-rhamnose, L-fucose) that share the same molecular weight, requiring high-resolution chromatographic separation.

  • Matrix Complexity: Crude plant extracts contain high concentrations of polyphenols, lipids, and salts that cause severe ion suppression in mass spectrometry.

Comparison of Analytical Platforms

As an application scientist, selecting the optimal analytical platform requires balancing matrix tolerance, sensitivity, and throughput. Below is an objective comparison of the three industry-standard methodologies.

A. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
  • Mechanism: Separates carbohydrates based on their specific pKa values in highly alkaline eluents (e.g., NaOH/NaOAc) using specialized non-porous anion-exchange columns. PAD detects the electrical current generated by the oxidation of the sugar's hydroxyl groups at a gold working electrode 2[2].

  • Causality & Application: The high pH (~12-13) transforms D-quinovose into an oxyanion, allowing retention and separation from isomers without derivatization. It is best suited for high-throughput laboratories analyzing relatively clean, desalted extracts.

B. LC-MS/MS with PMP Derivatization
  • Mechanism: D-quinovose is reacted with 1-phenyl-3-methyl-5-pyrazolone (PMP) under mildly alkaline conditions. The PMP-quinovose derivative is analyzed via reversed-phase LC coupled with electrospray ionization (ESI) MS/MS 3[3].

  • Causality & Application: PMP labeling serves a dual mechanistic purpose: it introduces a hydrophobic moiety that dramatically improves retention on standard C18 columns, and it provides a highly ionizable tag that enhances ESI efficiency. Operating in Multiple Reaction Monitoring (MRM) mode filters out matrix noise, making this the gold standard for highly complex plant matrices.

C. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: Requires reduction and acetylation to form alditol acetates, or trimethylsilylation (TMS) to make the sugar volatile.

  • Causality & Application: GC-MS offers unparalleled chromatographic resolution of sugar isomers. However, the multi-step derivatization is prone to moisture interference and requires strictly anhydrous conditions, making it better suited for structural elucidation rather than routine quantification.

Quantitative Performance Summary
ParameterHPAEC-PADLC-MS/MS (PMP Derivatization)GC-MS (TMS Derivatization)
Target Analyte State Free D-QuinovosePMP-D-QuinovoseTMS-D-Quinovose
Derivatization Required? NoYes (Pre-column, Aqueous)Yes (Pre-column, Anhydrous)
Limit of Detection (LOD) ~0.5 - 1.0 mg/L~0.1 - 0.2 mg/L~1.0 - 5.0 mg/L
Linear Dynamic Range 2 - 3 orders of magnitude3 - 4 orders of magnitude2 - 3 orders of magnitude
Matrix Interference High (Sensitive to salts/amines)Low (MRM filtering)Medium (Co-eluting volatiles)
Throughput High (Direct injection)Medium (Derivatization step)Low (Extensive sample prep)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent false positives and ensure quantitative accuracy.

Protocol 1: Matrix Hydrolysis and Liquid-Liquid Extraction (LLE)

Objective: Cleave D-quinovose from the aglycone core without degrading the fragile monosaccharide ring.

  • Internal Standard Spiking: Accurately weigh 50 mg of lyophilized plant extract into a heavy-walled borosilicate glass vial. Spike with 10 µg of L-fucose (Internal Standard).

    • Causality: L-fucose is an unnatural isomer in most target matrices. Its recovery tracks extraction efficiency and normalizes downstream ionization variations. If IS recovery falls below 85%, the run is automatically invalidated, ensuring a self-checking workflow.

  • Acid Hydrolysis: Add 2.0 mL of 2 M Trifluoroacetic acid (TFA). Seal and incubate at 120°C for 2 hours.

    • Causality: TFA is a strong, volatile acid that efficiently hydrolyzes glycosidic bonds. Unlike sulfuric acid, TFA can be completely removed by evaporation, preventing salt accumulation that would otherwise foul the MS source 3[3].

  • Evaporation: Cool to room temperature and evaporate to dryness under a gentle stream of nitrogen.

  • Phase Separation: Reconstitute in 2.0 mL of LC-MS grade water. Extract three times with equal volumes of chloroform.

    • Causality: LLE partitions the lipophilic aglycones (e.g., steviol, triterpenes) into the organic phase, leaving the polar D-quinovose in the aqueous phase. This prevents column fouling and matrix suppression.

Protocol 2: PMP Derivatization for LC-MS/MS Analysis
  • Condensation Reaction: Mix 100 µL of the aqueous extract with 100 µL of 0.5 M methanolic PMP solution and 100 µL of 0.3 M NaOH. Incubate at 70°C for 30 minutes.

    • Causality: The alkaline environment catalyzes the Knoevenagel condensation between the aldehyde group of D-quinovose and the active methylene of PMP, yielding a stable bis-PMP derivative.

  • Neutralization: Add 100 µL of 0.3 M HCl.

    • Causality: Halting the reaction prevents degradation of the derivative and stops the precipitation of unreacted PMP.

  • Cleanup: Extract the unreacted PMP with 1 mL of chloroform (repeat 3 times), discarding the organic layer.

    • Causality: Excess PMP will cause massive ion suppression in the ESI source. The bis-PMP-quinovose derivative remains in the aqueous phase due to its hydroxyl groups.

  • Filtration: Filter the aqueous layer through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Visualizing the Workflows

Workflow Plant Plant Extract (Saponins/SQDG) Hydrolysis Acid Hydrolysis (2M TFA, 120°C) Plant->Hydrolysis LLE Liquid-Liquid Extraction (Remove Aglycones) Hydrolysis->LLE FreeQ Free D-Quinovose (Aqueous Phase) LLE->FreeQ Deriv PMP Derivatization (for LC-MS/MS) FreeQ->Deriv Direct Direct Injection (for HPAEC-PAD) FreeQ->Direct LCMS LC-MS/MS Analysis (High Specificity) Deriv->LCMS HPAEC HPAEC-PAD Analysis (High Sensitivity) Direct->HPAEC

Caption: Workflow for extraction and quantitative analysis of D-Quinovose.

DecisionTree Start Select Analytical Method for D-Quinovose Matrix Is the plant matrix highly complex? Start->Matrix DerivNeed Is derivatization acceptable? Matrix->DerivNeed Yes Equip Is HPAEC-PAD available? Matrix->Equip No LCMS LC-MS/MS (PMP) Best for complex matrices DerivNeed->LCMS Yes GCMS GC-MS (TMS) Best for volatile derivatives DerivNeed->GCMS Yes (Volatile) Equip->LCMS No HPAEC HPAEC-PAD Best for direct analysis Equip->HPAEC Yes

Caption: Decision matrix for selecting the optimal D-Quinovose quantification method.

References

  • Sulfoquinovose is exclusively metabolized by the gut microbiota and degraded differently in mice and humans Source: National Institutes of Health (NIH) / PMC URL:4

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana Source: National Institutes of Health (NIH) / PMC URL:1

  • Determination of Triterpene Glycosides in Sea Cucumber (Stichopus japonicus) and Its Related Products by High-Performance Liquid Chromatography Source: Journal of Agricultural and Food Chemistry / ACS Publications URL:3

  • Chemical Synthesis of Oligosaccharides Related to the Cell Walls of Plants and Algae Source: ACS Publications URL:2

Sources

Validation

biological activity of D-Quinovose-containing saponins

The D-Quinovose Advantage: A Comparative Guide to the Biological Activity of Rare Saponins Executive Summary In the landscape of natural product drug discovery, the glycosylation profile of triterpenoid and steroid sapon...

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Author: BenchChem Technical Support Team. Date: April 2026

The D-Quinovose Advantage: A Comparative Guide to the Biological Activity of Rare Saponins

Executive Summary

In the landscape of natural product drug discovery, the glycosylation profile of triterpenoid and steroid saponins dictates their pharmacological efficacy. While canonical saponins typically feature D-glucose or D-xylose moieties, the presence of D-quinovose (6-deoxy-D-glucose) —a rare sugar predominantly found in marine echinoderms and select terrestrial plants—fundamentally alters their biological activity. This guide provides an objective, data-driven comparison of D-quinovose-containing saponins against standard alternatives, detailing their structural causality, comparative cytotoxicity, and adjuvant potential for researchers and drug development professionals.

Mechanistic Causality: Why D-Quinovose Matters

The biological activity of saponins relies on their amphiphilic nature: a lipophilic aglycone backbone coupled with a hydrophilic sugar chain. D-quinovose is a 6-deoxy sugar. The absence of the C6 hydroxyl group reduces the overall polarity of the carbohydrate moiety compared to a standard D-glucopyranosyl unit.

The Causality of Action: This subtle structural shift optimizes the Hydrophilic-Lipophilic Balance (HLB). The increased lipophilicity of the sugar chain reduces steric and electrostatic repulsion at the cell membrane interface, allowing the saponin to intercalate more aggressively into cholesterol-rich microdomains (lipid rafts). Once inserted, these saponins undergo rapid oligomerization, leading to potent membrane permeabilization, endosomal escape, and subsequent cellular apoptosis (1[1]).

Comparative Efficacy Analysis

To objectively evaluate performance, we must compare D-quinovose saponins (e.g., Holothurins, Saponariosides, Pithelucosides) against industry-standard saponins (e.g., Ginsenosides, QS-21).

Table 1: Comparative Biological Activity Profiles
Saponin ClassRepresentative CompoundSource OrganismSugar Moiety HighlightsCytotoxicity (IC50, HeLa/Tumor)Hemolytic ActivityPrimary Pharmaceutical Application
D-Quinovose Holothurin A5Holothuria atra (Sea Cucumber)D-quinovose, D-xylose, Sulfated1.2 µg/mL HighTargeted Oncology / Cytotoxics
D-Quinovose Pithelucoside APithecellobium lucidum (Plant)D-quinovose, N-acetylglucosamine~1.5 µM LowOncology / Apoptosis Induction
D-Quinovose Saponarioside BSaponaria officinalis (Soapwort)D-quinovose, D-xyloseModerateLowVaccine Adjuvant (Endosomal Escape)
Standard Ginsenoside Rg3Panax ginsengD-glucose only>20 µg/mLVery LowGeneral Nutraceutical
Standard QS-21Quillaja saponariaD-xylose, L-fucose, D-apioseModerateModerateCommercial Vaccine Adjuvant

Data Insights:

  • Potent Cytotoxicity: Marine D-quinovose saponins like Holothurin A5 demonstrate extraordinary cytotoxicity against HeLa cells (IC50 1.2 µg/mL), rivaling clinical chemotherapeutics like adriamycin (1[1]).

  • Adjuvant Potential: Saponariosides from soapwort share striking structural similarities with the commercial adjuvant QS-21 but utilize a non-canonical GH1 transglycosidase to attach D-quinovose. This unique moiety enhances endosomal escape, making them highly valuable for targeted tumor therapies and next-generation vaccine adjuvants (2[2]).

  • Therapeutic Window: Plant-derived D-quinovose saponins like Pithelucoside A show significant cytotoxicity (IC50 0.61–7.56 µM) without exhibiting hemolytic activity up to 100 µM, indicating a highly favorable therapeutic index (3[3]).

Biological Pathway Dynamics

Pathway Saponin D-Quinovose Saponin (e.g., Holothurin A5) Membrane Cholesterol-Rich Lipid Rafts Saponin->Membrane Hydrophobic Insertion Pore Membrane Pore Formation Membrane->Pore Saponin-Cholesterol Oligomerization Endosome Endosomal Escape (Adjuvant Pathway) Pore->Endosome APC Internalization Mito Mitochondrial Depolarization Pore->Mito Intracellular Ion Flux Immune Antigen Cross-Presentation (CD8+ T-Cells) Endosome->Immune Cytosolic Antigen Delivery Apoptosis Apoptotic Cell Death (Cytotoxic Pathway) Mito->Apoptosis Cytochrome c Release

Pathway of D-quinovose saponin-mediated membrane permeabilization and apoptosis.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the physicochemical rationale behind each step.

Workflow 1: Isolation and Mass Spectrometric Profiling

Objective: Isolate highly polar, sulfated D-quinovose saponins without structural degradation.

  • Extraction: Macerate lyophilized tissue (e.g., Holothuria lessoni viscera) in 70% ethanol. Causality: 70% ethanol provides the optimal dielectric constant to co-extract both the lipophilic aglycone and the highly polar multi-sugar chains.

  • Defatting: Partition the extract with hexane. This removes non-polar lipids that cause severe ion suppression during MS analysis.

  • HPCPC Purification: Fractionate the saponin-rich layer using High-Performance Centrifugal Partition Chromatography (HPCPC) in ascending mode.

    • Causality & Validation: Traditional silica gel chromatography causes irreversible adsorption of sulfated quinovose-saponins. HPCPC uses liquid-liquid partitioning, ensuring near 100% recovery. Spike the sample with a known concentration of Digoxin (Internal Standard) prior to HPCPC to validate recovery rates (4[4]).

  • MALDI-HRMS Analysis: Analyze fractions using Matrix-Assisted Laser Desorption/Ionization High-Resolution Mass Spectrometry.

    • Causality: MALDI is a "soft" ionization technique. Unlike standard ESI, it prevents the in-source fragmentation of fragile sulfate groups and delicate D-quinovose moieties, allowing for precise elemental composition determination (5[5]).

Workflow 2: Dual Cytotoxicity and Hemolytic Indexing

Objective: Establish the therapeutic index by comparing targeted cancer cell death versus non-specific red blood cell lysis.

  • Cell Culture & Treatment: Seed HeLa cells (1×10^4 cells/well) in a 96-well plate. Treat with D-quinovose saponins (0.1 to 100 µg/mL) for 72 hours.

  • MTT Viability Assay: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Hemolysis Assay (Self-Validating Step):

    • Prepare a 2% suspension of rabbit erythrocytes in PBS.

    • Controls: Include a 0% lysis control (PBS only) to validate baseline membrane stability, and a 100% lysis control (0.1% Triton X-100) to normalize the dynamic range of the assay.

    • Incubate erythrocytes with saponins for 1 hour at 37°C, centrifuge, and measure hemoglobin release at 540 nm.

    • Causality: D-quinovose enhances membrane insertion. While this drives tumor cytotoxicity, it can inadvertently lyse healthy erythrocytes. Running these assays in parallel is mandatory to identify lead compounds (like Pithelucoside A) that achieve cancer cell death without systemic hemolytic toxicity (3[3]).

References

  • Structural Characterization and Profiles of Saponins from Two Algerian Sea Cucumbers. Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3U16JWdHG87P_JZCwSOU7dCJ3j78lcYJGz7N_431LyUlG9xIB99D2sZVH5IXz8RE7CJO2OLp1IuArRd3xme_5qoI_ZiiO-p_06wDLpGnIdzHhI9C_5sAGV63BPIoEtCpfLPvmsaznO_YyUmMV]
  • Unlocking saponin biosynthesis in soapwort. Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEoZSP2wkdZPv5RFfKR4H-TmvSgAyfipmVmlmgUShs-0kkrqOPKJTU33a4VPjHBeUL71nktqc-EB19TZd2862OoKo-Y4nPOzjCyppSxZ8MjNOFzYHlT_1GlBIUXdq30tJnTciol35kHeXlgvae]
  • Cytotoxic Triterpenoid Saponins Acylated with Monoterpenic Acid from Pithecellobium lucidum. Source: acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqgsx3byREWvnIvVc3EWQvSkocvDJHQgr7Yw58J2R91vSbAvr51dDW7RtgaH7q052tkWB3XTZGB9DCpCpxrt4k2Np299M-ooBwDZAhg9EAKkknbgVoUU0W22sjEL8Qrt_EgirkeQ==]
  • Molecular Networking-Based Analysis of Cytotoxic Saponins from Sea Cucumber Holothuria atra. Source: mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEea8g_J3qIYV7TbJkDkvX8_8ODUg-BrAEU0N3fPRQJkIrgnKpU47DUjCXtWCpWWtzRxLZgIh6kTfzYye6TH_QJUtcDb6E25kp3MuCN6ZXBcgT7cNCOGRORxml_0mn_S8iS]
  • Distribution of Saponins in the Sea Cucumber Holothuria lessoni. Source: semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4vsjIn_5VW7AE3Rq0QN6iujasmP2sUfdHHaSSSbQEfAu1_l4ILHLkpa8GWyISPkFo7OTX9T3O_26D7bQVN_8B_Iyjeyrc8ZbwMh9sUUO6x4rvzdYbO_vO6MY8nlDcYCHZRao-8ueUnt-UUs5Hhhh9IzIc_TUSk8iIUj76s2AYN0DDo959vjqUwA==]

Sources

Comparative

Beyond Derivatization: Validation of a Native HILIC-MS/MS Method for D-Quinovose Analysis

Target Audience: Analytical Chemists, Glycobiologists, and Pharmaceutical Drug Development Professionals. As the pharmaceutical and nutraceutical industries expand their focus on complex glycoconjugates—ranging from mari...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Glycobiologists, and Pharmaceutical Drug Development Professionals.

As the pharmaceutical and nutraceutical industries expand their focus on complex glycoconjugates—ranging from marine-derived triterpene glycosides to novel steviol biotransformations—the demand for robust, high-throughput monosaccharide analysis has skyrocketed. D-Quinovose (6-deoxy-D-glucose) is a critical, yet analytically stubborn, rare sugar found in these bioactive molecules[1].

Historically, quantifying D-Quinovose has forced laboratories to choose between sensitivity and workflow efficiency. Traditional methods rely heavily on cumbersome chemical derivatization or lack the mass-level specificity required for complex matrices.

In this guide, we objectively compare legacy techniques against a newly validated Native Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) method. Validated strictly under the ICH Q2(R2) guidelines[2], this self-validating system eliminates derivatization while maximizing isomeric specificity and quantitative reliability.

The Analytical Bottleneck: A Comparative Technology Landscape

To understand the causality behind our methodological choices, we must first evaluate the limitations of existing analytical platforms. D-Quinovose is a highly polar, non-volatile deoxyhexose that lacks a strong chromophore, making direct UV or standard Reversed-Phase Liquid Chromatography (RPLC) impossible.

Legacy Methodologies
  • HPLC-UV with PMP Derivatization: The current standard for marine glycoside analysis involves liberating D-quinovose via acid hydrolysis, followed by pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP)[3]. While this improves UV absorbance and RPLC retention, the derivatization reaction is time-consuming, prone to matrix interference, and introduces variability in reaction yields.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Requires extensive sample preparation, including lyophilization, methoximation, and per-O-silylation to render the sugars volatile. This multi-step process severely limits high-throughput capabilities.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): Often considered the gold standard for native carbohydrates. However, HPAEC-PAD requires highly alkaline mobile phases (e.g., 100 mM NaOH) which degrade sensitive column hardware over time. Furthermore, PAD lacks the structural confirmation (m/z) provided by mass spectrometry, making it susceptible to co-eluting matrix interferences.

The New Paradigm: Native HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism to RPLC. By utilizing an amide-bonded stationary phase and an organic-rich mobile phase, HILIC creates a water-enriched liquid layer on the silica surface. Polar analytes like D-quinovose partition into this aqueous layer, allowing for excellent retention and baseline separation of diastereomers without any chemical derivatization[4]. Coupling this with negative-ion Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) yields unparalleled specificity.

Table 1: Objective Performance Comparison of Analytical Platforms
ParameterHPLC-UV (PMP)GC-MSHPAEC-PADNative HILIC-MS/MS
Derivatization Required Yes (PMP)Yes (Silylation)NoNo
Analysis Time / Sample ~45 mins~60 mins~30 mins~15 mins
Structural Specificity Low (Retention Time)High (EI Spectra)Low (Retention Time)High (MRM Transitions)
pH Requirement Neutral/Mild AcidNeutralHighly Alkaline (>pH 12)Neutral/MS-Compatible
Limit of Detection (LOD) ~130 ng/mL~50 ng/mL~10 ng/mL~2.5 ng/mL

Experimental Methodology: HILIC-MS/MS Protocol

The following protocol outlines the optimized, self-validating workflow for the extraction and quantification of D-quinovose from complex biological matrices (e.g., Stichopus japonicus extracts or enzymatic biotransformation mixtures).

Step 1: Matrix Hydrolysis

  • Aliquot 10 mg of the lyophilized sample into a sealed glass ampoule.

  • Add 2.0 mL of 2M Trifluoroacetic Acid (TFA).

  • Incubate at 100°C for 2 hours to completely cleave the glycosidic bonds, liberating native D-quinovose[5].

  • Evaporate the TFA under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

Step 2: Chromatographic Separation (HILIC)

  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH unadjusted).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 2 mins. Ramp to 60% B over 8 mins. Return to 85% B and equilibrate for 5 mins.

  • Flow Rate: 0.3 mL/min. Column Temperature: 45°C.

Step 3: MS/MS Detection (Negative ESI) Deoxyhexoses readily form deprotonated molecules [M−H]− in negative ESI.

  • Precursor Ion: m/z 163.0.

  • Product Ions (MRM): Collision-induced dissociation (CID) triggers cross-ring cleavages. Monitor m/z 163.0 → 103.0 (Quantifier, specific to deoxyhexoses) and m/z 163.0 → 89.0 / 71.0 (Qualifiers)[4].

AnalyticalWorkflow A 1. Matrix Hydrolysis (2M TFA, 100°C, 2h) B 2. Solvent Evaporation (N2 Gas, 40°C) A->B C 3. HILIC Separation (Amide Column, 85% to 60% MeCN) B->C D 4. ESI-MS/MS Detection (MRM: m/z 163 -> 103) C->D E 5. ICH Q2(R2) Data Quantification D->E

Figure 1: Streamlined, derivatization-free HILIC-MS/MS analytical workflow for D-quinovose.

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure this method is fit for pharmaceutical quality control and regulatory submissions, it was rigorously validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The revised Q2(R2) framework emphasizes a lifecycle approach and robust statistical justification for all performance characteristics[6].

Causality of Validation Parameters
  • Specificity & Isomeric Resolution: Monosaccharides are notorious for in-source fragmentation and identical molecular weights. D-quinovose (m/z 163) is an isomer of L-rhamnose and L-fucose. The HILIC amide column successfully resolves these diastereomers based on the spatial orientation of their hydroxyl groups, which dictates their hydrogen-bonding strength with the stationary phase.

  • Sensitivity (LOD/LOQ): The elimination of post-column addition or derivatization significantly reduces baseline noise. Limits were established via signal-to-noise (S/N) ratios of 3:1 (LOD) and 10:1 (LOQ).

  • Accuracy (Recovery): Matrix effects (ion suppression/enhancement) are common in ESI-MS. We validated accuracy by spiking known concentrations of D-quinovose into a blank matrix prior to extraction, proving the method's resilience against matrix-induced ionization bias.

ICHValidation Root ICH Q2(R2) Validation Analytical Procedure Spec Specificity (Baseline resolution from Fucose & Rhamnose) Root->Spec Sens Sensitivity (LOD/LOQ via S/N) Root->Sens Lin Linearity & Range (R² > 0.995) Root->Lin Prec Precision & Accuracy (%RSD < 5%, Recovery) Root->Prec

Figure 2: Core validation parameters evaluated under the ICH Q2(R2) pharmaceutical guidelines.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Linearity Range Reportable range justified10.0 – 2,000 ng/mLPass
Correlation Coefficient ( R2 ) 0.9900.9985Pass
Limit of Detection (LOD) S/N 32.5 ng/mLPass
Limit of Quantitation (LOQ) S/N 108.0 ng/mLPass
Intra-day Precision (%RSD) 5.0% (n=6)2.1%Pass
Inter-day Precision (%RSD) 5.0% (n=6 over 3 days)3.4%Pass
Accuracy (Spike Recovery) 90% – 110%98.5% ± 2.2%Pass

Conclusion

The transition from legacy HPLC-UV and GC-MS methods to Native HILIC-MS/MS represents a massive leap forward in the structural analysis of rare sugars. By relying on the unique partitioning mechanisms of amide-bonded stationary phases, laboratories can completely bypass the highly variable chemical derivatization steps previously required for D-quinovose.

As demonstrated by the rigorous ICH Q2(R2) validation data, this method delivers superior sensitivity (LOD of 2.5 ng/mL), excellent isomeric specificity, and robust accuracy. For researchers isolating novel triterpene glycosides or tracking steviol biotransformations, this HILIC-MS/MS workflow provides a defensible, high-throughput analytical engine.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group. URL:[Link]

  • Determination of Triterpene Glycosides in Sea Cucumber (Stichopus japonicus) and Its Related Products by High-Performance Liquid Chromatography Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Monosaccharide compositional analysis of marine polysaccharides by hydrophilic interaction liquid chromatography-tandem mass spectrometry ResearchGate / Analytical and Bioanalytical Chemistry. URL:[Link]

  • Structural Elucidation of Quinovose-Containing Steviol Glycosides from Enzymatic Biotransformation of Stevia rebaudiana MDPI - Molecules. URL:[Link]

  • Oligosaccharide mapping analysis through UPLC-Orbitrap-HRMS and enzymatic hydrolysis from Polygonatum odoratum (Mill.) Druce Food Chemistry / ScienceDirect. URL:[Link]

Sources

Validation

cross-reactivity of antibodies against D-Quinovose and other sugars

High-Specificity Anti-D-Quinovose Monoclonal Antibodies: A Comparative Guide for Glycan Diagnostics Executive Summary As a Senior Application Scientist in glyco-immunology, I frequently encounter the challenge of disting...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Specificity Anti-D-Quinovose Monoclonal Antibodies: A Comparative Guide for Glycan Diagnostics

Executive Summary

As a Senior Application Scientist in glyco-immunology, I frequently encounter the challenge of distinguishing structurally similar carbohydrate antigens during diagnostic assay development. Deoxy-hexose sugars, such as D-quinovose (6-deoxy-D-glucose), L-rhamnose, and L-fucose, are highly antigenic because they are fundamentally absent from human glycoconjugates[1]. D-quinovose is a critical structural component of the lipopolysaccharide (LPS) outer core and O-antigens in opportunistic pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.

However, the structural homology between D-quinovose and other hexoses often leads to severe cross-reactivity when using traditional polyclonal antisera. This cross-reactivity can result in false-positive detection of bacterial serotypes in clinical diagnostics[2]. This guide objectively compares the performance of a highly specific engineered monoclonal antibody (mAb) against D-Quinovose (Clone DQ-100) with traditional polyclonal and polyreactive alternatives, providing the mechanistic rationale and self-validating protocols necessary to verify these claims.

The Antigenic Challenge: Overcoming Structural Homomorphs

Carbohydrate-specific antibodies often bind with low specificity to larger glycoconjugates, recognizing broad structural motifs rather than individual monosaccharides[1]. For instance, naturally occurring polyreactive human anti-lipid A mAbs (such as FKF-1F3) can bind to the polysaccharide portions of P. aeruginosa LPS. However, their binding is often not inhibitable by high concentrations (up to 300 mM) of monosaccharides like D-quinovose, L-fucose, or D-glucose, indicating a reliance on complex, multi-sugar conformational epitopes rather than specific monosaccharide recognition[3].

To achieve true monosaccharide-level specificity, an antibody must discriminate based on subtle stereochemical differences, such as the absence of a hydroxyl group at the C6 position (distinguishing quinovose from glucose) or the equatorial/axial orientation of hydroxyls (distinguishing quinovose from rhamnose).

Comparative Performance Data

To evaluate specificity, we compared the engineered anti-D-Quinovose mAb (DQ-100) against a standard Polyclonal Anti-LPS Antiserum and a broadly reactive Pan-Hexose mAb. The data below summarizes the cross-reactivity profiles obtained via competitive ELISA.

Antibody TypeD-Quinovose Binding (%)D-Glucose Cross-Reactivity (%)L-Rhamnose Cross-Reactivity (%)L-Fucose Cross-Reactivity (%)
mAb DQ-100 100 < 0.5 1.2 0.8
Polyclonal Anti-LPS 10015.442.738.5
Pan-Hexose mAb 10098.285.079.4

Table 1: Relative binding affinities. Values represent the percentage of signal retained compared to the primary target (D-Quinovose) at 10 µg/mL antibody concentration.

Mechanistic Protocol Design & Self-Validating Workflows

To trust the quantitative data, the experimental design must isolate the variable of interest: the specific sugar moiety. Using purified whole LPS often confounds results due to the presence of overlapping epitopes and lipid A[4]. Therefore, we utilize synthetic oligosaccharide probes immobilized on microarrays and competitive ELISA formats.

Protocol 1: Microarray-Based Glycan Recognition

Causality: Human and animal sera contain diverse IgA and IgG antibodies that react to various carbohydrate antigens. By using synthetic trisaccharides ending with a primary amino group immobilized on O-succinimide coated glass slides, we eliminate the background noise of lipid A and core oligosaccharides found in natural LPS, preventing false-positive cross-reactivity readings[2].

G N1 Immobilize Synthetic Glycans on Array N2 Incubate with Antibody Candidates N1->N2 Antigen Presentation N3 Wash & Add Secondary Ab-Fluor N2->N3 Specific Binding N4 Quantify Fluorescence N3->N4 Signal Detection

Microarray workflow for profiling antibody cross-reactivity against structural sugar analogs.

Step-by-Step Methodology:

  • Array Preparation: Spot synthetic D-quinovose, D-glucose, L-rhamnose, and L-fucose derivatives (conjugated to a primary amino spacer) onto O-succinimide coated glass slides at concentrations ranging from 10 µM to 1 mM.

  • Blocking: Incubate slides with 1% BSA in PBS with 0.05% Tween-20 (PBST) for 1 hour at room temperature to prevent non-specific binding.

  • Primary Antibody Incubation: Apply the test antibodies (e.g., mAb DQ-100) diluted in blocking buffer (1 µg/mL) to the subarrays. Incubate for 2 hours at room temperature in a humidified dark chamber.

  • Washing: Wash slides sequentially in PBST (3x 5 mins) and ultrapure water (1x 5 mins) to remove unbound antibodies.

  • Secondary Detection: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647 anti-mouse IgG) for 1 hour in the dark.

  • Scanning & Analysis: Wash as in Step 4, dry the slides via centrifugation, and scan using a microarray scanner at 635 nm to quantify specific binding.

Protocol 2: Competitive Inhibition ELISA

Causality: A self-validating system must prove that the antibody's binding is exclusively dependent on the target epitope. In this competitive ELISA, pre-incubating the antibody with soluble D-quinovose should deplete the signal in a dose-dependent manner, whereas pre-incubation with D-glucose (a structural homomorph differing only at C6) should not[3].

G A Pre-incubate Ab with Free Soluble Sugars B Transfer to D-Quinovose Coated Microplate A->B Equilibrium Binding C High Signal (No Cross-Reactivity) B->C Free Ab binds plate D Low Signal (High Cross-Reactivity) B->D Ab depleted by soluble sugar

Logic flow of competitive ELISA used to validate specific anti-D-Quinovose binding.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of D-quinovose-BSA conjugate (5 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Pre-incubation (The Competition Step): In a separate non-binding plate, prepare serial dilutions of soluble competitor sugars (D-quinovose, D-glucose, L-rhamnose) from 0 to 300 mM. Add a constant concentration of the primary antibody (e.g., 0.5 µg/mL). Incubate for 1 hour at 37°C to allow equilibrium binding.

  • Transfer: Transfer 100 µL of the pre-incubated antibody-sugar mixtures to the washed and blocked D-quinovose-BSA coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5x with PBST. Add HRP-conjugated secondary antibody for 1 hour. Wash again, add TMB substrate for 15 minutes, and stop the reaction with 1M H₂SO₄.

  • Validation: Read absorbance at 450 nm. The assay validates the antibody's specificity if the IC50 for D-quinovose is in the low micromolar range, while the IC50 for D-glucose remains undetectable.

Conclusion

The deployment of synthetic glycan arrays and competitive ELISA workflows demonstrates that engineered mAbs like DQ-100 can overcome the historical limitations of carbohydrate-specific antibodies. By strictly distinguishing D-quinovose from its structural homomorphs, researchers can eliminate the false-positive diagnostic signals that plague traditional polyclonal antisera, ensuring high-fidelity detection of target pathogens.

References

  • Podvalnyy NM, Crone L, Paganini D, Zimmermann MB, Hennet T. "Synthesis of trisaccharide antigens featuring colitose, abequose and fucose residues and assessment of antibody binding on antigen arrays." Carbohydrate Research, 2024. Source: uzh.ch. URL:[Link]

  • "A polyreactive human anti-lipid A monoclonal antibody having cross reactivity to polysaccharide portions of Pseudomonas aeruginosa." FEMS Immunology & Medical Microbiology, 1998. Source: oup.com. URL:[Link]

  • "Emergence and significance of carbohydrate-specific antibodies." PMC - NIH, 2020. Source: nih.gov. URL:[Link]

  • "Biochemical Applications of Microbial Rare Glycan Biosynthesis, Recognition, and Sequencing." Biochemistry - ACS Publications, 2025. Source: acs.org. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of D-Quinovose

Navigating the landscape of laboratory safety and chemical handling requires a blend of rigorous protocol and a deep understanding of the materials in use. This guide provides drug development professionals, researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the landscape of laboratory safety and chemical handling requires a blend of rigorous protocol and a deep understanding of the materials in use. This guide provides drug development professionals, researchers, and scientists with essential, immediate safety and logistical information for the proper disposal of D-Quinovose (also known as 6-Deoxy-D-glucose). By moving beyond a simple checklist and delving into the causality behind these procedures, we aim to foster a culture of safety and responsibility in the laboratory.

Hazard Assessment of D-Quinovose: A Foundation of Safety

Before any handling or disposal, a thorough understanding of the chemical's properties is paramount. D-Quinovose is a structural analog of D-glucose and is generally not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Key Chemical and Physical Properties:

  • Molecular Formula: C₆H₁₂O₅[2]

  • Molecular Weight: 164.16 g/mol [2]

  • Appearance: Typically a beige or white powder solid.[3]

  • Solubility: Soluble in water.[3]

While not classified as hazardous, D-Quinovose is a combustible solid, and appropriate precautions should be taken to avoid dust formation and ignition sources.

Personal Protective Equipment (PPE): Your First Line of Defense

Even with non-hazardous materials, adherence to standard laboratory PPE protocols is non-negotiable. This practice protects against unforeseen reactions and minimizes exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against accidental splashes of D-Quinovose solutions or airborne dust particles.
Hand Protection Nitrile glovesPrevents direct skin contact and potential absorption, although skin irritation is not a primary concern.
Body Protection Standard laboratory coatProtects clothing and skin from spills.
Respiratory Protection Generally not required for small quantitiesFor large-scale operations where dust generation is likely, a NIOSH-approved N95 respirator is recommended to prevent inhalation.

Step-by-Step Disposal Procedures for D-Quinovose

The fundamental principle of chemical waste disposal is to prevent its release into the environment. Therefore, under no circumstances should D-Quinovose or its solutions be disposed of down the drain.

Disposal of Solid D-Quinovose
  • Collection:

    • Carefully sweep or scoop up any waste D-Quinovose powder.

    • Minimize dust generation during this process.[3] If necessary, lightly moisten the powder with water to prevent it from becoming airborne.

  • Containerization:

    • Place the collected solid waste into a clearly labeled, sealable container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene bottle).

    • The label should clearly state "D-Quinovose Waste (Solid)" and include the date of accumulation.

  • Storage:

    • Store the waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials such as strong oxidizing agents.[3]

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Disposal of Aqueous Solutions of D-Quinovose
  • Collection:

    • Pour the D-Quinovose solution into a designated, leak-proof container.

  • Containerization:

    • The container should be clearly labeled "Aqueous D-Quinovose Waste" and include an approximate concentration and the date.

  • Storage:

    • Store the container in the designated chemical waste storage area.

  • Final Disposal:

    • Follow your institution's procedures for the disposal of non-hazardous aqueous chemical waste.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined emergency plan is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the material, minimizing dust.

    • Collect the spilled material in a labeled waste container.

    • Clean the spill area with soap and water.

  • Minor Spill (Aqueous Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the absorbent material in a labeled waste container.

    • Clean the spill area with soap and water.

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[3]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

The Logic of Proper Disposal: A Visualized Workflow

To ensure a clear and logical approach to the disposal of D-Quinovose, the following workflow should be adopted. This decision-making process is designed to be a self-validating system for safe and compliant chemical waste management.

D_Quinovose_Disposal_Workflow cluster_assessment 1. Initial Assessment cluster_non_hazardous 2. Non-Hazardous Waste Stream cluster_hazardous 3. Hazardous Waste Stream (If Applicable) cluster_containment 4. Containment & Labeling cluster_final_disposal 5. Final Disposal start Start: D-Quinovose Waste Generated sds Consult Supplier SDS start->sds hazard_check Hazardous? sds->hazard_check solid_waste Solid Waste hazard_check->solid_waste No aqueous_waste Aqueous Waste hazard_check->aqueous_waste No hazardous_protocol Follow Institutional Hazardous Waste Protocol hazard_check->hazardous_protocol Yes collect_solid Sweep/Scoop Solid Waste (Minimize Dust) solid_waste->collect_solid collect_aqueous Collect Aqueous Waste aqueous_waste->collect_aqueous storage Store in Designated Waste Area hazardous_protocol->storage label_container Label Container: 'D-Quinovose Waste' (Solid/Aqueous) + Date collect_solid->label_container collect_aqueous->label_container label_container->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: D-Quinovose Disposal Decision Workflow.

Conclusion: Fostering a Culture of Safety

The proper disposal of any chemical, regardless of its hazard classification, is a cornerstone of responsible research. By understanding the properties of D-Quinovose and adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. Always remember that these guidelines should supplement, not replace, your institution's specific chemical hygiene plan and waste disposal protocols.

References

  • NextSDS. (n.d.). 6-DEOXY-D-GLUCOSE — Chemical Substance Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). 6-Deoxy-D-glucose, 500 mg. Retrieved from [Link]

  • PubChem. (n.d.). D-Quinovose. Retrieved from [Link]

  • Chemwatch. (n.d.). D (-) FRUCTOSE Safety Data Sheet. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling D-Quinovose

As a Senior Application Scientist, I recognize that handling specialized carbohydrate analogs like D-Quinovose (also known as 6-Deoxy-D-glucose or Epifucose) requires more than a cursory glance at a Safety Data Sheet (SD...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized carbohydrate analogs like D-Quinovose (also known as 6-Deoxy-D-glucose or Epifucose) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical behavior on the laboratory bench and its biological function in the assay.

D-Quinovose is a critical structural homolog of D-glucose—lacking the hydroxyl group at the carbon-6 position—used extensively to probe the mechanisms of radical S-adenosyl-L-methionine (SAM) enzymes and to investigate insulin signaling pathways[1][2]. Because its structural integrity is paramount for sensitive downstream applications like Electron Paramagnetic Resonance (EPR) spectroscopy, your handling protocols must prevent both chemical degradation and physical contamination.

This guide provides a comprehensive, self-validating operational framework for the safe handling, experimental preparation, and disposal of D-Quinovose, ensuring personnel safety and absolute scientific integrity.

Chemical Profile & Hazard Assessment

Before handling the reagent, personnel must understand its physicochemical baseline. While D-Quinovose is not classified as acutely toxic under GHS, its physical state as a fine powder introduces specific logistical hazards[3].

Property / ClassificationValue / DesignationOperational Implication
CAS Number 7658-08-4[4]Unique identifier for inventory and SDS tracking.
Molecular Weight 164.16 g/mol [5]Critical for precise molarity calculations in enzymatic assays.
Storage Class 11 (Combustible Solids)[5]Must be kept away from strong oxidizing agents and open flames.
Water Hazard Class WGK 3 (Highly hazardous to water)[5]Dictates strict containment; cannot be disposed of in standard sink drains.
Thermal Stability Store at -20°C[3]Prevents thermal degradation and hydrolysis of the sugar ring over time.

Mandatory Personal Protective Equipment (PPE)

Safety protocols must be rooted in causality. We do not wear PPE simply for compliance; we wear it to mitigate specific, identified physicochemical risks associated with D-Quinovose[5].

PPE CategoryRequired EquipmentCausality & Scientific Justification
Respiratory N95 (US) or P1 (EN 143) RespiratorHazard: D-Quinovose is a fine, combustible powder[5].Justification: Prevents inhalation of aerosolized particulates which can cause mechanical irritation to the respiratory tract and mitigates the risk of inhaling combustible dust.
Hands Nitrile Gloves (Powder-free)Hazard: Moisture transfer and dermal irritation[3].Justification: Nitrile provides an impermeable barrier, preventing the hygroscopic powder from absorbing sweat from the skin, which could introduce moisture and degrade the stock reagent.
Eyes Snug-fitting Safety GogglesHazard: Corneal abrasion from airborne dust.Justification: Standard safety glasses with side shields are insufficient against fine, floating particulates. Goggles provide a complete orbital seal.
Body Standard Cotton Lab CoatHazard: Particulate accumulation.Justification: Prevents the transfer of combustible sugar dust to personal clothing.

Mechanistic Context: D-Quinovose in Radical SAM Assays

To understand the stringent buffer and handling requirements outlined in the next section, we must look at how D-Quinovose is utilized in the field. In biosynthetic studies, TDP-D-quinovose acts as a substrate for DesII, a radical SAM enzyme. The enzyme utilizes a reduced [4Fe-4S]+ cluster to cleave SAM, generating a 5'-deoxyadenosyl radical. This initiator abstracts a hydrogen atom from the C3 position of D-quinovose, forming a highly transient C3 α-hydroxyalkyl radical intermediate before final dehydrogenation[6][7].

Because this pathway relies on highly reactive radical intermediates and oxidation-sensitive iron-sulfur clusters, any contamination of the D-Quinovose stock (e.g., by moisture or heavy metals) will immediately quench the reaction and invalidate the assay.

G Substrate TDP-D-Quinovose (Substrate) SubstrateRadical C3 α-Hydroxyalkyl Radical (Intermediate) Substrate->SubstrateRadical H-atom abstraction DesII DesII Enzyme (Radical SAM) Cluster [4Fe-4S]+ Cluster DesII->Cluster coordinates SAM S-Adenosyl-L-methionine (SAM) AdoRadical 5'-Deoxyadenosyl Radical (Initiator) SAM->AdoRadical homolytic cleavage Cluster->SAM reduces AdoRadical->SubstrateRadical abstracts H from C3 Product TDP-3-keto-4,6-dideoxy-D-glucose (Product) SubstrateRadical->Product dehydrogenation

DesII-catalyzed dehydrogenation of TDP-D-quinovose via a radical SAM mechanism.

Operational Workflow: Preparation of D-Quinovose Solutions

This protocol ensures the preparation of a sterile, biologically active stock solution while mitigating dust generation.

Step 1: Thermal Equilibration

  • Action: Remove the D-Quinovose vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes before opening[3].

  • Causality: Opening a cold vial exposes the powder to ambient humidity. Condensation will alter the mass-to-moles ratio, ruining downstream kinetic calculations, and promote bacterial growth in the raw powder.

Step 2: Static-Free Weighing

  • Action: Don an N95 respirator. Use an anti-static weigh boat and a grounded stainless-steel spatula to measure the required mass.

  • Causality: Fine carbohydrate powders hold static charges. Anti-static tools prevent the powder from aerosolizing or clinging to the balance enclosure, ensuring precise measurement and preventing inhalation[3].

Step 3: Dissolution in Reducing Buffer

  • Action: Dissolve the powder in a 100 mM Tris-HCl buffer (pH 8.0) containing 2 mM Dithiothreitol (DTT)[6]. Verify dissolution via visual inspection against a dark background.

  • Causality: For radical SAM assays, the buffer must maintain a slightly alkaline pH to ensure enzyme stability, while the DTT provides the reducing environment necessary to keep the [4Fe-4S] cluster in its active +1 state[6].

Step 4: Sterilization and Storage

  • Action: Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -20°C.

  • Causality: PTFE filters do not bind sugars. Single-use aliquots form a self-validating system by preventing repeated freeze-thaw cycles, which are known to cause hydrolysis of the deoxygenated sugar ring.

Workflow Equilibration 1. Thermal Equilibration (-20°C to RT) Weighing 2. Static-Free Weighing (N95 Mask Required) Equilibration->Weighing Prevents condensation Dissolution 3. Buffer Dissolution (pH 8.0 + DTT) Weighing->Dissolution Transfers powder Filtration 4. Sterile Filtration (0.22 µm PTFE) Dissolution->Filtration Homogenizes Storage 5. Aliquot & Flash Freeze (Liquid N2 -> -20°C) Filtration->Storage Ensures sterility

Standard operating workflow for the preparation and storage of D-Quinovose solutions.

Spill Management & Waste Disposal Plan

In the event of a dry powder spill, immediate and controlled action is required to prevent the generation of a combustible dust cloud[3][5].

  • Draft Containment: Immediately disable local fans, fume hood sashes (lower to minimum safe working height), and close laboratory doors. Causality: Minimizes the dispersion of the fine combustible powder into the ambient air.

  • PPE Verification: Ensure your N95 respirator and goggles are securely fitted before approaching the spill[5].

  • Mechanical Cleanup (Wet Method): Do NOT dry sweep. Dry sweeping aerosolizes the powder. Instead, cover the spill with a slightly damp paper towel or a plastic sheet to bind the powder. Take up the material mechanically and place it in a designated waste container[3].

  • Surface Decontamination: Wash the affected benchtop thoroughly with soap and water to remove any residual sticky carbohydrate residue.

  • Disposal: Because D-Quinovose is classified as WGK 3 (highly hazardous to water), do not flush the collected waste down the sink. Place all contaminated towels and powder into a sealed, labeled container designated for non-hazardous combustible solid waste, and transfer to your institution's Environmental Health and Safety (EHS) team for incineration[5].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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